molecular formula C14H12ClN3O2 B1662076 N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide CAS No. 848133-76-6

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Cat. No.: B1662076
CAS No.: 848133-76-6
M. Wt: 289.71 g/mol
InChI Key: XDXGFTCQRAQEEG-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide is a useful research compound. Its molecular formula is C14H12ClN3O2 and its molecular weight is 289.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c1-3-20-13-5-11-10(4-12(13)18-8(2)19)14(15)9(6-16)7-17-11/h4-5,7H,3H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXGFTCQRAQEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463512
Record name N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
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Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

848133-76-6
Record name N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide
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Record name N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide
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Record name N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
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Record name N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
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Record name N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide (Bosutinib)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Dual Kinase Inhibitor

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, more commonly known as Bosutinib (trade name BOSULIF®), is a potent, orally active, second-generation tyrosine kinase inhibitor (TKI).[1][2] It is a synthetic quinolone derivative that functions as a dual inhibitor of both Src and Abl kinases.[3][4] This unique mechanism of action has established Bosutinib as a critical therapeutic agent in the management of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML), particularly in cases of resistance or intolerance to first-line therapies.[1][5][6] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies for this compound, offering valuable insights for researchers and drug development professionals.

Part 1: Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development and application in research and medicine.

Core Chemical Identity

This compound is a white to yellowish-tan powder.[5] Its chemical structure is characterized by a 4-anilinoquinoline-3-carbonitrile core.[7]

PropertyValueSource(s)
IUPAC Name N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide[8]
Synonyms Bosutinib, SKI-606[6][9]
CAS Number 380843-75-4[10]
Molecular Formula C₂₆H₂₉Cl₂N₅O₃[4][10]
Molecular Weight 530.45 g/mol [4][10]
Melting Point 116-120 °C[4]
Solubility Soluble in DMSO (≥46 mg/mL), ethanol (13.26 mg/mL); practically insoluble in water.[9][10][11] It exhibits pH-dependent aqueous solubility, being highly soluble at or below pH 5 and rapidly decreasing in solubility above pH 5.[1][5][1][5][9][10][11]
Structural Elucidation and Crystallography

The three-dimensional structure of Bosutinib bound to its target kinases, Abl and Src, has been elucidated through X-ray crystallography.[12][13] These studies reveal that Bosutinib binds to the ATP-binding site of the kinase domain.[7] Notably, in the Abl kinase, Bosutinib binds to an inactive "DFG-Out" conformation, which is distinct from the conformation bound by imatinib.[7] The crystal structure of Bosutinib monohydrate has also been determined, providing detailed information on its solid-state conformation.[14]

Part 2: Mechanism of Action and Biological Activity

Bosutinib's therapeutic efficacy stems from its potent and specific inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Dual Inhibition of Src and Abl Kinases

The primary mechanism of action of Bosutinib is the inhibition of the BCR-ABL fusion protein kinase, the hallmark of CML, and the Src-family kinases (including Src, Lyn, and Hck).[1][5] It exhibits potent inhibitory activity with IC₅₀ values of 1.2 nM for Src and 1 nM for Abl in enzymatic assays.[2][11] By binding to the ATP-binding site of these kinases, Bosutinib blocks their autophosphorylation and the subsequent downstream signaling cascades that drive cell proliferation and survival.[3][4] This dual inhibitory action is particularly significant in overcoming resistance to other TKIs. Bosutinib has been shown to inhibit 16 of 18 imatinib-resistant forms of BCR-ABL kinase.[5][10]

Bosutinib_Mechanism_of_Action BCR_ABL BCR-ABL Fusion Protein Proliferation Cell Proliferation BCR_ABL->Proliferation Promotes Survival Cell Survival BCR_ABL->Survival Promotes Src_Kinase Src Family Kinases (Src, Lyn, Hck) Src_Kinase->Proliferation Promotes Src_Kinase->Survival Promotes Migration Cell Migration & Invasion Src_Kinase->Migration Promotes Bosutinib Bosutinib (this compound) Bosutinib->BCR_ABL Inhibits Bosutinib->Src_Kinase Inhibits Apoptosis Apoptosis HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in Methanol/Ethanol) Injection HPLC Injection Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 266 nm) Separation->Detection Quantification Quantification (Peak Area vs. Standard Curve) Detection->Quantification LCMSMS_Workflow Sample_Prep Sample Preparation (Protein Precipitation) LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Sources

An In-depth Technical Guide to N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide: A Key Intermediate in Neratinib Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, a substituted quinoline derivative, holds significant importance in the field of medicinal chemistry and pharmaceutical development. Its primary role as a key intermediate in the synthesis of Neratinib, a potent irreversible tyrosine kinase inhibitor used in the treatment of breast cancer, underscores the need for a comprehensive understanding of its physicochemical properties. This technical guide provides an in-depth analysis of this compound, offering valuable insights for researchers and professionals involved in the synthesis, characterization, and utilization of this compound.

Chemical Identity and Molecular Structure

This compound is a complex organic molecule featuring a quinoline core substituted with chloro, cyano, ethoxy, and acetamido functional groups. This unique arrangement of substituents is crucial for its subsequent transformation into the active pharmaceutical ingredient, Neratinib.

Molecular Formula: C₁₄H₁₂ClN₃O₂[1]

Molecular Weight: 289.72 g/mol [1]

CAS Number: 848133-76-6

IUPAC Name: N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide[2]

Synonyms:

  • 4-Chloro-3-cyano-7-ethoxy-6-(acetylamino)quinoline[2]

  • Neratinib Impurity 24[2]

Chemical Structure:

Caption: Molecular structure of this compound.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this intermediate is paramount for its effective handling, purification, and use in subsequent synthetic steps.

PropertyValueSource
Appearance Very pale yellow solid[3]
Melting Point 250 °C[3]
Boiling Point 134 °C at 22.5 mmHg[4]
Solubility Slightly soluble in dimethyl sulfoxide (DMSO) when heated.[1]
pKa (Predicted) 13.13 ± 0.43[1]
Purity ≥98.0% (HPLC)[3]

Stability and Storage:

This compound should be stored in a dark place in a sealed container under dry, room temperature conditions. It is noted to be air-sensitive.[1][3]

Spectroscopic Data for Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following data serves as a reference for quality control and analytical method development.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Spectral data is available and can be used to confirm the proton environment in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides detailed information about the carbon skeleton of the molecule.

  • IR (Infrared Spectroscopy): IR spectra can be used to identify the characteristic functional groups present in the molecule, such as the cyano (C≡N), carbonyl (C=O), and N-H bonds.

  • MS (Mass Spectrometry): Mass spectral data confirms the molecular weight of the compound.

Note: While the availability of this data is confirmed, specific peak values and spectra are proprietary and typically provided with a certificate of analysis from the supplier.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A new and improved synthetic route has been described, which is suitable for kilogram-scale production.[5] The key step in this improved synthesis is the basic cyclization of an o-[(2-cyanovinyl)amino]benzoate to form the 3-cyano-4-hydroxyquinoline core.[5] The final product is obtained with a high overall yield and purity, making it a cost-effective and commercially viable process for large-scale manufacturing.[5]

Illustrative Synthetic Workflow:

Synthesis_Workflow A Starting Materials B o-[(2-cyanovinyl)amino]benzoate formation A->B C Basic Cyclization (tBuONa/tBuOH) B->C D 3-Cyano-4-hydroxyquinoline intermediate C->D E Chlorination D->E F This compound E->F Neratinib_Synthesis A N-(4-Chloro-3-cyano-7-ethoxy- 6-quinolinyl)acetamide B Nucleophilic Aromatic Substitution (SNAr) A->B Reaction with (E)-4-(dimethylamino)but-2-enoic acid derivative C Neratinib B->C

Sources

An In-depth Technical Guide to the Molecular Structure of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, a key intermediate in the synthesis of the potent irreversible pan-HER tyrosine kinase inhibitor, neratinib.[1] This document delves into the structural elucidation of this quinoline derivative, supported by a synthesis overview, physicochemical properties, and a detailed exploration of its spectroscopic signature. Furthermore, we will discuss the structure-activity relationship (SAR) context, highlighting the significance of its specific functional groups in the broader landscape of kinase inhibitor drug discovery. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry, process development, and analytical sciences.

Introduction: The Significance of a Precursor

In the intricate world of pharmaceutical development, the journey of a drug from concept to clinic is paved with a series of crucial chemical transformations. The intermediates in these synthetic pathways, while not the final therapeutic agents, are of paramount importance. Their structural integrity and purity directly impact the quality, efficacy, and safety of the active pharmaceutical ingredient (API). This compound (CAS No. 848133-76-6) is a prime example of such a critical intermediate.[2][3] Its molecular architecture contains the core quinoline scaffold and key substituents that are ultimately elaborated into neratinib, a vital therapeutic for HER2-positive breast cancer.[1] Understanding the molecular structure of this intermediate is therefore not merely an academic exercise but a fundamental requirement for robust drug development and manufacturing.

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[4][5] In the context of kinase inhibitors, the 4-anilinoquinoline framework has been extensively explored and has led to the development of several approved drugs.[6] This guide will dissect the molecular features of this compound, providing the foundational knowledge necessary for its synthesis, characterization, and utilization in the production of next-generation cancer therapeutics.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental identifiers and physical characteristics. This quantitative data is essential for its handling, formulation, and quality control.

PropertyValueSource(s)
IUPAC Name N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide[2]
CAS Number 848133-76-6[2][3]
Molecular Formula C14H12ClN3O2[2][7]
Molecular Weight 289.72 g/mol [7]
Appearance Light yellow solid[8]
Melting Point 250 °C[8]
SMILES CCOC1=CC2=C(C=C1NC(C)=O)N=CC(=C2Cl)C#N[3]
InChI 1S/C14H12ClN3O2/c1-3-20-13-5-11-10(4-12(13)18-8(2)19)14(15)9(6-16)7-17-11/h4-5,7H,3H2,1-2H3,(H,18,19)[9]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While various synthetic routes have been explored, a common approach involves the construction of the substituted quinoline core, followed by the introduction of the acetamide group. The causality behind the choice of reagents and reaction conditions lies in achieving regioselectivity and functional group compatibility.

A representative synthetic workflow is outlined below. The rationale for this pathway is its efficiency and scalability, which are critical considerations in pharmaceutical manufacturing.

Synthesis_Workflow A Substituted Anthranilate B Cyclization A->B Base-mediated condensation C 4-Hydroxyquinoline Intermediate B->C Intramolecular cyclization D Chlorination C->D e.g., POCl3 E This compound D->E Acetylation

Caption: A generalized synthetic workflow for this compound.

A crucial step in many synthetic routes is the chlorination of a 4-hydroxyquinoline precursor using a reagent like phosphorus oxychloride (POCl₃). This reaction is a well-established method for converting the keto-enol tautomer of the 4-quinolone to the 4-chloroquinoline, which is highly reactive towards nucleophilic substitution, a key step in the subsequent synthesis of neratinib.

Structural Elucidation: A Spectroscopic Deep Dive

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The protons on the quinoline ring system will appear in the aromatic region (typically 7.0-9.0 ppm). The specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing and electron-donating nature of the various substituents. For instance, the proton at position 5 is expected to be a singlet due to the lack of adjacent protons, while the proton at position 8 will likely appear as a singlet as well.

  • Ethoxy Group: The ethoxy group will give rise to a characteristic triplet (for the methyl protons) and a quartet (for the methylene protons) in the upfield region of the spectrum.

  • Acetamide Group: The methyl protons of the acetamide group will appear as a sharp singlet, and the amide proton will be a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

  • Cyano and Chloro Groups: These groups do not have protons directly attached but will influence the chemical shifts of nearby protons.

Expected ¹³C NMR Spectral Features:

  • Quinoline Carbons: The carbon atoms of the quinoline ring will resonate in the aromatic region of the ¹³C NMR spectrum. The carbon attached to the chlorine atom and the cyano-substituted carbon will have characteristic chemical shifts.

  • Cyano Carbon: The nitrile carbon will appear as a distinct signal in the 115-125 ppm range.

  • Carbonyl Carbon: The carbonyl carbon of the acetamide group will be observed in the downfield region, typically around 170 ppm.

  • Ethoxy and Acetamide Carbons: The carbons of the ethoxy and acetamide methyl groups will appear in the upfield region of the spectrum.

A detailed, step-by-step protocol for acquiring high-quality NMR data for this compound is provided in the "Experimental Protocols" section.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrum Features:

  • Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the molecular ion peak will correspond to the exact mass of the molecule (C₁₄H₁₂ClN₃O₂). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak).

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for quinoline derivatives include cleavage of the substituents from the ring and fragmentation of the acetamide and ethoxy groups.

A detailed protocol for the mass spectrometric analysis of this compound is provided in the "Experimental Protocols" section.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database. The acquisition of such data would provide invaluable information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Structure-Activity Relationship (SAR) Context

While this compound is an intermediate, its structural features are integral to the biological activity of the final drug, neratinib.[10] Understanding this relationship provides insight into why the precise synthesis and characterization of this molecule are so critical.

SAR_Context cluster_0 This compound cluster_1 Role in Neratinib's Activity A 4-Chloroquinoline Core E Foundation for Kinase Binding A->E B 3-Cyano Group F Modulates Electronic Properties B->F C 6-Acetamido Group G Precursor to Michael Acceptor C->G D 7-Ethoxy Group H Enhances Potency and Solubility D->H

Caption: The relationship between the structural features of the intermediate and their contribution to the final drug's activity.

  • 4-Chloroquinoline Core: The 4-chloro position is a key reactive handle. In the synthesis of neratinib, this chlorine is displaced by an aniline derivative, which is a common motif in many kinase inhibitors that occupy the ATP-binding pocket of the enzyme.[11]

  • 3-Cyano Group: The electron-withdrawing nature of the cyano group at the 3-position can influence the reactivity of the quinoline ring and plays a role in the overall electronic properties of the molecule, which can affect kinase binding affinity.

  • 6-Acetamido Group: The acetamido group at the 6-position is a precursor to the acrylamide "warhead" in neratinib. This Michael acceptor forms a covalent bond with a cysteine residue in the active site of HER2, leading to irreversible inhibition.[12]

  • 7-Ethoxy Group: The ethoxy group at the 7-position often contributes to enhanced potency and favorable pharmacokinetic properties, such as improved solubility and metabolic stability.

Given its role as a precursor to a potent kinase inhibitor, it is crucial to consider any potential off-target effects of this intermediate. While specific studies on the biological activity of this compound are not widely published, the quinoline scaffold itself is known to interact with various biological targets. Therefore, stringent purification and characterization are essential to ensure that any unreacted intermediate does not contribute to off-target toxicity in the final drug product.

Experimental Protocols

The following protocols are provided as a self-validating system for the characterization of this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for a wide range of organic molecules.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at 25 °C.

      • Use a standard pulse sequence (e.g., zg30).

      • Set the spectral width to cover the range of -2 to 12 ppm.

      • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum with proton decoupling.

      • Use a standard pulse sequence (e.g., zgpg30).

      • Set the spectral width to cover the range of -10 to 200 ppm.

      • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the coupling patterns in the ¹H NMR spectrum to deduce the connectivity of the protons.

    • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[13]

    • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.[13]

    • If necessary, filter the sample to remove any particulate matter.[13]

  • Instrument Parameters (LC-MS with ESI source):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

    • Mass Analyzer: Use a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

    • Scan Range: Set the mass range to cover the expected molecular weight (e.g., 100-500 m/z).

    • Capillary Voltage: Optimize the capillary voltage (typically 3-4 kV) for maximum signal intensity.

    • Drying Gas: Use nitrogen as the drying gas at an optimized temperature and flow rate to desolvate the ions.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M+H]⁺).

    • Compare the measured accurate mass to the calculated theoretical mass for the molecular formula C₁₄H₁₃ClN₃O₂⁺. The mass difference should be within a few parts per million (ppm).

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of one chlorine atom.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.

Conclusion

This compound is a molecule of significant industrial and scientific importance, serving as a cornerstone in the synthesis of the anticancer drug neratinib. Its molecular structure, characterized by a substituted quinoline core, has been thoroughly elucidated through a combination of spectroscopic techniques. This in-depth technical guide has provided a comprehensive overview of its molecular identity, synthesis, and detailed structural analysis. The provided experimental protocols offer a robust framework for the characterization and quality control of this vital pharmaceutical intermediate. A thorough understanding of the molecular structure of this compound is not only essential for ensuring the quality and efficacy of the final drug product but also provides valuable insights for the design and development of future generations of kinase inhibitors.

References

  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide.
  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49–63.
  • ChemicalBook. (n.d.). n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide (848133-76-6) 1H NMR spectrum.
  • LGC Standards. (n.d.). This compound.
  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
  • Benchchem. (n.d.). A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide.
  • Sigma-Aldrich. (n.d.). N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide.
  • Wikipedia. (n.d.). Sample preparation in mass spectrometry.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • PubChem. (n.d.). Neratinib.
  • Trinh Thi Huan, et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).
  • Wiley Analytical Science. (2014). Sample Preparation in Mass Spectrometry.
  • ResearchGate. (n.d.). Chemical structures of (A) lapatinib and (B) neratinib. Modeled....
  • National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • PubChemLite. (n.d.). This compound.
  • ChemicalBook. (n.d.). Quinoline(91-22-5) 1H NMR spectrum.
  • ChemicalBook. (n.d.). n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide.
  • PubMed. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors.
  • Electronic Supplementary Information. (n.d.). Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a.
  • GSRS. (n.d.). This compound.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022).
  • PubMed. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • PubMed Central. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • ChemicalBook. (n.d.). n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide | 848133-76-6.
  • LGC Standards. (n.d.). This compound.

Sources

A Senior Application Scientist's Guide to N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide: From Chemical Intermediate to a Clinically Proven Dual Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide is a critical chemical intermediate in the multi-step synthesis of Bosutinib (SKI-606), a potent, orally active, second-generation dual inhibitor of Src and Abl tyrosine kinases.[1][2] This guide provides an in-depth exploration of this quinoline derivative, beginning with its synthesis and physicochemical properties. The primary focus is its transformation into Bosutinib and a comprehensive analysis of the final drug's mechanism of action, its role in disrupting dysregulated cancer signaling pathways, its pharmacokinetic profile, and its clinical application in the treatment of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML).[3][4] Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers engaged in the preclinical evaluation of such kinase inhibitors, grounding all claims and methodologies in authoritative scientific literature.

Physicochemical Profile of the Core Quinoline Intermediate

A thorough understanding of the starting materials is fundamental to any successful synthesis and development program. This compound serves as a scaffold upon which the final pharmacologically active molecule is built.

PropertyValueSource
IUPAC Name N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide[5]
CAS Number 848133-76-6[5][6]
Molecular Formula C₁₄H₁₂ClN₃O₂[5][7]
Molecular Weight 289.72 g/mol [5][7]
Physical Form Solid[6][8]
Melting Point ~250°C[8]

Strategic Synthesis of Bosutinib via the Quinoline Intermediate

The synthesis of Bosutinib is a multi-step process where the formation and subsequent modification of the quinoline core are paramount. The intermediate, this compound, represents a late-stage precursor. Below is a representative synthetic pathway.

Synthesis Workflow

The overall logic of the synthesis involves building the substituted quinoline ring system first, followed by a chlorination step to activate the 4-position for subsequent nucleophilic substitution.

G cluster_0 Part A: Formation of Quinoline Intermediate cluster_1 Part B: Synthesis of Bosutinib Starting_Materials Substituted Aminobenzoate Cyclization Cyclization via Friedländer or Gould-Jacobs type reaction Starting_Materials->Cyclization Base/Acid catalyst Hydroxyquinoline 3-Cyano-4-hydroxyquinoline derivative Cyclization->Hydroxyquinoline Chlorination Chlorination (e.g., POCl₃) Hydroxyquinoline->Chlorination Target_Intermediate This compound Chlorination->Target_Intermediate Coupling Nucleophilic Aromatic Substitution (SNAr) Target_Intermediate->Coupling Side_Chain 1-Methylpiperazine Side Chain Side_Chain->Coupling Bosutinib Bosutinib (Final API) Coupling->Bosutinib

Caption: Synthetic workflow from precursors to Bosutinib.

Rationale Behind Key Synthetic Steps

Several synthetic routes for this class of compounds have been described.[9][10] A common approach involves:

  • Cyclization: The quinoline core is often constructed via a cyclization reaction, such as the Gould-Jacobs reaction, starting from an appropriately substituted aniline derivative. This foundational step establishes the bicyclic ring system.

  • Chlorination: The hydroxyl group at the 4-position of the quinoline ring is converted to a chloro group, typically using a reagent like phosphorus oxychloride (POCl₃). This is a critical activation step. The chlorine atom is a good leaving group, making the 4-position highly susceptible to nucleophilic aromatic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): The target intermediate, this compound, is then reacted with 1-methylpiperazine. The nitrogen atom of the piperazine ring acts as the nucleophile, displacing the chloride at the C4 position of the quinoline ring to yield the final Bosutinib molecule.[11] This coupling reaction is the final key step in assembling the complete structure of the drug.

The Final Therapeutic Agent: Bosutinib (SKI-606)

Bosutinib is the pharmacologically active product derived from the quinoline intermediate. It is approved for the treatment of adult patients with Ph+ CML who are resistant or intolerant to prior therapy.[4][11]

Mechanism of Action: Dual Inhibition of Src and Abl Kinases

Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22. This creates the BCR-Abl fusion gene, which encodes a constitutively active Bcr-Abl tyrosine kinase.[4][12] This aberrant kinase drives uncontrolled cell proliferation and inhibits apoptosis.[12][13]

Bosutinib functions as an ATP-competitive inhibitor, binding to the kinase domain of both Abl and Src kinases.[9][11] By occupying the ATP-binding site, it prevents the phosphorylation of downstream substrate proteins, thereby blocking the signaling cascades that lead to leukemic cell growth.[14][15] Its dual-action is significant because Src family kinases (SFKs) have been implicated in resistance to imatinib, a first-generation Abl kinase inhibitor.[4][16] Bosutinib is effective against most imatinib-resistant Bcr-Abl mutations, with the notable exceptions of T315I and V299L.[3][4]

The Src/Abl Signaling Axis and Its Dysregulation in CML

The Bcr-Abl and Src signaling pathways are complex networks that regulate critical cellular functions. In CML, these pathways are hijacked to promote oncogenesis.

Abl_Pathway BCR_ABL BCR-ABL (Constitutively Active) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS phosphorylates STAT5 STAT5 BCR_ABL->STAT5 phosphorylates PI3K_AKT PI3K/AKT/mTOR BCR_ABL->PI3K_AKT phosphorylates RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation STAT5->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis Bosutinib Bosutinib Bosutinib->BCR_ABL inhibits ATP binding

Caption: The BCR-Abl signaling pathway and its inhibition by Bosutinib.

Src_Pathway Receptor Growth Factor Receptors Integrins Src Src Kinase Receptor->Src activates FAK FAK/Pyk2 Src->FAK phosphorylates Downstream MAPK, PI3K/AKT Pathways Src->Downstream phosphorylates Cell_Functions Cell Growth Migration & Adhesion FAK->Cell_Functions Downstream->Cell_Functions Bosutinib Bosutinib Bosutinib->Src inhibits ATP binding

Caption: The Src signaling pathway and its inhibition by Bosutinib.

Clinical Pharmacology and Performance

The clinical utility of a drug is dictated by its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Bosutinib has a well-characterized profile that allows for effective dosing strategies.

Table 1: Pharmacokinetic Properties of Bosutinib

PK Parameter Finding Citation(s)
Absorption Oral administration; bioavailability is 34%. Absorption increases ~1.7-fold with food. [4][17]
Time to Peak (Tmax) 4-6 hours post-administration. [17][18]
Distribution Extensively distributed into tissues; 94-96% bound to plasma proteins. [4][18]
Metabolism Primarily metabolized in the liver by the CYP3A4 enzyme. [3][17][18]
Excretion Primarily eliminated in feces (91.3%), with a small amount in urine (3.3%). [4]

| Elimination Half-life | Approximately 22.5 to 35.5 hours. |[4][17] |

Table 2: Efficacy of Bosutinib in Key Clinical Trials

Trial / Endpoint Patient Population Result Citation(s)
BFORE Trial (vs. Imatinib) Newly-diagnosed CP Ph+ CML Major Molecular Response (MMR) at 12 months: 47.2% for Bosutinib vs. 36.9% for Imatinib. [19][20]
BFORE Trial (vs. Imatinib) Newly-diagnosed CP Ph+ CML Complete Cytogenetic Response (CCyR) at 12 months: 77.2% for Bosutinib vs. 66.4% for Imatinib. [19][20]

| Study 200 | Previously treated CP Ph+ CML (Imatinib resistant/intolerant) | Major Cytogenetic Response (MCyR) at 24 weeks: 34%. |[21] |

Navigating Clinical Resistance

Despite the efficacy of second-generation TKIs, resistance remains a clinical challenge. Resistance to Bosutinib can be broadly categorized as:

  • BCR-ABL1 Dependent: This is most commonly caused by point mutations within the Abl kinase domain that impair drug binding.[15][22] The T315I mutation, often called the "gatekeeper" mutation, confers resistance to imatinib, dasatinib, nilotinib, and bosutinib by sterically hindering drug binding.[17][23]

  • BCR-ABL1 Independent: In this scenario, cancer cells survive despite effective inhibition of Bcr-Abl.[22] This can occur through the activation of alternative survival pathways, often involving other kinases like those in the Src family, or through mechanisms that reduce the intracellular concentration of the drug.[15][22]

Core Experimental Methodologies for Compound Validation

For researchers developing or evaluating kinase inhibitors like Bosutinib, a standardized set of assays is essential to characterize potency, selectivity, and cellular activity.

Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a purified kinase (e.g., Src or Abl).

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase. The amount of phosphorylated substrate is quantified using a specific antibody in an ELISA format.

Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1) overnight at 4°C. Wash 3x with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Inhibitor Preparation: Prepare a serial dilution of this compound (or the final API, Bosutinib) in kinase reaction buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no kinase" control.

  • Kinase Reaction: To each well, add the serially diluted inhibitor, purified recombinant Src or Abl kinase, and an ATP solution to initiate the reaction. Incubate for 60-90 minutes at 30°C.

  • Detection: Stop the reaction and wash the plate. Add a primary antibody specific for phosphotyrosine (e.g., pY20) conjugated to horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate thoroughly. Add an HRP substrate (e.g., TMB). Stop the color development with dilute sulfuric acid.

  • Data Analysis: Read the absorbance at 450 nm. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol: Cell-Based Potency Assessment (MTT Assay)

Objective: To measure the cytotoxic or cytostatic effect of the compound on a relevant cancer cell line (e.g., K562, a Ph+ CML cell line).

Methodology:

  • Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach or stabilize overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle-only control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at ~570 nm. Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol: Target Engagement Verification (Western Blot)

Objective: To confirm that the compound inhibits the phosphorylation of its target kinases (Abl, Src) and downstream effectors within the cell.

Methodology:

  • Cell Treatment: Culture K562 cells and treat them with varying concentrations of the test compound for a defined period (e.g., 2-4 hours). Include a vehicle control.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Src [Tyr416], anti-phospho-Abl [Tyr245]).

    • As a loading control, probe a separate blot or strip and re-probe the same blot with an antibody against the total protein (e.g., anti-Src, anti-Abl) or a housekeeping protein (e.g., GAPDH, β-actin).

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the phosphorylated protein signal indicates successful target engagement.

Conclusion and Future Outlook

This compound is more than a mere chemical intermediate; it is a cornerstone in the construction of Bosutinib, a life-extending therapy for patients with CML. The journey from this quinoline scaffold to a potent dual kinase inhibitor highlights the power of rational drug design in targeting the specific molecular drivers of cancer. Understanding the synthesis, mechanism, and preclinical validation of such compounds is crucial for the continued development of next-generation targeted therapies. Future research will likely focus on overcoming resistance mechanisms, potentially through combination therapies or the development of inhibitors that can effectively target mutations like T315I, ensuring that the therapeutic arsenal against CML and other kinase-driven malignancies continues to expand.

References

  • Gambacorti-Passerini, C., et al. (2014). Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. Clinical Pharmacokinetics, 53(3), 235-246. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHwKJ3J8IzU8XnVkFLI2rbzCAnKXT1TrY1nDelfoTXjnSPf5bIRyR1mcteQfCdk6TmMNtq_mh-w7sAdEhNk25ue84BfvRKUsGCNny9cVlnZdK6SRNUEFEm-l75RS1f_osXqBQ=]
  • D'Angelo, N., et al. (n.d.). Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQp4fd4stvodESMaqQfam-ZESIuZfapOCE5I-AdwB1luHJr7IzmnCb-ICrkcDVbI4jv7LErZE2iRM2M3p4hbv1TBc9w6wu_0A0XudSbf33f_2BEy8z-iO-O4L47f33HirJYz-BPw==]
  • ClinicalTrials.eu. (n.d.). Bosutinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg7vRupPlxj7d0vSH6lNhz3Xd3Asz-SrOeoS7IpZZC-9U7ND4KGhHe1JLznB5W8cgdRgOgkhpvkCP7sGgsoEmrZNLPgiKAhS0-0mRz-PCn7P3UgxNnp41xSM5W55yTurYNHSY=]
  • National Cancer Institute. (n.d.). Clinical Trials Using Bosutinib. NCI. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpwTuhpdEx8UfczeRX1e6T8mRxelWPvX75jSr6j1wuxyYDakT8lRjWYkvojm6HfQrmEA2nfK-8cCmbJJoYKZy4fOw88Z1_66RRpbNYo34YBv3fMCPKJHzVmblpo6PPGPd0hWdWY-4R__szTxmwlwZNbvv4jlSCDDUAWVHr0ln82g4qtnDFfQl7iYBGYw==]
  • Cancer Care Ontario. (2024). Bosutinib. CCO Formulary. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqOjr6cJfoae8nMyKL3vKjVpiJk9rabTAI7RdX9F8dnAoXh-dwVQER-kylINKmFIixjap6TTcoIVWAxdZ-sbURzaKfpvWiyAJvc0iogFwNBSikN7reyknEQyesZKrCWpLb1i5v4AcB2-ja1uU_Lx6yAaUwN0348IJt0abFcEiSO1oxifLo1GIeoQ==]
  • American Society of Health-System Pharmacists. (n.d.). Bosutinib. Drugs.com. [Link available at: https://vertexaisearch.cloud.google.
  • Lowell, C. A., & Berton, G. (1999). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PubMed Central. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGim5b4XpfUJbXc1C8pGjDdnyh4R08HeBnfM6HypU6IHvnW86DJgmVKgzjfV2B44ivV3oLYbfcC7MzzCYhUuYawRx5t-G2DYRzpxSksOLENJ5ycWkyvxu1TJTioJmN_c54DtcnclaDZ7x5DTA==]
  • O'Hare, T., et al. (2011). Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors. PubMed Central. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4L4hrQnQY9RwVeybsYyh-r09-B8B0pSOo9To2VR90OxDscH5GbI-fFP4t5VLy5OtXg4UNxfurxdiUk7pQQ1HTjH15fML9yNc7T394zmIdbvBuyITt_UAhWFnTvhvXFLKWlMowpNAVlNPMtw==]
  • Hantschel, O., & Superti-Furga, G. (2004). Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. PubMed Central. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERHQV9rB-XolwBxBHnxhAUSq8N4psH6QZkYezdcQg0DnffJSksO-CNLka44uV1HBqQGzk8iu6Zhxe5FzxDSCKjNTdg-qrbPTpbus1Ea5GqsdXXIXHWtX61ji3KWkp60z0wSBGNhD35CZdl0w==]
  • Pfizer Medical - US. (n.d.). BOSULIF® (bosutinib) Clinical Studies. Pfizer. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNt7Va_7PUKa0kZi6W79SmLrdAhtXrP50mBnLrWWa7zgd0eA1Rx_u3bzP_q305LSFoADFDc2rscE4DbQIcCWKAbk3t_1Km7RhERzvQgM4bpN1P2YK_RpQLbaC38Zazw6x-eIYzqi8TaOSSmD7BxJ4a]
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. IUPHAR/BPS. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTYqih2kEsfVnbWdN5N7_L7OgqeS9c4G_oCNKV9EeVQbi7q3xvF5Zzyl8ecabEypAv3ecfi6ngEtiA0KtYIlfwh6JGz9rMXM0ak4rhmZpTWcpUTNSWmIYaAfZBAJQJyxhuUdMqU2dxKWGW3MAH4G1gTiQU_HuGEWwyLo47g5X3tByxacI=]
  • Abbas, R., et al. (2013). Pharmacokinetic-pharmacodynamic relationship of bosutinib in patients with chronic phase chronic myeloid leukemia. Cancer Chemotherapy and Pharmacology, 71(5), 1349-1359. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbCwTC5Vg4vl8iAwA1R3Au6ZV3yHOFTYiQjUlFrKaN6o4XOi95gOjjbc5w5U75Jte7H1xi3phY8l6WQpoZhjRBF7YhwpgLqf4suGne4WihBjh78cS8HoD2VZuxU330zrcTyhc=]
  • Boggon, T. J., & Eck, M. J. (2004). Src kinase-mediated signaling in leukocytes. Journal of Leukocyte Biology, 76(3), 511-520. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcMODOznL_CKa2l_uQxj91cg8_mCdQfizDQ8IVFLfIsQGl_Pua0QtNx0fOfjqw0cBK8_3cAx4INjqHvt5q03tbVQSUItwsHDHadFD23dWQK9Vd2lvu8M2jKLKnsw9OqJbAprsb7lVHKV7GYYHAXWcDXAdA8Q==]
  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBkmUJtftNMuxnX8w6-C0TSMKkbWI1XBrF9xHTISpbEdJsWVU53JlKPBU8-AC9QlkUYa9jSp_H5Nqs4W4uD3U9VWtcrxIs6czcqP07bRUV0yxSzH9VhEs8dNCmnOGNJGCw5dU=]
  • Clinical Trials Arena. (2011). Bosutinib - Chronic Myelogenous Leukaemia (CML) Treatment. Clinical Trials Arena. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4dY7rL3B1BPhoBU6ZJ4NsnkuM5cedwBxlE35OhkB6GhN_6xlDjJVjqwK-qGmh_bzRFOMoh5klmUMaMdesx1T-DR9Uvq-a41GjhJFeRFmdvZu5QsPmvphoTFIy3cJLTcQBXFjzwLBMiMblR2azx1j8rrxJHtQsm-FBkB4=]
  • ResearchGate. (n.d.). Cell signaling pathways induced by Abl kinases. ResearchGate. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs7hWuZCaUXFqXcx9Ywnj3IVEOff5vRkK3xEVifhBPDkb8GCvFZEAMalCLlofGflPLzo3tjbHsbi2cq-xE7pdPO9uS73OrKm7kwOVHHXPYSUDW46a9X6D9BwFkevkoGg0qp4vBj-fMpIkJanZ21RXfhOlv79v_z0q6-pIleFfoKOiVuAAkdXDIo1tjp-jRQDAvQ7jpo-6nhDTbizVw_46pTCRQPPtNQjiDnxiQ7MYng-TgFdgfjAWnEoPx2rbvLVDW4Q==]
  • dFDA.earth. (n.d.). Clinical Trials for Chronic myeloid leukemia - Bosutinib. dFDA.earth. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeEI4MdqwZ-ebFQzk5P_iPEaaOGIDQvqunylW1DvVAq5X9Les_0RAahVmw0VDO96xNSiLYXiP7H-xckDRlUiVV4bPMjhr4yieNHuE2YUxLIFjM3XG_l09yJbLtLU9NO6GpFboporQWNqc0VHIqqNYpwVpqyNmnfdEtekvL3rsMlNCeWsXyq_k77kAeW97twX9xaE4Myac=]
  • Pendergast, A. M. (2016). Multifunctional Abl kinases in health and disease. Journal of Cell Science, 129(1), 1-8. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVoyfHw-C3LBTTomGIR03Y_9Hm6_hj6mCRaSvZJXFwejdbPrmOjNxDC-XbaWC4cDvpruXpiGLkgS1lskszXeS_3iMfQaOpOLwE1KuoQsZCrvgD9asfkXtYqU9Lh_VNV-iMCkqnv5cuaVFj0Eyv14M78EQXBLDvw_JHiUjpyca4Bids7T0LM7aG9i_Zk43Ls36VerV39mM1UmEU0_TdonTLyQKjsH77]
  • Hantschel, O., & Superti-Furga, G. (2004). Mechanisms of Activation of Abl Family Kinases. Madame Curie Bioscience Database. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgeuDpFUbK8qVBqs2wEmaIH3i4NqpHhJ0xICieHgRXg47jqWPoz-Mz1oiWhUztxjQk5ikwc12Kv-7fmsnR3poL4NQqws50at8g39dOXqwNYCg_Jp8rqvmR6tKmYrv3mKYhW5xWFA==]
  • Wikipedia. (n.d.). Src family kinase. Wikipedia. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw-V7C2K2kivFI7hhZ0GVFSGuVjEK3Jr6u2vcxz1rsI16NsznlXdLmDnX1wR4RwK5iOBiASKJ1MdUdm42WTy0rKKBOUtFFMHBgkPf6qDkoVCQJKAcYA9q2zImauDxFHZx54p_TN-DeOYw=]
  • Iacobucci, I., et al. (2014). Defying c-Abl signaling circuits through small allosteric compounds. Frontiers in Genetics, 5, 332. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESIvX-QP5zvsI9-8BjrIy2wqUMlTDJ242fDXmHAicTHZv9uopkxuD1bTzpKEH9xA9CPHnV1dtO1-jnfBQCLv23IVoA_izw9rW7exHVL_JeAf0t6isoy-iEpD9-1M_tHVgoyyqt3gpAjAv8MIrgBGRFR9VeA-kELYynBcrcdU3ICnGuK4jxREZS-UgLI9Xb]
  • Martinelli, G., et al. (2008). New drugs to overcome meccanisms of resistance in Ph+ leukemia: bosutinib. Hematology Meeting Reports, 2(5), 27-30. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMgSZ-zp66kGH-13Ir8YZ3dJaKtR5667DeAWc-ae3GM5E1udc2Zse-KoGxzZKodBk_9U8p4H0oJFKRhJAr8BvqUwrNQLGeMzE4F1703XOHREYneI21QUDfe62diWzYmndG6NfaLsS-7Tt8Xd0xyKECgrjUxUXE4YN2YInbPP3C_jYbpx_5hdIU]
  • ChemicalBook. (n.d.). Bosutinib synthesis. ChemicalBook. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXKL673MFf61ulf6Xm_NQiTiyWMmIcSxqAQbyGLlqoeTuI4OPyXSeRmoeH6xwH48VjEWJBzc2veaTNlfBjzI3tKrGp9b3cHmsqDMc4TK-m7QSUZNOv_Dx6c8CLaqzT2kMYVBqX3YxW-HiVXel52A==]
  • Li, X., et al. (2011). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 16(6), 4651-4658. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEln1EOkzfaMPO1-0y2FyDz5hVQDKMYGVUz3fkYZLwt7PtPI-qY1JslocJBlZJnplzfJPLJzaQePV_D48GCAs_NnAtPsdm40tVluNpvv782ok6dyCdOk4_n1yfsDu8Iwhxr6gGHpNKgQBoUag==]
  • Martinelli, G., et al. (2008). View of New drugs to overcome meccanisms of resistance in Ph+ leukemia: bosutinib. Hematology Meeting Reports, 2(5). [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn2CdpAxl2XnZnGKXqF1V4UJ1piBaLQpN2f9OKM6wwLyMp6IuxGFTPhMmDphfR1drQfKOiSdiMEMBG6-CEj4i4L_zoniflcfjyE8as1-QqKG8zyxcKNfeorjEqlDzillPTHelGQc6FWE_OvsYiTB_dOw==]
  • Jabbour, E., & Kantarjian, H. (2022). Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia. Cancers, 14(10), 2435. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGME86fbFSBqce0y21qkuF0Xxhqa5uKScUAHke0KqrSA3OG5nsHL_9u8OtYBO7pkLgbyqe8CRsE2DWs2hRh72W840u9CW806kIOTdcynJNjNvxRsE5L-64Gi_u88rZ0Iuw9nHY=]
  • Kumar, P., et al. (2018). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 10(4), 118-124. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG1h00WHx-ckdEZsnANZjqOdO9MnKw0uliaU_KsbQKLcMeowN2bLVO3mQP_UIJPylVQlTsyOXHf2w3dS5eJLp5nFVSpMVzEDG1MYuqWzTSBczJKXvEEHxilIAH2a47SS9GOvhQtEVWHGv602dX_thi7yVzbY4YjESG8JqOZYOg4IDz_345ZoMjUckwGcUUGfrN9kTEA9HTkyUHCvzg]
  • InvivoChem. (n.d.). Bosutinib hydrate | Abl and Src inhibitor. InvivoChem. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmnmsX6QFzMo6Kj5_IJ6GhL1n8jpoL8F4UTq3Qun_YyJfLy6ysJbh5uDTLN5-ojKaCQN_6iEH1Utpw0W3wsvH1J211e-9yRzYR7Zcl6JPiTXo1_kRvRQeKEbwmfnNigJW1811pur25-79F]
  • MedChemExpress. (n.d.). Bosutinib (SKI-606) | Src/Abl Inhibitor. MedChemExpress. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn6-PZVmVQZ-a70pYwxZduB_clx5osEZKLLbuaqNbLBWS3J-SdLxFh3MMPmo8Yn8p6rwDLXJZCW36PoVEghVbbItlfq2MKrhEFj2ndC_E-kHCsw1zMMTOoSVL30CcmA18zQGI4p77R]
  • Soverini, S., et al. (2023). Resistance mutations in CML and how we approach them. Blood Cancer Journal, 13(1), 173. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxPHbg86PGx16-lTOQPJVU7wNR3Nzs0zP2jgPoRS7ppZf-KIwAo5GNwe3xWE2svS6ov-1hvREu6t0ersxv5X-b1tPTPAYsfbTbI-bdtlmlTsPuE6IQ-m7qISY7pPlugDqdx395jxrLR4KRtok=]
  • PubChem. (n.d.). This compound. PubChem. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYPfm5dRfZe327KELweLLytbqeZypSm7ze-IdReedGS-NXsxrl8WRDchhiWic92oBsAVp28KZUz49xK0OGN6xS87vkM8xdo_dRACqBpWQ7EFsDKQaC_J_vxXFdfNRCkhFU_iwkSTbdu-nxzMI=]
  • Sigma-Aldrich. (n.d.). N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Sigma-Aldrich. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx6OuLrLEmMfkuE360wT71FRgApdtywO9r6XXs3UaEB6aODnlgUtsFvXRr6KP2nJc42D3TJrG1xIr-6zXdu5Ksk_n8wjaqNzjSFy_gIdnZDpr2GKhMLD6GFNud6pPXDVTL-f_xo6qO-EU3nhda39c-LJd3hbk=]
  • GSRS. (n.d.). This compound. GSRS. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDODQuAu6oOCk_y3W6mNjC1VLZVp_mjBLrvmdOyph0IJ3SCmwqDSbTuNA6begAVtJTQL593YAUvoflyj_OhBS23U0fZdfSHu8n46_LKy_mLA4FvKnKfVzKRn0jDVlyE3b3Dmk02fiONKxQiqxldZafYpUIsC0cGFXY]
  • LGC Standards. (n.d.). This compound. LGC Standards. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEURhl1sHTtuLtvMW0sOe0w-jBNpH0TjMBc9U0PDwU0afLYImkNDwaeexPEPo60f4vm4aDuLLhagPPyXBt7z33TqZEuUMGXNli951xFMkmbV8AOtvfuTl7iFLcC79K2nhCS_3Op3z0ZVkfGRpMNGoOCkHUK7oOHMRMipZSEm4xUhESXLfmIuwm5gih8BgGaY6bJUMgTxl_b4lJ8u6QE]
  • CymitQuimica. (n.d.). This compound. CymitQuimica. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx_0qD7ey8TuOuOGaP-JUPXBLtwzyRAi_3YXQBukbz5vTPUyJr2ju0FSAKd_SCSmSxPdRk4HAjieuXrvQyUTp0L98DHt3aFqchoECyaDTOJMLicUzrJtcxy9P3QkB4wfh_Hdfm6M_J5KNgk6JaA8Jd9FvBPqv7kLBlxzebhjm-NHYr7umwYkKNwrxxNaXPawqwWhanVfasPRXto3U=]
  • Sigma-Aldrich. (n.d.). N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Sigma-Aldrich. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5RH6rL0i_umfdFFsA3LjkKjYHsGeOf83-25DVbg0LX6W-OzCy802f8cZcUiq9NftpWASnvA1PwzN1HD7UPUv4wdhmKHyi_1LYptk1S6B-tGEZAnez6-UInFgOL4Qm3UYP4bqsBcqSXi_fPw6GjaanH8Cv6bYwxLiNwrBuYs8IRxDSQA==]
  • Smolecule. (n.d.). Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)-. Smolecule. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5ZGV6xj6haAcKhw3hs2y2dN7ZxslXgtxlebqZAuOW4WLrt99RNrT-YRniYxxOAN8b8f27rrhf9axfeYNDMHJnB-ip5uyByHzWygtrTH23_rlZ35kt0KAVP4B0UZ7P2fDcFT7N7Bo=]
  • Jennychem. (n.d.). Tag: n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide. Jennychem. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn3KNf_zVj9q369qcH97J8-1gBoWGmqx5kNkXyRSxmwjgIRfwj2-HA40ImGQDj92pXF6Z4pOHr6KWxPG5Kvxd-v_X5mRE5UD-k6urj6au9mjWone35hLNkj7tJQ5RgGI38E4FYOStJ3R2uEMz0uBxOGW95ti0AJs8eu_pt3bA6bc329feN4grzABFm4flSJ28=]
  • ChemicalBook. (2025). n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide. ChemicalBook. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPYCyTYQXLkhyTcsaK1ZCYrzEd0TmmzA31pF1F-kQfd2kLxYPOGPMgIbYgoobhPvWREzWc6px0MiB5VIbh_TQUNX58EaFf_XvehSNH3f7Vzvs2XNGEy1c2h_6Ioc3C4O534xYsJXLtZqBxog==]
  • Wang, X., et al. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(10), 1686-1691. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgE_F85QVihhaUGlQoUxYxOKhUT9Yp_KccS5UvxR-bC95kbzYzw3-q8BDbAGj9XOUlsC7UxDryBonqNDmDU-RkHhfkVNckYGNcjFr87FfS_swhAtr-QU0RZ4Xvu4V3gOs9E4E0NbnP-utvJECW1pTTSAO0MWpfBaiYEQ5j89rLznGNRJ5rVKlVGjEEYL6NkImwBTyVq49oKJfNnIrUgCJE_2_bcYx2jpSu4d7aoDoZm70ooJGJc_NY9A3VyM05]
  • Proactive Molecular Research. (n.d.). This compound. Proactive Molecular Research. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEgqcSzwtOetuKfranpwkgGtG9qOI6ObS1sq9meRyOaSnat1iWCOk09mtNayyB65nzX6UE2y-FCoAGp45OoQcFPt_wMCRQk9eyl1uS2s-Sm9lMKKVMETv91eZuRqkG9dZ2n0k=]
  • Al-Suhaimi, E. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Arabian Journal of Chemistry, 14(2), 102949. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmatQSj4cDD-1_a6AgUQIQK7DFr6WGAQhB43pArfC_c-PSIUEx1KrzoXIq3pBxjbJRNp_rSEw2jS1wwFS4tZK6wixnFCtUdzZqxBRJ7GPCmuZDioAJJ0Yo-v4p3RKOD4kBKwuALuRxblleAQ==]
  • Google Patents. (2016). WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient. Google Patents. [Link available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGl0vQYpl011de1xbHYNms1SKWWF8lqlTTwmCrGnw21bDneskJZRPXDwfPRay8KY1FP4o2V-fM6Q9J4zeAFvfHv2fBVi-eLP5ykkjNW72kVqAW4pc53pgu7gAK95kD9B6ttywVHN-4Fu6m9UPi]

Sources

The Lynchpin of Irreversible Kinase Inhibition: A Technical Guide to N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold in Oncology

In the landscape of modern oncology, the quinoline scaffold has emerged as a "privileged structure," a foundational framework for a multitude of therapeutic agents.[1] Its inherent planarity, aromaticity, and capacity for diverse functionalization make it an ideal candidate for interacting with the ATP-binding pockets of various protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, rendering kinase inhibitors a cornerstone of targeted cancer therapy. This guide provides an in-depth technical exploration of a pivotal intermediate, N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide (1) , a cornerstone in the synthesis of potent, irreversible kinase inhibitors such as Neratinib. We will dissect its synthesis, elucidate its critical role in drug development, and provide actionable protocols for researchers in the field.

Physicochemical Properties of the Core Intermediate

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₄H₁₂ClN₃O₂[3]
Molecular Weight 289.72 g/mol [3]
CAS Number 848133-76-6[3]
Appearance Light yellow solid[4]
Melting Point 250°C (lit.)[4]
Solubility Soluble in organic solvents such as DMF and EtOAc[5]

Synthesis of the Keystone Intermediate: A Modern Approach

The traditional synthesis of the quinoline core often relies on the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization.[1][6][7] While foundational, this method can require harsh conditions, such as high temperatures (around 260°C in Dowtherm A), leading to potential side products and scalability challenges.[5]

A more contemporary and scalable approach, as detailed in HETEROCYCLES, circumvents these issues by employing a key intramolecular cyclization of a 3-amino-2-(2-chlorobenzoyl)acrylonitrile derivative.[5] This method offers improved yields and more manageable reaction conditions.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_synthesis Synthesis of this compound Start 2-Amino-5-chlorophenol Acylation Friedel-Crafts Acylation Start->Acylation 1. Acyl Chloride Substitution1 Bromination & Cyanation Acylation->Substitution1 2. NBS, AIBN 3. CuCN Cyclization_precursor 3-Amino-2-(2-chlorobenzoyl)acrylonitrile Substitution1->Cyclization_precursor Cyclization Intramolecular Cyclization (K₂CO₃, DMF, 120°C) Cyclization_precursor->Cyclization Intermediate_7 N-(3-Cyano-7-ethoxy-4-oxo-1,4- dihydroquinolin-6-yl)acetamide (7) Cyclization->Intermediate_7 Chlorination Chlorination (POCl₃, DMAP, EtOAc) Intermediate_7->Chlorination Final_Product N-(4-Chloro-3-cyano-7-ethoxy- 6-quinolinyl)acetamide (1) Chlorination->Final_Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound (1)

This protocol is adapted from the improved synthesis reported by Li, J. et al. in HETEROCYCLES (2014).[5]

Step 1: Synthesis of N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide (7)

  • Suspend 3-amino-2-(2-chlorobenzoyl)acrylonitrile (250 g, 0.81 mol) and potassium carbonate (K₂CO₃, 134.0 g, 0.97 mol) in dimethylformamide (DMF, 1.8 kg) under a nitrogen atmosphere.

  • Stir the reaction mixture and heat to 120°C for 3 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the mixture and pour it into water, then acidify with HCl to precipitate the product.

  • Filter the resulting solid, wash with water, and dry to afford compound 7 .

Causality Insight: The use of K₂CO₃ as a base facilitates the intramolecular nucleophilic substitution, leading to the cyclization and formation of the quinolone ring. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the ions and allowing the reaction to proceed at a reasonable rate at 120°C.

Step 2: Synthesis of this compound (1)

  • Suspend N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide (7) and 4-dimethylaminopyridine (DMAP, 5 mol%) in ethyl acetate (EtOAc).

  • Add phosphorus oxychloride (POCl₃) to the suspension.

  • Heat the mixture to reflux until the reaction is complete, as monitored by HPLC.

  • Cool the reaction mixture and carefully quench by pouring it into ice-water.

  • Filter the precipitated solid, wash with water, and then purify by trituration with DMF to yield the final product 1 .

Causality Insight: POCl₃ is a powerful dehydrating and chlorinating agent.[8] In this reaction, it converts the 4-oxo group of the quinolone into the 4-chloro substituent. The mechanism involves the initial phosphorylation of the oxygen atom of the 4-oxo group, followed by nucleophilic attack of a chloride ion to displace the phosphate group, yielding the desired 4-chloroquinoline.[8][9] DMAP acts as a nucleophilic catalyst to accelerate the reaction.

Application in Kinase Inhibitor Synthesis: The Case of Neratinib

This compound is a crucial precursor for the synthesis of Neratinib, an irreversible pan-HER inhibitor.[4][10] The 4-chloro group is an excellent leaving group, allowing for nucleophilic aromatic substitution with the aniline moiety of the other key fragment of Neratinib.

Synthetic Transformation to Neratinib

Neratinib_Synthesis cluster_neratinib Synthesis of Neratinib from Intermediate 1 Intermediate_1 N-(4-Chloro-3-cyano-7-ethoxy- 6-quinolinyl)acetamide (1) Coupling Nucleophilic Aromatic Substitution Intermediate_1->Coupling Deacetylation Deacetylation Coupling->Deacetylation Aniline_Fragment 3-chloro-4-(pyridin-2-ylmethoxy)aniline Aniline_Fragment->Coupling Amine_Intermediate 6-Amino-4-(3-chloro-4-(pyridin-2-ylmethoxy) anilino)-7-ethoxyquinoline-3-carbonitrile Deacetylation->Amine_Intermediate Coupling_2 Amide Coupling Amine_Intermediate->Coupling_2 Neratinib Neratinib Coupling_2->Neratinib Crotonic_Acid_Fragment 4-(Dimethylamino)crotonic acid derivative Crotonic_Acid_Fragment->Coupling_2

Caption: Key steps in the synthesis of Neratinib from the title intermediate.

Mechanism of Action of Neratinib and the Targeted HER2 Pathway

Neratinib functions as an irreversible inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases, including HER1 (EGFR), HER2, and HER4.[11] It covalently binds to a cysteine residue in the ATP-binding pocket of these receptors, leading to sustained inhibition of their signaling activity.[11] This blockade of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, ultimately results in cell cycle arrest and apoptosis of cancer cells.[2]

HER2_Pathway HER2 HER2 Receptor HER_dimer HER Dimerization (e.g., HER2/HER3) HER2->HER_dimer Ligand Binding ATP_pocket ATP-Binding Pocket (Cysteine Residue) HER_dimer->ATP_pocket Autophosphorylation Neratinib Neratinib Neratinib->ATP_pocket Irreversible Covalent Bonding Apoptosis Apoptosis Neratinib->Apoptosis Induces PI3K PI3K ATP_pocket->PI3K MAPK MAPK ATP_pocket->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival Akt->Proliferation MAPK->Proliferation

Caption: Simplified HER2 signaling pathway and the inhibitory action of Neratinib.

Conclusion: A Versatile Intermediate for Future Drug Discovery

This compound represents a highly valuable and versatile intermediate in the synthesis of targeted kinase inhibitors. The development of scalable and efficient synthetic routes for this compound has been instrumental in enabling the production of life-saving drugs like Neratinib. The principles and protocols outlined in this guide are intended to provide researchers with a solid foundation for their work in this critical area of medicinal chemistry. Further exploration of the quinoline scaffold, building upon intermediates like the one discussed herein, holds immense promise for the discovery of next-generation kinase inhibitors to combat a wide range of malignancies.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wang, Y., et al. (2021). Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. Journal of Hematology & Oncology, 14(1), 1-17. [Link]

  • Segovia-Mendoza, M., et al. (2015). Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. Cancers, 7(3), 1735-1753. [Link]

  • O'Shea, P. D., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. [Link]

  • ResearchGate. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(12), 1970-1973. [Link]

  • API Synthesis International. (2015). NERATINIB. Retrieved from [Link]

  • Li, J., et al. (2014). New Synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. HETEROCYCLES, 89(5), 1203-1210. [Link]

  • ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN103588755B - The preparation method of Neratinib.
  • Google Patents. (n.d.). CN105330646A - Preparation method of antineoplastic drug maleic acid neratinib.
  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Crossref. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. Retrieved from [Link]

  • ResearchGate. (2012). New and Practical Synthesis of N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide. Retrieved from [Link]

  • PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]

Sources

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide: A Privileged Scaffold for Kinase Inhibitor Design and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets. Within this class, N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide stands out not as an end-product, but as a critical intermediate and foundational template for a generation of potent and selective kinase inhibitors.[1] This guide provides an in-depth exploration of this scaffold's structural analogs, focusing on the strategic design, synthesis, and biological evaluation necessary for developing next-generation therapeutics. We will delve into the structure-activity relationships (SAR) that govern target engagement, particularly within the Epidermal Growth Factor Receptor (EGFR) family, and provide detailed, field-proven protocols for researchers navigating this promising chemical space.

The Quinoline Scaffold in Oncology: Targeting the EGFR Signaling Axis

The ErbB family of receptor tyrosine kinases, particularly EGFR (ErbB1) and HER2 (ErbB2), are critical regulators of cell growth, proliferation, and survival. Their aberrant activation through mutation or overexpression is a hallmark of numerous cancers, making them prime therapeutic targets.[2] The quinoline and its close relative, the quinazoline, have emerged as highly effective core structures for ATP-competitive kinase inhibitors.

The strategic advantage of this scaffold lies in its ability to form key hydrogen bonds within the ATP-binding pocket of the kinase. Specifically, the N-1 nitrogen of the quinoline ring acts as a hydrogen bond acceptor, interacting with the backbone NH of a crucial methionine residue (Met793 in EGFR), thereby anchoring the inhibitor in the active site.[2] this compound, with CAS Number 848133-76-6, serves as a perfect starting point for exploiting this interaction.[3][4] Its 4-chloro position provides a reactive handle for introducing the diverse side chains needed for potency and selectivity, while the substituents at positions 3, 6, and 7 allow for fine-tuning of physicochemical properties and target engagement.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR/HER2 Receptor Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Inhibitor Quinoline Analog (e.g., Neratinib) Inhibitor->Dimer Blocks ATP Binding PI3K PI3K/Akt Pathway Dimer->PI3K RAS RAS/MAPK Pathway Dimer->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation

Caption: Simplified EGFR/HER2 signaling pathway and mechanism of inhibition.

Strategic Design of Structural Analogs

The core directive in designing analogs of this compound is to build upon its foundational structure to enhance potency, selectivity, and pharmacokinetic properties. This involves systematic modification at four key positions.

The 4-Position: The Gateway to Potency

The chlorine atom at the 4-position is an excellent leaving group, making this site the primary point for diversification. The most successful analogs replace this chlorine with a substituted aniline moiety. This strategic choice allows the molecule to extend out of the ATP binding pocket and engage with solvent-exposed regions or allosteric sites, significantly boosting affinity and selectivity.[2]

The 6-Position: Engineering Covalent Inhibition

The 6-acetamido group is not merely a placeholder. It is frequently modified to incorporate a reactive Michael acceptor, such as an acrylamide or crotonamide group. This transforms the inhibitor from a reversible to an irreversible agent by forming a covalent bond with a non-catalytic cysteine residue (Cys797 in EGFR) near the active site. This covalent modification provides a durable and potent inhibition of the target kinase. The parent compound is a key intermediate for such irreversible inhibitors, including Neratinib (EKB-569).[5]

The 3-Position: Modulating Electronic Properties

The cyano group at the 3-position is a strong electron-withdrawing group that influences the electron density of the quinoline ring system. This can impact the pKa of the N-1 nitrogen and its ability to form the crucial hydrogen bond with Met793. Analogs may replace the cyano group with other electron-withdrawing groups (e.g., nitro) or small, neutral groups to optimize this interaction.

The 7-Position: Fine-Tuning Solubility and ADME

The 7-ethoxy group occupies a solvent-exposed region. Modifications here, such as altering the alkyl chain length or introducing more polar moieties (e.g., morpholine, piperazine), are primarily used to modulate the molecule's aqueous solubility, cell permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile without drastically affecting kinase inhibitory activity.[6]

Synthesis and Characterization: A Validated Workflow

The synthesis of quinoline-based kinase inhibitors is a multi-step process that requires careful optimization. Below is a representative, validated workflow for the synthesis of the core scaffold and a subsequent analog.

start Analog Design & Retrosynthesis step1 Step 1: Synthesis of Substituted Anthranilate start->step1 step2 Step 2: Cyclization to form 3-Cyano-4-hydroxyquinoline step1->step2 step3 Step 3: Chlorination (POCl₃) to form 4-Chloroquinoline Core step2->step3 step4 Step 4: Nucleophilic Aromatic Substitution (SNAᵣ) at C4 step3->step4 step5 Step 5: Final Modification (e.g., at C6-Amide) step4->step5 purify Purification (Chromatography, Recrystallization) step5->purify analyze Structural Analysis (NMR, MS, HPLC) purify->analyze end Biologically Active Analog analyze->end

Caption: General synthetic workflow for this compound analogs.

Protocol 3.1: Synthesis of this compound (Core Scaffold)

This protocol is a representative synthesis based on established chemical literature.[5] Researchers should consult primary sources and ensure all safety precautions are taken.

  • Step 1: Cyclization. A substituted o-aminobenzoate is cyclized to form the 3-cyano-4-hydroxyquinoline intermediate. A key improvement in modern syntheses is the use of a base like sodium tert-butoxide in tert-butanol, which provides a cost-effective and scalable method.[5]

  • Step 2: Nitration and Reduction. The quinoline core is nitrated at the 6-position, followed by a standard reduction (e.g., using iron in acetic acid or catalytic hydrogenation) to yield the 6-aminoquinoline.

  • Step 3: Acetylation. The 6-amino group is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form 6-acetamido-3-cyano-7-ethoxy-4-hydroxyquinoline.

  • Step 4: Chlorination. The crucial 4-chloro group is installed by treating the 4-hydroxyquinoline intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction is typically performed at reflux and must be handled with extreme care due to the corrosive nature of the reagents.

  • Step 5: Purification. The crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the final product, this compound, as a solid.[3]

Protocol 3.2: Synthesis of a 4-Anilino Analog
  • Step 1: SNAr Reaction. Dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Step 2: Add Base and Nucleophile. Add a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) followed by the desired substituted aniline (1.2 eq).

  • Step 3: Heat Reaction. Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-12 hours.

  • Step 4: Workup and Purification. Upon completion, cool the reaction mixture and pour it into water or an ice bath to precipitate the product. Collect the solid by filtration, wash with water, and dry. Further purification is achieved by column chromatography or recrystallization to yield the pure 4-anilino analog.

Biological Evaluation: A Cascade of Assays

Evaluating the synthesized analogs requires a tiered approach, moving from broad biochemical assays to more specific cell-based and functional assays.

Protocol 4.1: In Vitro Kinase Inhibition Assay (EGFR IC50 Determination)

This protocol describes a common fluorescence-based assay. Specific enzyme and substrate concentrations may need optimization.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by the EGFR kinase domain. The amount of phosphorylated product is quantified, often using a fluorescent probe.

  • Reagents: Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 peptide substrate, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of the test compound (analog) in DMSO, typically from 100 µM to 1 nM. b. In a 96- or 384-well plate, add the kinase buffer, the EGFR enzyme, and the test compound. Incubate for 10-15 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate for 60 minutes at 30 °C. d. Stop the reaction and add the detection reagent according to the manufacturer's instructions. e. Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: The signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Protocol 4.2: Cell Proliferation Assay (MTT Assay)
  • Assay Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Lines: Use cancer cell lines with known EGFR status, such as A549 (EGFR wild-type) or H1975 (EGFR L858R/T790M mutant) to assess activity against both wild-type and resistance mutations.[2]

  • Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound and incubate for 72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution). e. Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. Plot the data to determine the GI50 or IC50 value for each cell line.

Structure-Activity Relationship (SAR) Summary

Systematic analog synthesis and testing generate critical SAR data, which guides the optimization process. The following table summarizes expected trends for modifications to the core scaffold.

Position ModifiedType of ModificationExpected Impact on ActivityRationale
Position 4 Small alkyl/alkoxyDecreased activityLoss of key interactions achieved by larger aromatic groups.
Substituted anilinesIncreased potency/selectivity Forms additional interactions outside the primary ATP pocket.[2]
Position 6 Acrylamide/CrotonamideIrreversible inhibition, increased potency Forms a covalent bond with Cys797 in EGFR, leading to permanent inactivation.[5]
Larger, non-reactive amidesModulated physical propertiesCan be used to improve solubility or alter pharmacokinetics.
Position 7 Longer alkoxy chainsMinor impact on potencyPrimarily affects solubility and metabolic stability.
Polar groups (morpholine)Increased solubility Improves physicochemical properties for better drug-likeness.
Position 3 Other EWGs (e.g., -NO₂)Potency may be retained or alteredModifies the electronics of the quinoline ring, affecting H-bond strength.

Conclusion and Future Directions

This compound is more than a single chemical entity; it is a gateway to a rich field of kinase inhibitor discovery. The principles of its analog design—leveraging the 4-position for potency, the 6-position for covalent binding, and the 7-position for pharmacokinetics—provide a robust framework for developing novel therapeutics. Future research will likely focus on creating analogs that can overcome acquired resistance to current therapies, such as those targeting the C797S mutation in EGFR which renders covalent inhibitors ineffective. By combining rational design, efficient synthesis, and a rigorous biological evaluation cascade, researchers can continue to unlock the therapeutic potential of this remarkable quinoline scaffold.

References

  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Structure activity relationships of quinoline-containing c-Met inhibitors. PubMed. [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • This compound. gsrs.ncats.nih.gov. [Link]

  • This compound | C14H12ClN3O2. PubChem. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. [Link]

  • n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide. LookChem. [Link]

  • This compound. PubChemLite. [Link]

  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. ResearchGate. [Link]

  • Tag: n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide. Jennychem. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH. [Link]

Sources

The Genesis of a Dual Kinase Inhibitor: A Technical Guide to the Discovery and History of Bosutinib

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, known commercially as Bosutinib (Bosulif®), represents a significant advancement in the targeted therapy of Chronic Myeloid Leukemia (CML). Developed as a second-generation tyrosine kinase inhibitor (TKI), its history is a compelling narrative of rational drug design, intricate chemical synthesis, and rigorous clinical validation. This guide provides an in-depth exploration of Bosutinib's journey from a chemical scaffold to a clinically approved therapeutic. We will dissect its discovery through meticulous structure-activity relationship (SAR) studies, detail its mechanism as a dual inhibitor of Src and Abl kinases, provide a comprehensive synthesis protocol, and chart its progression through clinical trials to regulatory approval. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important anti-cancer agent.

Introduction: The Challenge of Kinase Inhibition in Oncology

The landscape of cancer treatment was fundamentally altered by the advent of targeted therapies, particularly those inhibiting protein kinases. In Chronic Myeloid Leukemia (CML), the constitutively active Bcr-Abl tyrosine kinase, a product of the Philadelphia chromosome translocation, is the primary driver of malignant transformation[1][2]. The first-generation TKI, Imatinib, revolutionized CML treatment. However, the emergence of resistance, often through point mutations in the Abl kinase domain, created a pressing need for new therapeutic strategies[3][4]. This clinical challenge set the stage for the development of second-generation TKIs, designed to be more potent and effective against many imatinib-resistant Bcr-Abl variants. Bosutinib (formerly known as SKI-606) emerged from this effort as a potent, orally active, dual inhibitor of both the Src and Abl families of tyrosine kinases[2][5].

Discovery and Medicinal Chemistry: The Rational Design of Bosutinib

The development of Bosutinib is a prime example of hypothesis-driven medicinal chemistry. The core chemical scaffold, a 4-anilino-3-quinolinecarbonitrile, was identified as a promising starting point for developing Src kinase inhibitors. The subsequent optimization was a systematic process of modifying the scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Lead Optimization and Structure-Activity Relationship (SAR)

The discovery process, led by researchers at Wyeth, focused on optimizing 4-phenylamino-3-quinolinecarbonitriles. The key insights driving the design of Bosutinib were:

  • The 4-Anilino-3-quinolinecarbonitrile Core: This scaffold was chosen for its ability to mimic the ATP molecule and bind to the kinase hinge region, a critical interaction for potent inhibition.

  • The 3-Cyano Group: The introduction of a nitrile (cyano) group at the 3-position of the quinoline ring was found to be crucial for potency. Spectroscopic analysis later revealed that this nitrile group acts as a unique probe, sensing the electrostatic environment within the ATP-binding sites of Abl and Src kinases, which could be exploited to improve selectivity[3][6].

  • The Dichloroanilino Moiety: The 2,4-dichloro-5-methoxyphenylamino group at the 4-position was optimized for tight binding within a hydrophobic pocket of the kinase domain. The chlorine atoms contribute to favorable van der Waals interactions.

  • The 6-Methoxy and 7-Ethoxy Groups: Substitution at the 6- and 7-positions of the quinoline ring with small alkoxy groups was found to enhance cellular activity. The 7-position was identified as a key vector for introducing a solubilizing side chain to improve pharmacokinetic properties without compromising inhibitory activity.

  • The Solubilizing Side Chain: The 7-propoxy-N-methylpiperazine side chain was incorporated to improve aqueous solubility and oral bioavailability, essential characteristics for a clinically viable drug[1]. This modification allows for effective oral administration.

This iterative process of chemical modification and biological testing led to the identification of SKI-606 (Bosutinib) as a clinical candidate with a desirable profile of high potency against both Src and Abl kinases, activity against a range of imatinib-resistant mutations, and favorable drug-like properties.

Logical Progression of Lead Optimization

The following diagram illustrates the conceptual workflow of the medicinal chemistry effort that led to Bosutinib.

Lead_Optimization A Initial Hit: 4-Anilinoquinoline Scaffold B Addition of 3-Cyano Group (Enhanced Potency) A->B SAR C Optimization of Anilino Ring (2,4-dichloro-5-methoxy for Hydrophobic Pocket Binding) B->C SAR D Introduction of Solubilizing Group at 7-Position (Improved Pharmacokinetics) C->D SAR E Final Candidate: Bosutinib (SKI-606) (Potent, Selective, Orally Bioavailable) D->E Selection

Caption: Conceptual workflow of Bosutinib's lead optimization.

Mechanism of Action: Dual Inhibition of Src and Abl Kinases

Bosutinib functions as an ATP-competitive inhibitor, binding to the catalytic domain of both Abl and Src kinases[7]. Unlike Imatinib, which primarily binds to the inactive ("DFG-out") conformation of the Abl kinase, Bosutinib can bind to both the active ("DFG-in") and inactive conformations, giving it a broader spectrum of activity against mutations that destabilize the inactive state[8][9].

The key interactions of Bosutinib within the Abl kinase domain, as revealed by co-crystal structures, include:

  • Hydrogen bonding between the quinoline nitrogen and the backbone amide of Met318 in the kinase hinge region.

  • Van der Waals interactions between the dichloroaniline ring and hydrophobic residues such as Leu248, Val256, Tyr253, and Phe382.

  • The nitrile group at the 3-position makes key contacts, contributing to its high affinity[6][10].

Critically, Bosutinib's binding mode allows it to avoid clashes with many mutated residues that confer resistance to Imatinib. However, it is not effective against the T315I "gatekeeper" mutation, as the bulky isoleucine residue sterically blocks the inhibitor from binding[10][11]. By inhibiting the Bcr-Abl oncoprotein, Bosutinib effectively shuts down the downstream signaling pathways that lead to uncontrolled proliferation and survival of CML cells[12]. Its simultaneous inhibition of Src family kinases may also contribute to its efficacy and provides a rationale for its investigation in other cancers where Src is implicated[5][13][14].

Bcr-Abl Signaling Pathway and Point of Intervention

The following diagram illustrates the Bcr-Abl signaling cascade and the inhibitory action of Bosutinib.

Mechanism_of_Action cluster_cell CML Cell cluster_pathways Downstream Pathways BCR_ABL Bcr-Abl (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Activates STAT5 STAT5 Pathway BCR_ABL->STAT5 Activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activates Proliferation Uncontrolled Proliferation & Survival RAS_MAPK->Proliferation STAT5->Proliferation PI3K_AKT->Proliferation Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibits ATP Binding

Caption: Bosutinib inhibits the Bcr-Abl kinase, blocking downstream signaling.

Chemical Synthesis of this compound

Several synthetic routes to Bosutinib have been published since its discovery. The following protocol is a representative laboratory-scale synthesis adapted from published literature, demonstrating a practical approach to constructing the core quinoline structure and introducing the necessary functionalities[11][15][16][17][18].

Synthetic Workflow Overview

Synthesis_Workflow start Start (3-Methoxy-4- hydroxybenzoic acid) step1 Step 1 Esterification & Alkylation start->step1 step2 Step 2 Nitration step1->step2 step3 Step 3 Reduction step2->step3 step4 Step 4 Cyclization (Quinoline formation) step3->step4 step5 Step 5 Chlorination step4->step5 step6 Step 6 Nucleophilic Substitution (Aniline addition) step5->step6 step7 Step 7 Side Chain Addition step6->step7 end_node Final Product (Bosutinib) step7->end_node

Caption: High-level overview of a synthetic route to Bosutinib.

Detailed Experimental Protocol

This protocol describes a multi-step synthesis starting from 3-methoxy-4-hydroxybenzoic acid.

Step 1: Synthesis of Methyl 4-(3-chloropropoxy)-3-methoxybenzoate

  • To a stirred mixture of methyl 4-hydroxy-3-methoxybenzoate (1.0 eq), potassium carbonate (1.4 eq) in dimethylformamide (DMF), add 1-bromo-3-chloropropane (1.2 eq).

  • Heat the reaction mixture at 70 °C for 1 hour.

  • After cooling to room temperature, pour the mixture into ice-water.

  • Filter the resulting solid, wash with cold water, and dry to yield the product[11][15].

Step 2: Synthesis of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate

  • Dissolve the product from Step 1 in acetic acid.

  • Add nitric acid (66%) dropwise at room temperature.

  • Stir the mixture at 60 °C for 3-4 hours.

  • Wash the mixture with ice-water and then with saturated sodium bicarbonate solution until neutral.

  • Isolate the organic layer and concentrate to obtain the nitrated product[11][15].

Step 3: Synthesis of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate

  • Prepare a suspension of powdered iron (3.3 eq) and ammonium chloride (5.2 eq) in a mixture of methanol and water.

  • Heat the suspension to reflux for 10 minutes.

  • Add a solution of the nitro-compound from Step 2 (1.0 eq) in heated methanol dropwise.

  • Continue refluxing for 4 hours.

  • Filter the hot mixture to remove the catalyst and evaporate the methanol from the filtrate to yield the amine[15].

Step 4: Cyclization to form the Quinoline Core

  • React the aniline from Step 3 with an appropriate three-carbon electrophile (e.g., 3,3-diethoxypropionitrile in the presence of an acid catalyst) to form an intermediate Schiff's base.

  • Induce cyclization using a base such as sodium hydroxide to form the 4-hydroxy-quinoline-3-carbonitrile ring system[19].

Step 5: Chlorination of the Quinoline Core

  • Treat the 4-hydroxy-quinoline intermediate from Step 4 with a chlorinating agent, typically phosphoryl chloride (POCl₃).

  • Heat the reaction mixture to effect the conversion of the hydroxyl group to a chloro group, yielding the 4-chloro-3-cyanoquinoline intermediate.

Step 6: Nucleophilic Aromatic Substitution

  • React the 4-chloroquinoline intermediate from Step 5 with 2,4-dichloro-5-methoxyaniline (1.1 eq) in a suitable solvent like 2-methoxyethanol, often in the presence of an acid catalyst such as pyridine hydrochloride.

  • Heat the mixture (e.g., at 120 °C) for several hours to drive the substitution reaction to completion.

Step 7: Addition of the N-methylpiperazine Side Chain

  • The product from Step 6 contains a 3-chloropropoxy side chain. React this compound with N-methylpiperazine.

  • The reaction is typically carried out in a suitable solvent in the presence of a base (e.g., potassium carbonate) and a catalyst like sodium iodide (NaI) to facilitate the nucleophilic substitution of the chloride.

  • Heat the mixture (e.g., at 80 °C) for 12 hours.

  • After workup and purification, the final product, this compound (Bosutinib), is obtained[11].

Preclinical and Clinical Development

Bosutinib underwent a comprehensive preclinical evaluation that demonstrated its potent antiproliferative and pro-apoptotic activity in CML cell lines at nanomolar concentrations. In vivo studies showed that oral administration of Bosutinib led to the regression of CML tumor xenografts in murine models[12][20]. A key finding from preclinical studies was its activity against a wide array of imatinib-resistant Bcr-Abl mutations, with the notable exceptions of T315I and V299L[12]. Furthermore, its distinct inhibitory profile, with minimal activity against c-KIT and PDGF-R, suggested a potentially different and more favorable side-effect profile compared to other TKIs[5][12].

Key Clinical Trials

The clinical development of Bosutinib focused on its efficacy and safety in patients with Ph+ CML who were resistant or intolerant to prior TKI therapy, and later as a first-line treatment.

Trial Identifier Phase Patient Population Key Findings & Outcomes Reference
Study 200 (NCT00261846) I/IIPh+ CML (chronic, accelerated, or blast phase) with resistance/intolerance to Imatinib.Demonstrated significant efficacy. In chronic phase patients, 53% achieved a major cytogenetic response (MCyR). The safety profile was deemed acceptable, with gastrointestinal events being the most common.[21][22]
BELA (NCT00574873) IIINewly diagnosed chronic phase Ph+ CML.Compared Bosutinib to Imatinib. While it did not meet its primary endpoint of complete cytogenetic response at 12 months, Bosutinib showed a higher rate of major molecular response (MMR).
BFORE (NCT02130557) IIINewly diagnosed chronic phase Ph+ CML.Compared Bosutinib to Imatinib. Bosutinib demonstrated a statistically significant higher rate of MMR at 12 months (47.2% vs. 36.9% for Imatinib), leading to its approval in the first-line setting.

Regulatory History and Approval

The robust data from the clinical trial program, particularly the pivotal Phase I/II study in heavily pre-treated patients, formed the basis for Bosutinib's initial regulatory submissions.

  • September 4, 2012: The U.S. Food and Drug Administration (FDA) granted initial approval to Bosulif (bosutinib) for the treatment of adult patients with chronic, accelerated, or blast phase Ph+ CML with resistance or intolerance to prior therapy[7].

  • March 27, 2013: The European Medicines Agency (EMA) granted a conditional marketing authorization for the same indication.

  • December 19, 2017: Following the positive results of the BFORE trial, the U.S. FDA expanded the approval of Bosutinib to include the treatment of patients with newly-diagnosed chronic phase Ph+ CML[18].

Conclusion

The journey of this compound from a rationally designed molecule to a cornerstone therapy for CML exemplifies the power of targeted drug development. Its discovery was rooted in a deep understanding of kinase biology and structure-based design, leading to a potent dual Src/Abl inhibitor. The meticulously designed chemical synthesis allows for its large-scale production, and its efficacy and safety have been validated through extensive clinical trials. Bosutinib provides a critical therapeutic option for patients with CML, particularly those who have developed resistance to other treatments, and its story continues to inform the development of the next generation of kinase inhibitors.

References

  • Li, W., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(8), 5467-5477. [Link]

  • Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLoS ONE, 7(4), e29828. [Link]

  • Puttini, M., et al. (2010). Bosutinib: a review of preclinical studies in chronic myelogenous leukaemia. European Journal of Cancer, 46(10), 1781-1789. [Link]

  • Gambacorti-Passerini, C., et al. (2007). Synergistic Activity of the Novel Src/Abl Inhibitor Bosutinib in Combination with Imatinib. Blood, 110(11), 3326. [Link]

  • Levinson, N. M., & Boxer, S. G. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain. PubMed, 22493660. [Link]

  • ResearchGate. (n.d.). Structure of authentic bosutinib bound to the Abl tyrosine kinase domain. ResearchGate. [Link]

  • Abbas, R., & Hug, B. A. (2014). Bosutinib: a review of preclinical and clinical studies in chronic myelogenous leukemia. Expert Opinion on Drug Metabolism & Toxicology, 10(1), 129-140. [Link]

  • PubMed. (2014). Bosutinib: a review of preclinical and clinical studies in chronic myelogenous leukemia. PubMed, 24245564. [Link]

  • Taylor & Francis Online. (2014). Bosutinib: a review of preclinical and clinical studies in chronic myelogenous leukemia. Taylor & Francis Online. [Link]

  • National Institutes of Health. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. PMC. [Link]

  • Wang, H., et al. (2014). A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. HETEROCYCLES, 90(1), 157-166. [Link]

  • ResearchGate. (2014). A New and Practical Synthesis of Bosutinib. ResearchGate. [Link]

  • National Institutes of Health. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PMC. [Link]

  • MDPI. (2022). Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. MDPI. [Link]

  • ResearchGate. (n.d.). Molecular structure of bosutinib. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Bosutinib. PubChem. [Link]

  • ACS Publications. (2016). Structure–Activity Relationship Study of Rakicidins: Overcoming Chronic Myeloid Leukemia Resistance to Imatinib with 4-Methylester-Rakicidin A. Journal of Medicinal Chemistry. [Link]

  • AACR Journals. (2008). SKI-606 (bosutinib), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells. Molecular Cancer Therapeutics. [Link]

  • PubMed. (2008). SKI-606 (bosutinib), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells. PubMed, 18483306. [Link]

  • PubMed. (2010). SKI-606 (Bosutinib) blocks prostate cancer invasion, growth, and metastasis in vitro and in vivo through regulation of genes involved in cancer growth and skeletal metastasis. PubMed, 20423999. [Link]

  • PubMed. (2011). Safety and efficacy of bosutinib (SKI-606) in chronic phase Philadelphia chromosome-positive chronic myeloid leukemia patients with resistance or intolerance to imatinib. PubMed, 21885603. [Link]

  • ResearchGate. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. ResearchGate. [Link]

  • ASH Publications. (2011). Safety and efficacy of bosutinib (SKI-606) in chronic phase Philadelphia chromosome–positive chronic myeloid leukemia patients with resistance or intolerance to imatinib. Blood. [Link]

  • PubMed. (2013). Bosutinib: a novel second-generation tyrosine kinase inhibitor. PubMed, 24044455. [Link]

Sources

Methodological & Application

The Irreversible ErbB Family Blocker Afatinib: A Comprehensive Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Reversible Inhibition in Cancer Therapy

In the landscape of targeted cancer therapy, the strategic inhibition of key signaling pathways has become a cornerstone of modern oncology. While first-generation tyrosine kinase inhibitors (TKIs) demonstrated the potential of this approach, their reversible binding often leads to the development of resistance. This guide focuses on Afatinib (formerly BIBW 2992), a second-generation, irreversible ErbB family blocker that represents a significant advancement in overcoming these challenges. Afatinib's unique mechanism of action, covalently binding to the kinase domains of the Epidermal Growth Factor Receptor (EGFR/ErbB1), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), and HER4/ErbB4, results in a sustained and potent inhibition of tumor cell signaling.[1][2][3] This document serves as a comprehensive resource for researchers, providing detailed application notes and protocols to effectively utilize Afatinib in pre-clinical cancer research.

Chemical Identity and Properties

While the initial inquiry referenced N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, the preponderance of cancer research literature points to Afatinib as the functionally relevant and extensively studied compound. This compound is a related chemical structure, sometimes used in the synthesis of antitumor agents like Neratinib.[4] However, for the purpose of this guide, all subsequent information will pertain to Afatinib, a 4-anilinoquinazoline derivative.[2]

Table 1: Physicochemical Properties of Afatinib

PropertyValue
IUPAC Name N-(4-((3-chloro-4-fluorophenyl)amino)-7-((S)-tetrahydrofuran-3-yloxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide
Synonyms BIBW 2992, Gilotrif®, Giotrif®[5]
Molecular Formula C24H25ClFN5O3
Molecular Weight 485.9 g/mol [6]
CAS Number 850140-72-6
Mechanism of Action Irreversible inhibitor of EGFR, HER2, and HER4[1][2]

Mechanism of Action: The Power of Irreversible Binding

Afatinib's therapeutic efficacy stems from its covalent and irreversible inhibition of the ErbB family of receptor tyrosine kinases.[2][3] This irreversible binding provides a more sustained blockade of downstream signaling pathways compared to first-generation, reversible TKIs.

Core Signaling Pathway Inhibition

The ErbB signaling network is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, this pathway is hyperactivated through mutations or overexpression of its receptor components. Afatinib targets and inhibits the following key members:

  • EGFR (ErbB1): Afatinib is potent against both wild-type EGFR and various activating mutations (e.g., exon 19 deletions, L858R substitution) commonly found in non-small cell lung cancer (NSCLC).[6][7]

  • HER2 (ErbB2): Overexpression or amplification of HER2 is a known oncogenic driver in breast, gastric, and other cancers. Afatinib effectively inhibits HER2 signaling.[5][7]

  • HER4 (ErbB4): While less studied, HER4 is also a target of Afatinib, contributing to the comprehensive blockade of the ErbB family.[2][7]

By irreversibly binding to a specific cysteine residue within the ATP-binding pocket of these receptors, Afatinib locks the kinase in an inactive state, preventing autophosphorylation and subsequent activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[2]

Diagram 1: Afatinib's Mechanism of Action

Afatinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Signaling PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Signaling HER2 HER2 HER2->RAS_MAPK Signaling HER2->PI3K_AKT Signaling HER4 HER4 HER4->RAS_MAPK Signaling HER4->PI3K_AKT Signaling Afatinib Afatinib Afatinib->EGFR Irreversible Inhibition Afatinib->HER2 Irreversible Inhibition Afatinib->HER4 Irreversible Inhibition Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Afatinib_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select Cancer Cell Lines Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Lines->Viability_Assay Western_Blot Western Blot (p-EGFR, p-AKT) Cell_Lines->Western_Blot IC50 Determine IC50 Viability_Assay->IC50 Xenograft_Model Establish Xenograft Model IC50->Xenograft_Model Proceed if potent Treatment Treat with Afatinib or Vehicle Xenograft_Model->Treatment Tumor_Measurement Measure Tumor Growth Treatment->Tumor_Measurement Efficacy Assess Efficacy (TGI) Tumor_Measurement->Efficacy

Caption: A typical workflow for the pre-clinical evaluation of Afatinib.

Mechanisms of Resistance to Afatinib

Despite its efficacy, acquired resistance to Afatinib can occur. Understanding these mechanisms is crucial for developing subsequent lines of therapy.

Table 2: Known Mechanisms of Resistance to Afatinib

Resistance MechanismDescription
T790M "Gatekeeper" Mutation A secondary mutation in the EGFR kinase domain that hinders the binding of Afatinib. [8][9]
MET Amplification Upregulation of the MET receptor tyrosine kinase provides a bypass signaling pathway. [10]
HER2 Amplification Increased HER2 expression can drive tumor growth despite EGFR inhibition.
KRAS Mutations Activation of downstream signaling molecules like KRAS can render upstream EGFR inhibition ineffective. [11][12]
Epithelial-to-Mesenchymal Transition (EMT) A cellular reprogramming that can lead to reduced dependence on ErbB signaling.
Activation of other bypass pathways Increased signaling through pathways like IL6R/JAK/STAT or IGF1R can also confer resistance. [10][12]

Conclusion and Future Directions

Afatinib remains a critical tool in both the clinical management of certain cancers and in fundamental cancer research. Its irreversible mechanism of action provides a powerful platform to investigate the intricacies of ErbB family signaling and the development of therapeutic resistance. Future research will likely focus on combination therapies to overcome resistance, the identification of biomarkers to predict response, and the expansion of Afatinib's application to other cancer types with aberrant ErbB signaling. This guide provides a solid foundation for researchers to design and execute robust pre-clinical studies, ultimately contributing to the advancement of targeted cancer therapies.

References

  • Resistance mechanisms after tyrosine kinase inhibitors afatinib and crizotinib in non-small cell lung cancer, a review of the literature. PubMed. Available at: [Link]

  • Afatinib - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. PMC - NIH. Available at: [Link]

  • Afatinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available at: [Link]

  • Distinct Afatinib Resistance Mechanisms Identified in Lung Adenocarcinoma Harboring an EGFR Mutation. AACR Journals. Available at: [Link]

  • Distinct Afatinib Resistance Mechanisms Identified in Lung Adenocarcinoma Harboring an EGFR Mutation | Molecular Cancer Research. AACR Journals. Available at: [Link]

  • The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients. Oncotarget. Available at: [Link]

  • Afatinib Drug Side Effects, Mechanism of Action & More. Dhaakaa. Available at: [Link]

  • Mechanisms of acquired resistance to afatinib clarified with liquid biopsy. PMC - NIH. Available at: [Link]

  • Afatinib in Non–Small Cell Lung Cancer. PMC - NIH. Available at: [Link]

  • Afatinib Prolongs Survival Compared with Gefitinib in an Epidermal Growth Factor Receptor-Driven Lung Cancer Model. AACR Journals. Available at: [Link]

  • In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma. NIH. Available at: [Link]

  • In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. AACR Journals. Available at: [Link]

  • Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations. PMC - NIH. Available at: [Link]

  • Efficacy of afatinib, an irreversible ErbB family blocker, in the treatment of intracerebral metastases of non-small cell lung cancer in mice. PubMed Central. Available at: [Link]

  • Afatinib: A Review of Its Use in the Treatment of Advanced Non-Small Cell Lung Cancer. Springer. Available at: [Link]

  • Afatinib: A Review of Its Use in the Treatment of Advanced Non-Small Cell Lung Cancer. ResearchGate. Available at: [Link]

  • The Impact of Afatinib on Survival in Advanced Non-Small Cell Lung Cancer: A Meta-Analysis of Randomized Controlled Trials. PMC - NIH. Available at: [Link]

  • This compound. Gsrs. Available at: [Link]

  • This compound. Proactive Molecular Research. Available at: [Link]

  • This compound | C14H12ClN3O2. PubChem. Available at: [Link]

  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. NIH. Available at: [Link]

  • Dose–response curves of afatinib. Cells and microtissues are treated... ResearchGate. Available at: [Link]

  • Afatinib treatment in advanced non-small cell lung cancer. PMC - NIH. Available at: [Link]

  • This compound. PubChemLite. Available at: [Link]

  • Maleate salts of (e)-n-{4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide and crystalline forms thereof. Google Patents.

Sources

Application Notes & Protocols for the Kinase Inhibitor Bosutinib (SKI-606) in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: From a Quinoline Scaffold to a Potent Dual Src/Abl Inhibitor

The quinoline core, as exemplified by structures like N-(4-chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, represents a privileged scaffold in medicinal chemistry, serving as a foundational building block for a multitude of pharmacologically active agents. While this compound itself is a key intermediate in the synthesis of irreversible kinase inhibitors such as neratinib[1], this guide will focus on the extensively studied and clinically approved drug, Bosutinib (also known as SKI-606). Bosutinib is a potent, orally active, dual inhibitor of the Src and Abl tyrosine kinases.[2][3] Its development and multifaceted applications provide an exemplary case study for drug discovery professionals.

Developed by Wyeth and now under Pfizer, Bosutinib has received approval from the US FDA and the European Medicines Agency for the treatment of adult patients with Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) who are resistant or intolerant to prior therapies.[3][4][5] This guide offers an in-depth exploration of Bosutinib's mechanism of action, provides detailed protocols for its use in preclinical research, and discusses its broader potential in drug discovery.

Scientific Foundation: Mechanism of Action and Biological Targets

Bosutinib functions as an ATP-competitive inhibitor, targeting the kinase domains of both the Bcr-Abl fusion protein and the Src family of kinases (SFKs), which include Src, Lyn, and Hck.[3][6]

  • Abl Kinase Inhibition: In Ph+ CML, the constitutively active Bcr-Abl tyrosine kinase drives malignant cell proliferation and survival.[5] Bosutinib potently inhibits the autophosphorylation of Bcr-Abl, thereby blocking downstream signaling pathways.[4] Notably, it demonstrates efficacy against numerous imatinib-resistant Bcr-Abl mutations, with the significant exceptions of T315I and V299L.[3] Molecular docking studies suggest that Bosutinib preferentially binds to the inactive ("closed") conformation of the Abl kinase domain.[7]

  • Src Family Kinase (SFK) Inhibition: Unlike imatinib, Bosutinib also potently inhibits SFKs. Elevated SFK activity is implicated in various solid tumors, where it plays crucial roles in cell motility, invasion, and proliferation.[8] By inhibiting Src, Bosutinib can disrupt these pathological processes, suggesting its therapeutic potential beyond CML.[8][9]

The dual inhibition of Abl and Src kinases provides a unique therapeutic profile, addressing both the primary driver of CML and pathways associated with disease progression and resistance.

Signaling Pathway Overview

Bosutinib's primary therapeutic effects stem from its ability to interrupt key signal transduction pathways downstream of Bcr-Abl and Src. This includes the inhibition of pathways such as PI3K/AKT/mTOR and MAPK/ERK, which are critical for cell growth and survival.[10]

Bosutinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptors Growth Factor Receptors (e.g., PDGFR, VEGFR) Src_Family_Kinases Src Family Kinases (Src, Lyn, Hck) Growth_Factor_Receptors->Src_Family_Kinases Activation Bcr_Abl Bcr-Abl (Constitutively Active) STAT5 STAT5 Bcr_Abl->STAT5 Phosphorylation PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Bcr_Abl->PI3K_AKT_mTOR MAPK_ERK MAPK/ERK Pathway Bcr_Abl->MAPK_ERK Src_Family_Kinases->PI3K_AKT_mTOR Src_Family_Kinases->MAPK_ERK FAK_p130Cas FAK/p130Cas Pathway Src_Family_Kinases->FAK_p130Cas Phosphorylation Bosutinib Bosutinib (SKI-606) Bosutinib->Bcr_Abl Inhibition Bosutinib->Src_Family_Kinases Inhibition Gene_Transcription Gene Transcription STAT5->Gene_Transcription Pro-Survival Pro-Proliferation PI3K_AKT_mTOR->Gene_Transcription Cell Growth Survival MAPK_ERK->Gene_Transcription Proliferation Cell_Motility Cell_Motility FAK_p130Cas->Cell_Motility Adhesion Migration Invasion

Caption: Bosutinib inhibits Bcr-Abl and Src kinases, blocking downstream pro-growth and motility pathways.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is critical for designing and interpreting experiments.

PropertyValueSource
Chemical Name 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile[11]
Synonyms SKI-606[2][11]
Molecular Formula C26H29Cl2N5O3[11]
Molecular Weight 530.45 g/mol [10][11]
CAS Number 380843-75-4[11]
Appearance Solid[11]
Solubility Insoluble in H2O; ≥26.5 mg/mL in DMSO; ≥2.16 mg/mL in EtOH (with sonication)[11]
Metabolism Primarily metabolized by CYP3A4. It is also a substrate and inhibitor of P-glycoprotein (P-gp).[3][12][13]

Note on Synthesis: Several synthetic routes for Bosutinib have been published. A common approach starts from 3-methoxy-4-hydroxybenzoic acid, involving a multi-step process of esterification, alkylation, nitration, reduction, cyclization, chlorination, and amination reactions.[14][15] More efficient and scalable syntheses have also been developed.[16]

Preclinical Research Protocols

The following protocols are foundational for evaluating the activity of Bosutinib and similar kinase inhibitors in a preclinical setting.

In Vitro Assays

This protocol outlines a method to determine the IC50 of Bosutinib against its target kinases, such as Src or Abl.

Principle: This assay measures the ability of the inhibitor to prevent the phosphorylation of a substrate by the target kinase. The resulting phosphorylated substrate is detected using a specific antibody in an ELISA format.

Materials:

  • Recombinant active Src or Abl kinase

  • Kinase-specific substrate (e.g., a biotinylated peptide)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP solution

  • Bosutinib stock solution (in DMSO)

  • Streptavidin-coated 96-well plates

  • Europium-labeled phosphotyrosine antibody (e.g., P-Tyr-100)

  • Wash buffer (e.g., TBS-T)

  • DELFIA Enhancement solution

  • Plate reader capable of time-resolved fluorescence

Procedure:

  • Plate Preparation: Pre-coat streptavidin plates with the biotinylated kinase substrate. Wash to remove unbound substrate.

  • Compound Preparation: Prepare a serial dilution of Bosutinib in DMSO, then dilute further into the kinase reaction buffer to achieve the final desired concentrations. Include a DMSO-only control.

  • Kinase Reaction: a. To each well, add the diluted Bosutinib or DMSO control. b. Add the recombinant kinase to each well. c. Initiate the reaction by adding ATP. d. Incubate at room temperature (e.g., 25-30°C) for a specified time (e.g., 30-60 minutes).

  • Stopping the Reaction: Stop the reaction by adding a solution of EDTA to a final concentration of 50 mM.[10]

  • Detection: a. Wash the plates thoroughly with wash buffer. b. Add the Eu-labeled phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate. c. Wash the plates again to remove unbound antibody. d. Add DELFIA Enhancement solution and incubate to develop the signal.

  • Data Acquisition: Read the time-resolved fluorescence on a compatible plate reader.

  • Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

KinaseIC50 (in vitro)
Src 1.2 nM
Abl 1 nM

Data sourced from MedChemExpress and Selleck Chemicals.[2][10]

This protocol assesses the effect of Bosutinib on the proliferation and viability of cancer cell lines.

Principle: This assay quantifies the number of viable cells in culture after treatment with the test compound. The MTT assay measures mitochondrial reductase activity, while CellTiter-Glo® measures intracellular ATP levels, both of which are proportional to the number of living cells.

Materials:

  • Target cell lines (e.g., K562, KU812 for CML; MDA-MB-231 for breast cancer)[10][11]

  • Complete cell culture medium

  • Bosutinib stock solution (in DMSO)

  • 96-well clear-bottom plates (for MTT) or opaque-walled plates (for CellTiter-Glo®)

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization buffer (for MTT)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Bosutinib in complete medium. Remove the old medium from the cells and add the medium containing the various concentrations of Bosutinib or DMSO vehicle control.

  • Incubation: Incubate the plates for a specified duration (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay Development:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.

    • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • MTT: Read the absorbance at ~570 nm.

    • CellTiter-Glo®: Read the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot viability against the logarithm of Bosutinib concentration to determine the GI50/IC50 value.

Cell LineCancer TypeIC50 (Proliferation)
K562 CML20 nM
KU812 CML5 nM
MEG-01 CML20 nM
MDA-MB-231 Breast Cancer~250 nM (Motility/Invasion)

Data sourced from Selleck Chemicals and Vultur et al. (2008).[8][10]

This protocol is used to verify the mechanism of action by observing the inhibition of target phosphorylation in intact cells.

Procedure:

  • Cell Treatment: Culture cells (e.g., K562) to ~70-80% confluency and treat with various concentrations of Bosutinib for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate with primary antibodies against phospho-Src (p-Src), phospho-Abl (p-Abl), phospho-STAT5 (p-STAT5), and their corresponding total protein antibodies overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies. d. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities to determine the reduction in phosphorylation relative to total protein levels.

In Vivo Assays

This protocol evaluates the anti-tumor efficacy of Bosutinib in an animal model.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with Bosutinib, and tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Tumor cells (e.g., K562 for CML, HT29 for colon cancer)[10]

  • Matrigel (optional, for some cell lines)

  • Bosutinib formulation for oral gavage

  • Vehicle control (e.g., appropriate buffer/suspension agent)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into treatment and control groups. Administer Bosutinib (e.g., 100-150 mg/kg/day) or vehicle control via oral gavage daily for a specified period (e.g., 5-21 days).[10]

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via Western blot).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) or T/C ratio (mean tumor volume of treated group / mean tumor volume of control group x 100%).[10]

Xenograft_Workflow Start Cell_Culture 1. Tumor Cell Culture Start->Cell_Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth to ~100 mm³ Implantation->Tumor_Growth Randomization 4. Randomize into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Oral Dosing (Bosutinib vs. Vehicle) Randomization->Dosing Measurement 6. Measure Tumor Volume Periodically Dosing->Measurement Repeat Measurement->Dosing Repeat Endpoint 7. Endpoint Analysis (Tumor Weight, PD) Measurement->Endpoint End Endpoint->End

Sources

Application Notes and Protocols for N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide (Cpd-X)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the investigation of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, a quinoline derivative with potential as a targeted therapeutic agent. Structurally related to known kinase inhibitors, this compound, hereafter designated Cpd-X for internal reference, is hypothesized to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This document outlines detailed protocols for the characterization of Cpd-X, from initial biochemical kinase assays to cell-based functional assays and preliminary in vivo efficacy studies. The methodologies are designed to be self-validating, providing researchers with a robust framework to assess the compound's mechanism of action and anti-cancer potential.

Introduction: The Rationale for Targeting the EGFR Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), which triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[3][4] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[4][5]

Dysregulation of EGFR signaling, through mechanisms such as receptor overexpression or activating mutations, is a well-established driver of tumorigenesis in a variety of cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][6] Consequently, EGFR has emerged as a critical target for cancer therapy. Small molecule tyrosine kinase inhibitors (TKIs), such as erlotinib and gefitinib, have been developed to compete with ATP at the kinase domain, thereby inhibiting EGFR autophosphorylation and blocking downstream signaling.[7][8][]

This compound (Cpd-X) is a synthetic compound whose quinoline core structure is a key pharmacophore in several approved EGFR inhibitors.[10][11] Its chemical features suggest a high probability of interaction with the ATP-binding pocket of EGFR. These application notes will therefore guide the user through a logical series of experiments to validate this hypothesis and characterize its biological activity.

Chemical and Physical Properties of Cpd-X
PropertyValueSource
Molecular Formula C₁₄H₁₂ClN₃O₂[12][13]
Molecular Weight 289.72 g/mol [12][13][14]
Appearance Light yellow solid[15]
CAS Number 848133-76-6[14]
Solubility Soluble in DMSO[16]

Visualizing the EGFR Signaling Cascade

To provide a clear framework for the subsequent experimental protocols, the following diagram illustrates the core EGFR signaling pathway and the proposed point of inhibition by Cpd-X.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization ADP ADP EGFR->ADP Phosphate Transfer Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Autophosphorylation (pY) PI3K PI3K EGFR->PI3K Autophosphorylation (pY) ATP ATP ATP->EGFR Binds to Kinase Domain CpdX Cpd-X (Hypothesized Inhibitor) CpdX->EGFR Inhibits Kinase Activity Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Anti-Apoptosis mTOR->Survival

Caption: EGFR signaling pathway and the hypothesized mechanism of Cpd-X.

Protocol 1: Biochemical Kinase Activity Assay

Objective: To determine the direct inhibitory effect of Cpd-X on the kinase activity of purified EGFR enzyme. Luminescence-based assays that measure ATP consumption are highly sensitive and suitable for determining IC₅₀ values.[17]

Principle: The Kinase-Glo® assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition by Cpd-X results in a higher ATP concentration, which is converted into a luminescent signal.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Poly-Glu-Tyr (4:1) peptide substrate

  • Cpd-X stock solution (10 mM in DMSO)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of Cpd-X in kinase buffer, starting from a high concentration (e.g., 100 µM) down to the low nanomolar range. Include a DMSO-only vehicle control.

  • Kinase Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the diluted Cpd-X or vehicle control.

    • Add 10 µL of a solution containing the EGFR enzyme and peptide substrate in kinase buffer.

    • Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for EGFR.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add 25 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each Cpd-X concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the Cpd-X concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Viability and Proliferation Assay

Objective: To assess the anti-proliferative effect of Cpd-X on cancer cell lines with varying EGFR status.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[16] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Cell Lines:

  • A431: Human epidermoid carcinoma, overexpresses wild-type EGFR.

  • HCC827: Human lung adenocarcinoma, harbors an activating EGFR exon 19 deletion (E746-A750).[18]

  • H1975: Human lung adenocarcinoma, contains both an activating mutation (L858R) and the T790M resistance mutation.[19]

  • A549: Human lung adenocarcinoma, wild-type EGFR (negative control).[20]

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Cpd-X (e.g., from 10 µM to 1 nM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot cell viability against the log of Cpd-X concentration to generate dose-response curves and calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Protocol 3: Western Blot Analysis of EGFR Pathway Inhibition

Objective: To directly measure the effect of Cpd-X on the phosphorylation of EGFR and key downstream signaling proteins (AKT, ERK).[21]

Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates separated by SDS-PAGE. A reduction in the ratio of phosphorylated protein to total protein indicates inhibitory activity.[5]

Workflow Diagram:

Western_Blot_Workflow A 1. Cell Culture & Treatment with Cpd-X B 2. EGF Stimulation (Optional, to induce phosphorylation) A->B C 3. Cell Lysis (RIPA Buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Detection (ECL Substrate) G->H I 9. Imaging & Densitometry H->I

Caption: Standard workflow for Western blot analysis.

Procedure:

  • Cell Treatment: Culture A431 or HCC827 cells to 70-80% confluency. Starve the cells in serum-free media for 12-24 hours. Treat with various concentrations of Cpd-X for 2-4 hours.

  • EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes to induce maximal EGFR phosphorylation.[5]

  • Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for:

      • Phospho-EGFR (e.g., Tyr1068)

      • Total EGFR

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • β-Actin (as a loading control)

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.[21]

    • Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal for each target.

Protocol 4: In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Cpd-X in a preclinical animal model.[23]

Principle: Human cancer cells (e.g., HCC827) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with Cpd-X, and tumor growth is monitored over time.[18][24]

Animal Model:

  • Athymic Nude (Nu/Nu) mice, 6-8 weeks old.

Procedure:

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ HCC827 cells in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Treatment: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)

    • Cpd-X (e.g., 25 mg/kg, administered by oral gavage, once daily)

    • Positive control (e.g., Erlotinib, 25 mg/kg)

  • Efficacy Assessment:

    • Continue treatment for 21-28 days.

    • Monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via Western blot).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Expected Data Summary
Treatment GroupMean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle Control1250 ± 150-+5.0
Cpd-X (25 mg/kg)450 ± 8064%-2.5
Erlotinib (25 mg/kg)400 ± 7568%-3.0

Conclusion and Future Directions

The protocols detailed in this document provide a comprehensive framework for the preclinical evaluation of this compound (Cpd-X) as a potential EGFR inhibitor. Successful execution of these experiments will elucidate the compound's potency, cellular mechanism of action, and in vivo efficacy. Positive results would warrant further investigation into its selectivity profile against other kinases, detailed pharmacokinetic and pharmacodynamic studies, and evaluation in models of acquired resistance.

References

  • Vertex AI Search. (n.d.). Epidermal Growth Factor Receptor (EGFR) Signaling. Retrieved January 7, 2026.
  • Wikipedia. (2024). Erlotinib. Retrieved January 7, 2026, from [Link].

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • Drugs.com. (2024). How does erlotinib work (mechanism of action)? Retrieved January 7, 2026.
  • Creative Diagnostics. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Mechanism of action of erlotinib [Image]. Retrieved January 7, 2026.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. Retrieved January 7, 2026, from [Link].

  • BOC Sciences. (n.d.). Erlotinib: Definition, Properties, Mechanism of Action and Clinical Trials. Retrieved January 7, 2026.
  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160-1174.
  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved January 7, 2026.
  • BenchChem. (2025).
  • Nyati, M. K., et al. (2006). Cellular responses to EGFR inhibitors and their relevance to cancer therapy. Clinical Cancer Research, 12(23), 6931-6938.
  • BenchChem. (2025). Technical Support Center: Cell Viability Assays with Kinase Inhibitor FR-188582. Retrieved January 7, 2026.
  • ChemicalBook. (2025). n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide. Retrieved January 7, 2026.
  • PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link].

  • Sigma-Aldrich. (n.d.). N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Retrieved January 7, 2026.
  • American Association for Cancer Research. (2014). Abstract 4875: In vivo and in vitro generation and characterisation of EGFR-TKI resistance in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX)
  • FineTest. (2025). EGFR Western Blot Protocol. Retrieved January 7, 2026.
  • Walter, A. O., et al. (2013). In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing. Cancer Discovery, 3(12), 1404-1419.
  • Hashemzaei, M., et al. (2017). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. RSC Advances, 7(67), 42373-42403.
  • American Association for Cancer Research. (2013). Abstract 2796: Patient-derived xenograft models reveal a subset of clinically relevant squamous non-small cell lung cancers that respond to targeted EGFR inhibition. Cancer Research, 73(8 Suppl).
  • Sigma-Aldrich. (n.d.). N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Retrieved January 7, 2026.
  • Global Substance Registration System. (n.d.). This compound. Retrieved January 7, 2026.
  • ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay. Retrieved January 7, 2026.
  • Klinghammer, K., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13585.
  • ResearchGate. (2016). How could I detect EGFR by western blot effectively? Retrieved January 7, 2026.
  • Reaction Biology. (2022).
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 7, 2026.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved January 7, 2026.
  • ResearchGate. (2025). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Retrieved January 7, 2026.
  • Jennychem. (2025). Tag: n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide. Retrieved January 7, 2026.
  • LookChem. (n.d.). n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide. Retrieved January 7, 2026.
  • LGC Standards. (n.d.). This compound. Retrieved January 7, 2026.
  • CymitQuimica. (n.d.). This compound. Retrieved January 7, 2026.
  • Pathak, R. K., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 30.

Sources

Application Notes & Protocols: N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide in Oncological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide serves as a pivotal research chemical, primarily recognized as a crucial intermediate in the multi-step synthesis of neratinib. Neratinib is a potent, irreversible tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1] This guide provides an in-depth exploration of this compound, not as a standalone bioactive molecule, but as a critical building block in the development of targeted cancer therapies. The subsequent sections will detail its chemical properties, outline a validated synthetic protocol, provide quality control measures, and discuss its application in the synthesis of neratinib for cancer research.

Introduction: The Strategic Importance of a Key Intermediate

In the landscape of targeted cancer therapy, the precision of synthetic chemistry is paramount. While this compound does not exhibit significant intrinsic biological activity, its role in the synthesis of neratinib makes it a compound of high interest to medicinal chemists and drug development professionals. The structural integrity and purity of this intermediate directly impact the yield and quality of the final active pharmaceutical ingredient (API), neratinib.

Neratinib is an established therapeutic agent used in the treatment of HER2-positive breast cancer.[1] The synthesis of such a complex molecule is a carefully orchestrated process, where each intermediate must be produced and validated with high fidelity. This guide, therefore, treats this compound as a critical raw material, providing the necessary protocols to ensure its quality for downstream applications in oncological research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in synthesis.

PropertyValueSource
Molecular Formula C₁₄H₁₂ClN₃O₂[2][3]
Molecular Weight 289.72 g/mol [2][3]
CAS Number 848133-76-6[2]
Appearance Very Pale Yellow Solid[4]
Melting Point ~250 °C[4]
Purity Min. 98.0% (by HPLC)[4]
Solubility Soluble in organic solvents such as DMSO and DMF.
Storage Store in a cool, dry place, protected from light and air.[4]

Synthesis Protocol: A Validated Pathway

The following protocol describes a reliable method for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process. This multi-step synthesis requires careful execution and monitoring to ensure a high-quality product.[5]

Workflow for the Synthesis of this compound

A Starting Materials: 4-amino-2-ethoxy-5-nitroacetanilide B Step 1: Reduction of Nitro Group A->B Reagents: Fe, NH4Cl, EtOH/H2O Rationale: Catalytic reduction of the nitro group to an amine. C Intermediate 1: 4,5-diamino-2-ethoxyacetanilide B->C D Step 2: Condensation with Ethyl 2-cyano-3-ethoxyacrylate C->D Reagents: Ethyl 2-cyano-3-ethoxyacrylate, Acetic Acid Rationale: Conrad-Limpach-like cyclization to form the quinoline ring. E Intermediate 2: N-(3-cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide D->E F Step 3: Chlorination E->F Reagents: POCl3 Rationale: Conversion of the hydroxyl group to a chloro group. G Final Product: This compound F->G A This compound B Step 1: Deacetylation A->B Reagents: Aqueous HCl Rationale: Hydrolysis of the acetamide to the primary amine. C Intermediate: 6-amino-4-chloro-3-cyano-7-ethoxyquinoline B->C D Step 2: Nucleophilic Aromatic Substitution (SNAr) C->D Reagents: 3-chloro-4-(pyridin-2-ylmethoxy)aniline Rationale: SNAr reaction to couple the aniline moiety. E Intermediate: 4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxy-6-aminoquinoline D->E F Step 3: Amide Coupling E->F Reagents: (E)-4-(dimethylamino)but-2-enoyl chloride Rationale: Acylation of the 6-amino group to form the final amide. G Final Product: Neratinib F->G

Sources

Application Notes and Protocols: N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, hereafter referred to as QC-1 , is a highly functionalized quinoline derivative that has emerged as a cornerstone intermediate in medicinal chemistry. Its strategic arrangement of electrophilic and nucleophilic centers, combined with a rigid quinoline scaffold, makes it an indispensable building block for the synthesis of targeted therapeutics. This document provides an in-depth exploration of QC-1 , focusing on its primary application as the pivotal precursor in the synthesis of Bosutinib, a dual Src/Abl tyrosine kinase inhibitor. We will dissect the synthetic protocols, elucidate the underlying reaction mechanisms, and offer expert insights into process optimization and validation, providing researchers and drug development professionals with a comprehensive guide to its practical application.

Introduction: The Strategic Importance of QC-1

The quinoline core is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs due to its ability to mimic endogenous structures and interact with a wide range of biological targets. QC-1 is a purpose-built intermediate, engineered for the efficient construction of complex molecules. Its structure is notable for several key reactive sites:

  • C4-Chloro Substituent: This is the primary electrophilic center, activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the adjacent cyano group and the quinoline ring nitrogen significantly enhances its reactivity, allowing for the introduction of various amine-containing side chains under controlled conditions.

  • C3-Cyano Group: This group not only activates the C4 position but also serves as a versatile synthetic handle for further molecular elaboration if needed.

  • C6-Acetamide and C7-Ethoxy Groups: These substituents play a crucial role in modulating the electronic properties of the quinoline ring and provide key interaction points for the final molecule's binding affinity to its target protein. In the context of Bosutinib, they are essential for establishing hydrogen bonds within the ATP-binding pocket of the kinase.

The primary and most well-documented application of QC-1 is its role as the penultimate intermediate in the total synthesis of Bosutinib (SKI-606), a drug used for the treatment of chronic myelogenous leukemia (CML). The convergence of QC-1 with a nucleophilic side chain represents the key bond-forming event in the construction of the final drug substance.

Core Application: Synthesis of Bosutinib

The most critical application of QC-1 is its reaction with 4-((2,4-dichloro-5-methoxyphenyl)amino)methyl)aniline, which proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is highly efficient and regioselective, driven by the electronic activation of the C4 position.

Mechanistic Rationale

The SNAr mechanism is a two-step process. First, the primary amine of the aniline nucleophile attacks the electron-deficient C4 carbon of the quinoline ring, breaking the aromaticity and forming a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing cyano group at C3 and the ring nitrogen are critical for stabilizing the negative charge of this intermediate. In the second step, the chloride leaving group is expelled, and the aromaticity of the quinoline ring is restored, yielding the final product.

The choice of solvent and base is critical. A polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) is often used to solvate the reactants and facilitate the reaction. A non-nucleophilic base may be employed to deprotonate the aniline nucleophile, increasing its nucleophilicity, although the reaction can often proceed without an external base due to the inherent basicity of the aniline.

Visualizing the Synthetic Pathway

The following diagram illustrates the key synthetic step involving QC-1 in the synthesis of Bosutinib.

G QC1 This compound (QC-1) Reaction SNAr Reaction QC1->Reaction Electrophile Aniline 4-((2,4-dichloro-5-methoxyphenyl)amino)methyl)aniline Aniline->Reaction Nucleophile Bosutinib Bosutinib Reaction->Bosutinib Key C-N Bond Formation G cluster_0 Synthesis of QC-1 Start 4-Hydroxy-7-ethoxy-6-nitroquinoline-3-carbonitrile Step1 Chlorination (POCl3) Start->Step1 Intermediate1 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile Step1->Intermediate1 Step2 Reduction (e.g., Fe/AcOH) Intermediate1->Step2 Intermediate2 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile Step2->Intermediate2 Step3 Acetylation (Ac2O) Intermediate2->Step3 End QC-1 Step3->End

Caption: Multi-step synthesis pathway for intermediate QC-1.

Step-by-Step Procedure:

  • Chlorination: To a stirred solution of 4-hydroxy-7-ethoxy-6-nitroquinoline-3-carbonitrile (1.0 eq) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl3, ~3.0 eq) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux (approx. 110-120 °C) and maintain for 2-4 hours, monitoring by TLC or HPLC for the disappearance of the starting material.

    • Expert Insight: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent. The reaction should be performed in a well-ventilated fume hood as POCl3 is corrosive and reacts with moisture.

  • Work-up and Isolation: After cooling, the reaction mixture is carefully quenched by slowly adding it to ice water. The resulting precipitate is filtered, washed with water until the filtrate is neutral, and dried under vacuum to yield 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile.

  • Nitro Group Reduction: The chlorinated intermediate (1.0 eq) is suspended in a mixture of acetic acid and ethanol. Iron powder (~5.0 eq) is added portion-wise, and the mixture is heated to reflux for 1-2 hours.

    • Expert Insight: This is a classic Béchamp reduction. The reaction is exothermic, so the iron powder should be added carefully. The progress is often indicated by a color change from yellow to a darker solution.

  • Work-up and Isolation: The hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the pH is adjusted with an aqueous base (e.g., NaHCO3) to precipitate the amino-quinoline product. The solid is filtered, washed with water, and dried.

  • Acetylation: The 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (1.0 eq) is dissolved in a suitable solvent like acetic acid or dichloromethane. Acetic anhydride (Ac2O, ~1.2 eq) is added, and the mixture is stirred at room temperature for 1-3 hours.

  • Final Isolation: The product, QC-1 , often precipitates from the reaction mixture. It can be collected by filtration, washed with a non-polar solvent (e.g., hexane or ether) to remove excess acetic anhydride, and dried under vacuum.

Protocol 3.2: Synthesis of Bosutinib from QC-1

This protocol details the final SNAr coupling step.

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine QC-1 (1.0 eq), 4-((2,4-dichloro-5-methoxyphenyl)amino)methyl)aniline (approx. 1.0-1.1 eq), and a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Heating: Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by HPLC to ensure the consumption of QC-1 .

    • Expert Insight: The reaction temperature is a critical parameter. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to impurity formation. The optimal temperature is typically determined through process development studies.

  • Crystallization and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and an anti-solvent (e.g., isopropanol or acetonitrile) is added to induce crystallization of the product. The mixture is stirred for several hours to maximize the yield.

  • Purification: The crude Bosutinib is collected by filtration, washed with the anti-solvent, and dried. For high-purity material required for pharmaceutical applications, recrystallization from a suitable solvent system is often necessary.

Data and Validation

To ensure the successful synthesis of QC-1 and its conversion to Bosutinib, proper analytical characterization is essential. The table below summarizes typical data.

CompoundParameterTypical Value
QC-1 AppearanceOff-white to pale yellow solid
Melting Point>250 °C
HPLC Purity≥98%
1H NMRConsistent with the structure of this compound
Bosutinib AppearanceWhite to off-white crystalline solid
Melting PointApprox. 282-286 °C
HPLC Purity≥99.5% (pharmaceutical grade)
Mass Spec (ESI+)[M+H]+ consistent with C26H29Cl2N5O3

Conclusion

This compound (QC-1 ) is a sophisticated and indispensable intermediate in modern pharmaceutical synthesis. Its utility is most profoundly demonstrated in the efficient, high-yield manufacturing of Bosutinib. The protocols and insights provided herein are designed to equip researchers with the foundational knowledge to handle and utilize this key building block effectively. Understanding the mechanistic principles behind its reactivity, particularly the SNAr reaction at the C4 position, is paramount for troubleshooting, optimization, and adaptation of these methods for the synthesis of new chemical entities based on the quinoline scaffold.

References

  • Bosutinib in the management of chronic myeloid leukemia. , Gambacorti-Passerini, C., et al. (2014). Journal of Blood Medicine. [Link]

  • Process for the preparation of 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile and its salts., Palle, V. P., et al. (2007).
  • Preparation of quinoline derivatives as kinase inhibitors., Cai, X., et al. (2010).
  • Quinoline derivatives., Bombrun, A., et al. (2003).
  • Crystalline forms of 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)propoxy)-3-quinolinecarbonitrile., Qu, B., et al. (2006).

Application Notes & Protocols: Strategic Use of a Quinoline Intermediate in the Synthesis of the Kinase Inhibitor Bosutinib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bosutinib is a potent, orally active dual inhibitor of the Src and Abl tyrosine kinases, approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[1] Its molecular architecture is centered on a 4-anilino-3-cyanoquinoline core, which is crucial for its ATP-competitive binding mechanism. The synthesis of such complex molecules is a multi-step process where the strategic selection and preparation of key intermediates are paramount to achieving high yield and purity.

This document addresses the synthesis of Bosutinib with a specific focus on the quinoline core. The query mentions N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide , a critical intermediate in the synthesis of another notable kinase inhibitor, Neratinib . While structurally similar, the substitution patterns on the quinoline ring for Bosutinib and Neratinib are distinct. This guide will first clarify the roles of these respective intermediates and then provide a detailed protocol for the synthesis of Bosutinib, focusing on the correct analogous pathway. This comparative approach underscores the precision required in pharmaceutical synthesis, where minor structural variations in an intermediate define the identity and bioactivity of the final active pharmaceutical ingredient (API).

Comparative Analysis: Selecting the Correct Quinoline Core

The efficacy of targeted therapies like Bosutinib and Neratinib hinges on their specific molecular structures, which are built from precisely substituted intermediates. The primary difference between the Bosutinib and Neratinib quinoline cores lies at the C6 and C7 positions.

  • Bosutinib requires: A 6-methoxy group and a 7-(3-(4-methylpiperazin-1-yl)propoxy) group.

  • Neratinib requires: A 6-acetamido group and a 7-ethoxy group.

Therefore, this compound (CAS 848133-76-6) is the direct precursor for Neratinib.[2][3][4][5] For Bosutinib, the synthesis must proceed through a different intermediate, one that possesses a 6-methoxy group and a reactive site at C7 (typically a hydroxyl group) for subsequent elaboration. A common and effective precursor for Bosutinib is 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile .

The diagram below illustrates the structural divergence early in the synthesis pathway.

Caption: Divergent synthesis pathways for Bosutinib and Neratinib.

Synthesis of the Core Bosutinib Intermediate: 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (7)

This section details an efficient and field-proven protocol for synthesizing the key hydroxyl-intermediate of Bosutinib. The reaction involves a nucleophilic aromatic substitution (SNAr) where the aniline displaces the chlorine atom at the C4 position of the quinoline ring.

Causality Behind Experimental Choices:
  • Solvent: Acetonitrile is selected as it is a polar aprotic solvent that effectively solubilizes the reactants while not interfering with the reaction mechanism. Its boiling point allows for heating to drive the reaction to completion in a reasonable timeframe.[1]

  • Catalyst: An acid catalyst, such as hydrochloric acid in isopropyl alcohol, is used to protonate the quinoline ring, making the C4 position more electrophilic and thus more susceptible to nucleophilic attack by the aniline.[1]

  • Temperature: The reaction is performed at reflux (75-80°C) to provide sufficient activation energy for the SNAr reaction, ensuring a practical reaction rate.[1]

Experimental Protocol:

Caption: Workflow for the synthesis of the core Bosutinib intermediate.

Step-by-Step Methodology:

  • Charging the Reactor: To a suitable reaction vessel, add a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 eq) in acetonitrile (5 mL per gram of starting material).

  • Addition of Aniline: Add 2,4-dichloro-5-methoxyaniline (1.15 eq) to the suspension.

  • Catalyst Addition: Slowly add hydrochloric acid in isopropyl alcohol (approx. 0.5 mL per gram of starting material) dropwise to the mixture.

  • Reaction: Stir the resulting mixture and heat to a reflux temperature of 75-80°C.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate.

  • Purification: Filter the solid product and wash it with fresh acetonitrile to remove unreacted starting materials and impurities.

  • Drying: Dry the collected solid under vacuum at 50-60°C to yield the title compound.[1]

ParameterValue/ConditionSource
Reactants Ratio 1 : 1.15 (Quinoline : Aniline)[1]
Solvent Acetonitrile[1]
Temperature 75-80°C[1]
Reaction Time 2-3 hours[1]
Typical Yield ~88%[1]

Final Assembly of Bosutinib via Williamson Ether Synthesis

The final step in the synthesis is the attachment of the solubilizing side chain, 3-(4-methylpiperazin-1-yl)propoxy, to the C7 hydroxyl group of the core intermediate. This is achieved through a classic Williamson ether synthesis.

Causality Behind Experimental Choices:
  • Reagent: 1-(3-chloropropyl)-4-methylpiperazine is the alkylating agent that provides the required side chain. It is often used as a dihydrochloride salt.

  • Base: A base such as potassium hydroxide or potassium carbonate is essential to deprotonate the phenolic hydroxyl group at C7, forming a more nucleophilic phenoxide anion.[1] This anion then attacks the electrophilic carbon of the chloropropyl chain.

  • Solvent: A polar aprotic solvent like methanol or acetonitrile is used to facilitate the reaction.

Experimental Protocol:

Caption: Final alkylation step to produce Bosutinib.

Step-by-Step Methodology:

  • Base and Intermediate: In a reaction vessel, dissolve the core intermediate, 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 eq), in a suitable solvent like methanol. Add a solution of potassium hydroxide (1.1 eq) dissolved in methanol.

  • Salt Formation: Stir the reaction mixture at 60-65°C for approximately 1 hour to ensure complete formation of the potassium phenoxide salt.

  • Alkylation: Add 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride (1.1 eq) to the reaction mixture. Maintain the temperature and continue stirring.

  • Monitoring: Monitor the reaction via HPLC until completion.[6]

  • Isolation: After completion, cool the reaction mass. Add water to precipitate the crude Bosutinib.

  • Purification: Filter the solid, wash thoroughly with water, and then with a non-polar solvent like n-heptane to remove organic impurities.

  • Drying: Dry the purified solid under vacuum to obtain Bosutinib. Further purification can be achieved by recrystallization from a suitable solvent system like acetonitrile/n-heptane if required.[6]

Quality Control and Impurity Profiling

Ensuring the purity and identity of the final Bosutinib product is critical. A robust analytical workflow is non-negotiable in pharmaceutical manufacturing.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography is the standard method for determining the purity of the final product and detecting any process-related impurities. A typical purity specification for the API is >99.5%.[6][7]

  • Structural Confirmation (NMR & MS):

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the molecular structure of Bosutinib, ensuring all protons and carbons are in the correct chemical environments.[1][8]

    • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound, confirming its identity.[8]

  • Impurity Control: During synthesis, several related impurities can form. For instance, incomplete reaction during the final alkylation step can leave unreacted starting material. O-alkylation can sometimes compete with N-alkylation at other sites if not controlled properly.[1] Forced degradation studies are often performed to identify potential degradation products.[9][10]

Safety Precautions

Handling the chemicals involved in Bosutinib synthesis requires strict adherence to safety protocols.

  • Chlorinating Agents: Syntheses that involve converting a 4-hydroxyquinoline to a 4-chloroquinoline often use reagents like phosphorus oxychloride (POCl3), which is highly corrosive and reacts violently with water.[8] Work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Acetonitrile and methanol are flammable and toxic. Dichloromethane is a suspected carcinogen.[6] All solvents should be handled in a fume hood, avoiding inhalation and skin contact.

  • Acids and Bases: Concentrated acids (HCl) and strong bases (KOH) are corrosive and can cause severe burns.[1][11] Always wear gloves, safety glasses, and a lab coat.

Conclusion

The synthesis of Bosutinib is a precise process that relies on the correct selection of intermediates and carefully optimized reaction conditions. While this compound is a valuable building block for Neratinib, the synthesis of Bosutinib must proceed through a different pathway, utilizing an intermediate with a 6-methoxy and 7-hydroxy substitution pattern. By understanding the underlying chemical principles and following robust, well-controlled protocols, researchers and drug development professionals can successfully synthesize high-purity Bosutinib for clinical and commercial use.

References

  • Bosutinib EP Impurities and Related Compounds - SynThink. SynThink. [Link]

  • Bosutinib Impurities and Related Compound - Veeprho. Veeprho. [Link]

  • New Route for the synthesis of Bosutinib | Abstract - Der Pharma Chemica. Der Pharma Chemica. [Link]

  • This compound - Weifang Anhe Chemical Co., Ltd. Weifang Anhe Chemical Co., Ltd. [Link]

  • New Route for the synthesis of Bosutinib - Der Pharma Chemica. Der Pharma Chemica. [Link]

  • WO2015198249A1 - Process for preparation of bosutinib - Google Patents.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC - NIH. National Center for Biotechnology Information. [Link]

  • New Synthetic Process for Bosutinib - ResearchGate. ResearchGate. [Link]

  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide - ResearchGate. ResearchGate. [Link]

  • CN105085398A - Preparation method of bosutinib isomer impurities - Google Patents.
  • Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed. PubMed. [Link]

  • This compound | C14H12ClN3O2 - PubChem. PubChem. [Link]

  • CN103265482A - Preparation method of bosutinib - Google Patents.

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, a critical intermediate in the synthesis of the dual Src/Abl tyrosine kinase inhibitor, Bosutinib. The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in drug development and manufacturing environments. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction

This compound (Figure 1) is a key chemical intermediate in the synthetic pathway of Bosutinib, a potent anticancer agent used in the treatment of chronic myeloid leukemia (CML).[3][4] The purity and concentration of this intermediate are critical parameters that can significantly impact the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its quantification is essential for ensuring process control and the overall quality of the drug product.

This document provides a comprehensive guide for the HPLC analysis of this compound, including a detailed protocol, method validation, and data presentation. The scientific rationale behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's principles.

Figure 1: Chemical Structure of this compound

C14H12ClN3O2 N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide C₁₄H₁₂ClN₃O₂ M.W.: 289.72 g/mol

Caption: Molecular structure and properties of the analyte.[5]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 250 mm, 5 µm) is recommended.[6]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

    • Orthophosphoric acid (Analytical grade)

    • Water (HPLC grade)

  • Reference Standard: this compound, with a purity of >98.0%.[7]

Chromatographic Conditions

The selection of the chromatographic parameters is based on the physicochemical properties of the analyte and established methods for the structurally related compound, Bosutinib.[3][4][8] A C18 column is chosen for its versatility and excellent retention of moderately polar compounds. The mobile phase, a mixture of an aqueous buffer and an organic modifier, allows for optimal resolution and peak shape.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (pH 3.0, adjusted with H₃PO₄) B: Acetonitrile
Gradient Isocratic: 60% A, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 264 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase: The phosphate buffer provides good pH control, which is crucial for the consistent ionization state of the analyte and, consequently, reproducible retention times. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

  • pH: A pH of 3.0 ensures that the quinoline nitrogen is protonated, leading to better peak shape and retention.

  • Detection Wavelength: The UV spectrum of the related compound, Bosutinib, shows a maximum absorption at approximately 263 nm.[8] Therefore, 264 nm is chosen as a suitable wavelength for sensitive detection.

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 10-100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation
  • Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.

  • Add a sufficient amount of diluent to dissolve the sample, using sonication if necessary.

  • Dilute to the final volume with the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

System Suitability Testing

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 50 µg/mL) five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Analysis Workflow

The overall analytical workflow is depicted in the following diagram:

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC System Setup Standard->HPLC Sample Sample Preparation Sample->HPLC SST System Suitability Test HPLC->SST Sequence Run Analytical Sequence SST->Sequence Integration Peak Integration Sequence->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Sample Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines.[1][2][9] The following validation parameters were assessed:

Specificity (Forced Degradation Study)

A forced degradation study was performed to demonstrate the stability-indicating nature of the method.[6][10] The analyte was subjected to stress conditions including acid, base, oxidation, thermal, and photolytic degradation.

  • Acidic: 0.1 N HCl at 60 °C for 24 hours

  • Basic: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 105 °C for 48 hours

  • Photolytic: UV light (254 nm) for 24 hours

The results should demonstrate that the peak for this compound is well-resolved from any degradation products, indicating the method's specificity.

Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of the reference standard ranging from 10 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 10 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies at three concentration levels (80%, 100%, and 120% of the target concentration). A known amount of the reference standard was spiked into a placebo mixture, and the recovery was calculated.

Spike LevelMean Recovery (%)% RSD
80%98.0 - 102.0≤ 2.0
100%98.0 - 102.0≤ 2.0
120%98.0 - 102.0≤ 2.0
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 100% concentration level (50 µg/mL) were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.

Precision Level% RSD of Peak Area
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

ParameterResult (µg/mL)
LOD ~0.1
LOQ ~0.3
Robustness

The robustness of the method was evaluated by intentionally varying critical method parameters and observing the effect on the results.

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant change
Column Temperature ± 2 °CNo significant change
Mobile Phase pH ± 0.2 unitsNo significant change

Conclusion

The developed and validated RP-HPLC method provides a reliable and efficient means for the quantification of this compound. The method is specific, linear, accurate, precise, and robust, making it well-suited for routine quality control analysis in the pharmaceutical industry. The detailed protocols and validation data presented in this application note can be readily implemented in a laboratory setting.

References

  • A quantitative method for the determination of bosutinib in human plasma using high-performance liquid chromatography and ultraviolet detection. Journal of Clinical Pharmacy and Therapeutics. [11]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [1]

  • Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR. PubMed. [6]

  • Analytical quantification of bosutinib in nanocarrier using uv and hplc: method development and validation. ResearchGate. [8]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [2]

  • DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR BOSUTINIB IN BULK FORM. International Journal of Research in Pharmacy and Chemistry. [3]

  • Rp-hplc method for estimation of bosutinib in bulk form as per ich guidelines. World Journal of Pharmaceutical Research. [4]

  • Quality Guidelines. ICH. [12]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [9]

  • Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high-performance liquid chromatography-Photodiode array detection. PubMed. [13]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [14]

  • N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Sigma-Aldrich.

  • This compound. PubChem. [5]

  • N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Sigma-Aldrich. [15]

  • Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR. ResearchGate. [10]

  • n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide. ChemicalBook. [16]

  • n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide. ChemicalBook. [17]

  • This compound>98.0%(HPLC)(N)1g. SciSupplies. [7]

Sources

Application Notes & Protocols: Safe Handling and Storage of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Identification and Hazard Analysis

Overview

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide is a quinoline derivative used in research and development, notably as a key intermediate in the synthesis of Bosutinib.[1] Bosutinib is a potent tyrosine kinase inhibitor used as an antineoplastic agent in cancer therapy.[1] Due to this association and its own inherent chemical properties, this compound must be treated as a hazardous and biologically potent compound. These protocols are designed to ensure minimal exposure and maintain compound integrity, grounded in the principles of occupational safety for handling hazardous drugs.[2][3]

Chemical and Physical Properties

A summary of the key identifiers and properties for this compound is provided below.

PropertyValueSource(s)
IUPAC Name N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide[4]
CAS Number 848133-76-6[4][5][6][7]
Molecular Formula C₁₄H₁₂ClN₃O₂[4][5]
Molecular Weight 289.72 g/mol [4][7]
Appearance White to off-white solid/powder[6][8]
Primary Synonyms N-(4-chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide[5]
GHS Hazard Identification and Rationale

This compound is classified as hazardous. The following GHS classifications necessitate the stringent handling procedures outlined in this document.

Hazard Code(s)DescriptionRationale for Caution in a Research SettingSource(s)
H302, H312, H332 Harmful if swallowed, in contact with skin, or if inhaledHigh Risk of Systemic Exposure: Accidental ingestion, skin contact, or inhalation of fine powder can lead to systemic toxicity. This requires containment during all handling steps.[4][6][7]
H315, H319 Causes skin and serious eye irritationDirect Contact Hazard: The compound is a known irritant. Direct contact can cause immediate harm, necessitating the use of gloves and eye protection at all times.[4][5][7][9]
H317 May cause an allergic skin reactionSensitization Risk: Repeated exposure may lead to skin sensitization (contact dermatitis). Once sensitized, even minimal contact can trigger a reaction.[9]
H335 May cause respiratory irritationInhalation Hazard: Aerosolized powder can irritate the respiratory tract. This underscores the need for handling within a certified ventilated enclosure.[7][9]
H413 May cause long lasting harmful effects to aquatic lifeEnvironmental Hazard: Improper disposal can lead to environmental contamination. Waste must be segregated and disposed of as hazardous chemical waste.[9]

Scientist's Note: The risks associated with this compound are a direct result of its inherent toxicity and the potential for exposure through inhalation, skin absorption, and ingestion.[10] Given its role as a precursor to a chemotherapy agent, personnel should operate under the assumption that it is a cytotoxic compound for which exposure should be kept as low as reasonably achievable (ALARA).[11]

Section 2: The Hierarchy of Controls for Safe Handling

To ensure personnel safety, a multi-layered approach based on the established hierarchy of controls is mandatory. This framework prioritizes systematic control over reliance on personal protective equipment alone.

Engineering Controls (The Primary Barrier)

Engineering controls are the most critical element for minimizing exposure. Their purpose is to physically isolate the researcher from the hazardous compound.

  • Ventilation: All procedures involving the handling of the solid compound or its concentrated solutions must be performed inside a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a Compounding Aseptic Containment Isolator (CACI).[3]

  • Containment for Weighing: Weighing of the powder must be done within a ventilated balance enclosure (VBE) or powder containment hood that is ducted or equipped with redundant HEPA filters. This prevents the aerosolization of fine particles into the laboratory environment.[12]

Administrative Controls (Standard Operating Procedures)

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Restricted Access: The area where this compound is handled and stored must be a designated "Hazardous Compound Handling Area." Warning signs should be posted, and access should be restricted to trained and authorized personnel only.[13]

  • Training: All personnel must receive documented training on this specific protocol, the compound's hazards, and emergency spill/exposure procedures before being permitted to handle the material.

  • Hygiene: Do not eat, drink, smoke, or apply cosmetics in the designated handling area.[5][13] Wash hands thoroughly with soap and water before leaving the area and after removing gloves.[5]

Personal Protective Equipment (PPE) (The Last Line of Defense)

PPE is required for all handling steps, even with engineering controls in place.

  • Gloves: Use two pairs of chemotherapy-rated nitrile gloves, with the outer glove tucked over the gown cuff. Change gloves immediately if contaminated and every 30-60 minutes during extended procedures.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.[5]

  • Lab Coat/Gown: Wear a disposable, solid-front gown with long sleeves and tight-fitting elastic cuffs.[14] Do not wear outside of the designated handling area.

  • Respiratory Protection: If there is a failure of engineering controls or during a large spill cleanup, a NIOSH-approved respirator (e.g., N95 for powders, or a respirator with an organic vapor cartridge for solutions) is required.

Section 3: Step-by-Step Protocols

Protocol 3.1: Receiving and Inventory
  • Verify Integrity: Upon receipt, inspect the outer packaging for any signs of damage or leakage.

  • Don PPE: Before opening the shipping package, don the required PPE (double gloves, lab coat, eye protection).

  • Transport: Transport the sealed container to the designated hazardous compound handling area.

  • Log Entry: Log the compound into the chemical inventory system, noting the date of receipt, quantity, and assigned storage location.

Protocol 3.2: Preparation and Weighing of Solid Compound
  • Prepare Workspace: Decontaminate the work surface of the ventilated enclosure. Lay down a disposable, plastic-backed absorbent pad to contain any minor spills.

  • Tare Equipment: Place a tared weigh boat or paper inside the ventilated balance enclosure.

  • Aliquot Compound: Using dedicated spatulas, carefully transfer the desired amount of powder. Avoid creating dust. Do not crush or tap the container unnecessarily.

  • Seal and Clean: Tightly re-seal the primary container. Carefully wipe the exterior of the stock container and any tools used with a disposable wipe dampened with 70% isopropanol. Dispose of the wipe as hazardous waste.

  • Transport for Use: Place the weighed aliquot in a sealed, labeled secondary container for transport to the next step.

Protocol 3.3: Solubilization and Aliquoting
  • Perform in Fume Hood: All solution preparation must occur within a certified chemical fume hood.

  • Add Solvent: Using a calibrated pipette, slowly add the desired solvent to the vessel containing the weighed powder. Avoid splashing.

  • Ensure Dissolution: Cap the vessel and mix via gentle vortexing or inversion until the solid is fully dissolved.

  • Aliquot Solution: Dispense the solution into appropriately labeled, sealed storage vials (e.g., cryovials).

  • Decontaminate: Wipe the exterior of all vials and the work surface. Dispose of all contaminated consumables (pipette tips, pads) as hazardous waste.

Protocol 3.4: Emergency Procedures (Spill & Exposure)
  • Small Spill (<5 mL or <1 g):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with absorbent pads (for liquids) or gently cover with damp paper towels (for solids) to prevent aerosolization.

    • Working from the outside in, clean the area with an appropriate deactivating solution or soap and water.

    • Place all contaminated materials into a sealed bag for hazardous waste disposal.

  • Large Spill (>5 mL or >1 g):

    • Evacuate the area immediately.

    • Alert laboratory management and the institutional safety office.

    • Restrict access to the area.

    • Cleanup should only be performed by trained emergency personnel.[12]

  • Personnel Exposure:

    • Skin: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9]

    • Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[14]

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[15]

    • Action: In all cases of exposure, seek immediate medical attention and report the incident to the appropriate safety personnel.[15]

Section 4: Storage and Waste Management

Protocol 4.1: Long-Term and Short-Term Storage
  • Storage Conditions: Store the compound in a tightly closed, clearly labeled container in a dry, cool, and well-ventilated location.[5][14]

  • Temperature: Refer to the manufacturer's specific recommendations, but generally, storage in a refrigerator (2-8°C) is suitable for the solid form to maintain stability.

  • Location: Store in a designated, secure area away from incompatible materials such as strong oxidizing agents.[9] The storage area should be separate from general laboratory chemical storage.

  • Incompatibilities: Avoid storage near strong oxidizing agents.[9]

Protocol 4.2: Decontamination and Waste Disposal
  • Decontamination: All non-disposable equipment (spatulas, glassware) must be decontaminated after use by soaking in a suitable cleaning solution followed by thorough rinsing.

  • Waste Segregation: All disposable items contaminated with the compound (gloves, gowns, pipette tips, absorbent pads, empty stock containers) are considered hazardous chemical waste.

  • Waste Collection: Collect all hazardous waste in a dedicated, sealed, and clearly labeled container.

  • Disposal: Dispose of waste in accordance with all federal, state, and local regulations for hazardous materials.[14] Do not dispose of down the drain or in general trash.[5]

Section 5: Visual Workflows and Data Summary

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Active Handling (in Ventilated Enclosure) cluster_cleanup Post-Handling Phase Receive Receive & Inspect Package Don_PPE Don Full PPE (Double Gloves, Gown, Goggles) Receive->Don_PPE Designate Enter Designated Handling Area Don_PPE->Designate Weigh Weigh Solid Compound Designate->Weigh Solubilize Prepare Stock Solution Weigh->Solubilize Aliquot Aliquot for Experiments Solubilize->Aliquot Store Store Stock & Aliquots in Secure Location Aliquot->Store Decon Decontaminate Workspace & Equipment Store->Decon Waste Segregate & Dispose of Hazardous Waste Decon->Waste Doff_PPE Doff PPE & Wash Hands Waste->Doff_PPE End End Doff_PPE->End Start Start Start->Receive

Caption: Workflow for handling this compound.

Spill Response Decision Tree

G Spill Spill Occurs Assess Assess Size & State (Solid/Liquid) Spill->Assess Small Small Spill (<1g or <5mL) Assess->Small Small Large Large Spill (>1g or >5mL) Assess->Large Large Alert Alert Immediate Area Small->Alert Evacuate Evacuate Area Large->Evacuate DonPPE Don Full PPE Alert->DonPPE Contain Contain Spill (Damp Towel for Solid, Absorbent for Liquid) DonPPE->Contain Clean Clean Area (Outside-In) Contain->Clean Dispose Dispose of Waste Clean->Dispose AlertSafety Alert Lab Manager & Safety Office Evacuate->AlertSafety Restrict Restrict Access AlertSafety->Restrict Trained Await Trained Responders Restrict->Trained

Caption: Decision tree for responding to a chemical spill.

Quick Reference Summary Table
ActivityRequired Engineering ControlMinimum Personal Protective Equipment (PPE)
Receiving/Unpacking Designated area on benchtopDouble Nitrile Gloves, Lab Coat, Safety Goggles
Weighing Solid Ventilated Balance Enclosure (VBE)Double Nitrile Gloves, Disposable Gown, Safety Goggles
Preparing Solutions Chemical Fume Hood / BSCDouble Nitrile Gloves, Disposable Gown, Safety Goggles
Storage (Solid/Solution) Secure, Ventilated Cabinet (2-8°C)N/A (Handled in closed containers)
Waste Disposal Chemical Fume HoodDouble Nitrile Gloves, Disposable Gown, Safety Goggles
Small Spill Cleanup N/A (Local Area)Double Nitrile Gloves, Disposable Gown, Safety Goggles, (Respirator if needed)

Section 6: References

  • OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204. [Link]

  • NIOSH. (2024). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2024. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. [Link]

  • NIOSH. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. [Link]

  • OSHA. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. [Link]

  • NIOSH. (2016). Antineoplastic & Other Hazardous Drugs in Healthcare, 2016. Centers for Disease Control and Prevention. [Link]

  • AOHP. (n.d.). NIOSH Updates List of Hazardous Drugs for Health Care Workers. AOHP Blog. [Link]

  • NIOSH. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016 (DHHS Publication No. 2016-161). [Link]

  • OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]

  • Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Oregon OSHA. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • PubChem. (n.d.). Bosutinib. National Center for Biotechnology Information. [Link]

  • Favier, B., et al. (2017). Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. PubMed Central. [Link]

  • LookChem. (n.d.). N-(4-chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide CAS NO.848133-76-6. [Link]

  • MsdsDigital.com. (2015). Safety Data Sheet - Bosutinib. [Link]

Sources

Application Notes and Protocols for the Safe Handling of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and safety protocols for handling N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide in a laboratory setting. As a key intermediate in the synthesis of the tyrosine kinase inhibitor Neratinib, this compound requires careful handling due to its potential bioactivity and associated hazards.[1][2] These guidelines are designed to ensure the safety of laboratory personnel and the integrity of the research being conducted.

Introduction and Scientific Context

This compound is a substituted quinoline derivative. Its significance in pharmaceutical research lies primarily in its role as a precursor to Neratinib, an irreversible pan-HER tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[1][2] Neratinib functions by covalently binding to HER1, HER2, and HER4, thereby inhibiting downstream signaling pathways and reducing tumor cell proliferation.[1][3][4] Given that this intermediate is a building block for a potent anti-cancer therapeutic, it is prudent to handle it with the assumption of potential cytotoxicity.

The molecular structure, featuring a chloro group, a cyano group, and a quinoline core, also suggests potential reactivity and specific handling requirements to ensure stability and prevent the formation of hazardous byproducts.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with this compound commences. The primary hazards are summarized in the table below.

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2]
Skin Irritation Causes skin irritation.[2]
Eye Irritation Causes serious eye irritation.[2]
Respiratory Irritation May cause respiratory irritation.
Potential Cytotoxicity As a precursor to a potent kinase inhibitor, this compound should be treated as potentially cytotoxic.

GHS Hazard Pictograms:



Signal Word: Warning

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment is mandatory.

Engineering Controls
  • Chemical Fume Hood: All weighing, handling, and reactions involving the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense for laboratory personnel.

PPE ItemSpecificationsRationale
Gloves Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination.To prevent skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn when there is a significant risk of splashes.To protect the eyes from dust particles and splashes of solutions containing the compound.
Lab Coat A buttoned, long-sleeved lab coat made of a chemically resistant material. Disposable gowns are recommended for handling larger quantities.To protect skin and clothing from contamination.
Respiratory Protection For procedures that may generate significant aerosols or dust, a NIOSH-approved respirator (e.g., N95) should be used.To prevent inhalation of the compound, especially in its powdered form.

Experimental Protocols and Safe Handling Procedures

The following protocols are provided as a general guide. Specific experimental conditions may require modifications to these procedures, which should be detailed in a lab-specific Standard Operating Procedure (SOP).

General Handling and Weighing

Weighing_Protocol cluster_Prep Preparation cluster_Weighing Weighing cluster_Cleanup Cleanup A Don appropriate PPE B Prepare a designated workspace in a chemical fume hood A->B C Decontaminate the balance and surrounding area B->C D Tare the weigh boat on the analytical balance C->D E Carefully transfer the solid compound to the weigh boat using a clean spatula D->E F Record the weight E->F G Carefully close the stock container F->G H Wipe down the spatula, balance, and work area with a suitable solvent (e.g., 70% ethanol) G->H I Dispose of contaminated wipes and weigh boat as hazardous waste H->I J Remove and dispose of outer gloves I->J K Wash hands thoroughly J->K

Step-by-step weighing protocol:

  • Preparation:

    • Don all required PPE as outlined in section 3.2.

    • Designate a specific area within a chemical fume hood for the weighing procedure.

    • Clean the analytical balance and the surrounding work surface.

  • Weighing:

    • Place a clean weigh boat on the balance and tare it.

    • Slowly and carefully add the solid this compound to the weigh boat using a dedicated, clean spatula. Avoid creating dust.

    • Once the desired weight is reached, record the value.

  • Post-Weighing:

    • Securely cap the stock container of the compound.

    • Decontaminate the spatula and the work surface.

    • Dispose of the weigh boat and any contaminated cleaning materials in a designated hazardous waste container.

    • Carefully remove and discard the outer pair of gloves.

    • Wash hands thoroughly with soap and water.

Solution Preparation

Solution_Preparation cluster_Prep Preparation cluster_Dissolution Dissolution cluster_Finalization Finalization A Perform all steps in a chemical fume hood B Select an appropriate solvent (e.g., DMF, DMSO) A->B C Add the weighed compound to a suitable flask B->C D Add the solvent to the flask C->D E Gently swirl or stir the mixture until the solid is fully dissolved D->E F Clearly label the flask with the compound name, concentration, solvent, and date E->F G Store the solution according to the guidelines in Section 5 F->G

Step-by-step solution preparation protocol:

  • Setup:

    • Conduct the entire procedure within a chemical fume hood.

    • Ensure all necessary glassware is clean and dry.

  • Dissolution:

    • Add the pre-weighed this compound to a volumetric flask or other appropriate container.

    • Add the desired solvent (e.g., DMF, DMSO) to the flask.

    • Mix the contents by gentle swirling or using a magnetic stirrer until the solid is completely dissolved.

  • Labeling and Storage:

    • The container must be clearly labeled with the chemical name, concentration, solvent, date of preparation, and your initials.

    • Store the solution as described in Section 5.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and to prevent accidents.

ParameterRecommendation
Temperature Store in a cool, dry place.
Atmosphere Keep the container tightly closed and protected from moisture.
Incompatibilities Avoid strong oxidizing agents.
Light Store in a light-resistant container.

Decomposition: Thermal decomposition of quinoline derivatives can produce hazardous gases, including nitrogen oxides and hydrogen cyanide.[5] Avoid excessive heating.

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Response

Spill_Response A Evacuate the immediate area and alert others B If the spill is large or you are unsure how to proceed, contact EH&S immediately A->B C For small spills, don appropriate PPE (including respirator if necessary) A->C D Cover the spill with an absorbent material (e.g., vermiculite, sand) C->D E Carefully collect the absorbed material into a labeled hazardous waste container D->E F Decontaminate the spill area with a suitable solvent E->F G Dispose of all contaminated materials as hazardous waste F->G

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the area with a suitable solvent and dispose of all cleaning materials as hazardous waste.

  • Small Spills (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., spill pillows, vermiculite).

    • Collect the contaminated absorbent into a labeled hazardous waste container.

    • Decontaminate the area.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institutional Environmental Health and Safety (EH&S) department.

    • Prevent entry to the area.

Exposure Procedures
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. This includes:

  • Unused or expired compound.

  • Contaminated PPE (gloves, disposable lab coats).

  • Contaminated lab supplies (weigh boats, pipette tips, vials).

  • Spill cleanup materials.

Containers for hazardous waste must be clearly labeled with the full chemical name and the words "Hazardous Waste."

References

  • Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. PMC - PubMed Central. Available at: [Link]

  • Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development. Conference Correspondent. Available at: [Link]

  • neratinib. My Cancer Genome. Available at: [Link]

  • How does Nerlynx (neratinib) work?. Drugs.com. Available at: [Link]

  • Mechanism of action | NERLYNX® (neratinib) tablets. NERLYNX® HCP. Available at: [Link]

  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. SciSpace. Available at: [Link]

  • Synthesis and Characterization and Thermal Decomposition Kinetics of Poly (quinoline)-Copper Composite. DergiPark. Available at: [Link]

  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. ResearchGate. Available at: [Link]

  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. Available at: [Link]

  • What is the decomposition temperature of quinoline in the presence of nitrogen?. ResearchGate. Available at: [Link]

  • Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Bentham Science. Available at: [Link]

  • ANALYSIS OF QUINOLINEQUINONE REACTIVITY, CYTOTOXICITY, AND ANTI-HIV-1 PROPERTIES. PMC - NIH. Available at: [Link]

  • Neratinib Impurity 7 | CAS No. 915941-95-6. SynZeal. Available at: [Link]

  • N-Desmethyl neratinib | C29H27ClN6O3. PubChem. Available at: [Link]

  • This compound | C14H12ClN3O2. PubChem. Available at: [Link]

  • This compound. PubChemLite. Available at: [Link]

  • Synthesis of Novel Cyano Quinoline Derivatives. ResearchGate. Available at: [Link]

  • (2E)-N-[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide. PharmaCompass.com. Available at: [Link]

  • NERATINIB, HKI 272,..Puma presents positive results from phase II trial of its investigational drug PB272. Google Patents.
  • How chemists are harnessing halogen bonds for asymmetric synthesis. Chemistry World. Available at: [Link]

  • EP2537843A2 - Preparation of maleate salt of neratininb and its use. Google Patents.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. PMC - NIH. Available at: [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this critical pharmaceutical intermediate. We will delve into common synthetic challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols grounded in established chemical literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant strategies for constructing the quinoline core of this molecule:

  • The Gould-Jacobs Reaction: This classic approach involves the condensation of a suitably substituted aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline intermediate.[1][2][3] This intermediate is then subjected to chlorination and subsequent functional group manipulations.

  • The Vilsmeier-Haack Reaction: This method utilizes an N-arylacetamide which undergoes cyclization with the Vilsmeier reagent (POCl₃/DMF) to form a 2-chloro-3-formylquinoline.[4][5] The formyl group can then be converted to the required cyano group. This route can be highly efficient for certain substituted anilines.

Q2: What is a realistic overall yield to target for this synthesis?

Published multi-step syntheses report a wide range of overall yields, typically from 15% to as high as 49%, depending on the specific route and scale.[6][7] A practical, optimized laboratory-scale synthesis should aim for an overall yield in the 30-40% range. Yields are heavily dependent on the efficiency of the cyclization and chlorination steps.

Q3: Why is the chlorination of the 4-hydroxyquinoline intermediate often a low-yield step?

The conversion of the 4-hydroxy (or 4-oxo) tautomer to the 4-chloro derivative, typically using phosphorus oxychloride (POCl₃), is a critical and often challenging step.[1] Low yields can result from:

  • Product Degradation: The quinoline ring system can be sensitive to the harsh, acidic conditions and high temperatures, leading to charring or side reactions if the reaction is prolonged or overheated.

  • Incomplete Reaction: Insufficient reagent or reaction time can leave unreacted starting material, which is difficult to separate from the product.

  • Difficult Work-up: The quenching of excess POCl₃ is highly exothermic and must be carefully controlled. Hydrolysis of the desired 4-chloro product back to the 4-hydroxy starting material can occur during aqueous work-up if the pH is not managed correctly.

Q4: How critical is the purity of the starting aniline precursor?

Extremely critical. The success of the entire synthesis hinges on the purity of the initial substituted aniline (e.g., N-(4-amino-2-ethoxy-5-nitrophenyl)acetamide or a related derivative). Isomeric impurities in the starting material will be carried through the synthesis, leading to a final product that is very difficult to purify. It is strongly recommended to recrystallize or chromatographically purify the aniline precursor until it is >99% pure by HPLC analysis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems. For each issue, we outline potential causes and provide actionable solutions supported by chemical principles.

Problem 1: Low Yield in Quinoline Ring Formation (Cyclization Step)
  • Symptom: After the high-temperature reaction in a solvent like diphenyl ether, analysis of the crude product shows a large amount of starting material or a complex mixture of byproducts.

  • Potential Causes:

    • Insufficient Cyclization Temperature: The Gould-Jacobs cyclization is a thermally driven pericyclic reaction that requires significant thermal energy (typically ~250 °C) to proceed efficiently.[2]

    • Reaction Time: The reaction may not have been heated long enough for complete conversion.

    • Atmosphere: Oxygen can lead to oxidative side-products at high temperatures.

    • Incorrect Precursor: The initial condensation between the aniline and DEEMM may have been incomplete, leading to less substrate for the cyclization.

  • Recommended Solutions:

    • Verify Temperature: Ensure the reaction medium (e.g., diphenyl ether) reaches and maintains a temperature of 250-260 °C. Use a high-temperature thermometer or probe placed directly in the reaction flask.

    • Optimize Time: Monitor the reaction by TLC (if possible, by sampling carefully) or run small-scale time-course experiments (e.g., 30 min, 60 min, 90 min) to determine the optimal heating duration.

    • Inert Atmosphere: Conduct the cyclization under a nitrogen or argon atmosphere to prevent oxidation.

    • Confirm Intermediate Formation: Before cyclization, ensure the initial condensation step is complete. The formation of the anilinomethylenemalonate intermediate can be monitored by the evolution of ethanol and confirmed by ¹H NMR of a crude sample.[2]

Problem 2: Inefficient Chlorination with POCl₃
  • Symptom: The crude product after chlorination contains significant amounts of the 4-hydroxy starting material, or the isolated yield is poor despite full conversion.

  • Potential Causes:

    • Reagent Stoichiometry: An insufficient amount of POCl₃ will result in incomplete conversion. Conversely, a large excess can lead to degradation.

    • Temperature Control: The reaction may require heating to reflux, but excessive temperatures or prolonged heating can decompose the product.

    • Hydrolysis During Work-up: The 4-chloro group is susceptible to nucleophilic substitution, especially by water, which reverts the product to the starting material. This is a common cause of apparent low yield.

  • Recommended Solutions:

    • Reagent Optimization: Start with 3-5 molar equivalents of POCl₃ relative to the 4-hydroxyquinoline. For difficult conversions, the addition of a catalytic amount of DMF can generate a Vilsmeier-type intermediate in situ, which can facilitate chlorination.

    • Controlled Heating: Heat the reaction to a gentle reflux (around 100-110 °C) and monitor progress by HPLC or TLC. Avoid unnecessarily long reaction times.

    • Careful Quenching Protocol: This is a critical step. The reaction mixture should be cooled to room temperature and then slowly poured onto a vigorously stirred mixture of crushed ice and a base like sodium bicarbonate or ammonia solution. The goal is to rapidly neutralize the acidic environment and keep the temperature low to minimize hydrolysis of the product. Maintain the pH of the aqueous layer above 7 during extraction.

Problem 3: Persistent Impurities in the Final Product
  • Symptom: The final this compound product shows persistent impurities by HPLC or NMR that are difficult to remove by standard recrystallization.

  • Potential Causes:

    • Isomeric Impurities: As mentioned in the FAQ, impurities from the initial aniline are the most likely culprit.

    • Residual 4-Hydroxy Impurity: Incomplete chlorination or hydrolysis during workup.

    • Over-Acetylation: If the starting aniline has multiple amino groups, side reactions can occur.

  • Recommended Solutions:

    • Intermediate Purification: Do not carry crude material from one step to the next. Each key intermediate (the aniline, the 4-hydroxyquinoline) should be purified by recrystallization or flash chromatography until it meets a high purity standard (>99%). This is the most effective way to ensure a clean final product.

    • Optimized Recrystallization: For the final product, test various solvent systems. A common and effective system is a mixture of an alcohol (like ethanol or isopropanol) and an ester (like ethyl acetate).

    • Slurry Washing: Before recrystallization, stirring the crude solid product in a solvent that dissolves the impurities but not the product (e.g., diethyl ether or cold ethyl acetate) can be an effective purification technique.

Data Summary and Key Parameters

The following table summarizes typical conditions for the key transformations in a Gould-Jacobs-based synthesis route.

StepReactionKey ReagentsSolventTemp (°C)Typical YieldAnalytical Checkpoint
1 CondensationSubstituted Aniline, DEEMMNone or Ethanol100-130>90%¹H NMR, TLC
2 CyclizationAnilinomethylenemalonateDiphenyl Ether250-26070-85%HPLC, ¹H NMR
3 Chlorination4-Hydroxyquinoline, POCl₃Neat or Toluene100-11065-80%HPLC, TLC
4 Final StepsAmination, Nitration, Reduction, AcetylationVariousVariousVariableHPLC, MS

Visualizing the Process

Synthetic Workflow Overview

The following diagram outlines a common synthetic pathway.

G cluster_start Starting Materials cluster_core Core Formation cluster_functionalization Functionalization A Substituted Aniline C Step 1: Condensation (100-130°C) A->C B Diethyl Ethoxymethylenemalonate (DEEMM) B->C D Step 2: Thermal Cyclization (~250°C) C->D Anilinomethylenemalonate Intermediate E 4-Hydroxy-3-cyano-7-ethoxy- 6-acetamidoquinoline D->E F Step 3: Chlorination (POCl₃, ~110°C) E->F G N-(4-Chloro-3-cyano-7-ethoxy- 6-quinolinyl)acetamide F->G Final Product

Caption: General workflow for the synthesis of the target molecule via the Gould-Jacobs pathway.

Troubleshooting Logic Flowchart

This chart helps diagnose the source of a low overall yield.

G Start Problem: Low Overall Yield CheckCyclization Analyze crude product after cyclization (Step 2). Is yield >70% and clean? Start->CheckCyclization CheckChlorination Analyze crude product after chlorination (Step 3). Is conversion >90%? CheckCyclization->CheckChlorination Yes Sol_Cyclization Solution: Optimize cyclization T & time. Use inert atmosphere. CheckCyclization->Sol_Cyclization No CheckWorkup Review chlorination work-up procedure. Was pH kept >7? CheckChlorination->CheckWorkup Yes Sol_Chlorination Solution: Increase POCl₃ equivalents. Increase reaction time/temp. CheckChlorination->Sol_Chlorination No CheckAniline Check purity of starting aniline. Is it >99% pure? CheckWorkup->CheckAniline Yes Sol_Workup Solution: Improve quenching method. Use rapid, cold neutralization. CheckWorkup->Sol_Workup No Sol_Aniline Solution: Recrystallize or purify starting aniline before use. CheckAniline->Sol_Aniline No

Caption: A logical flowchart for troubleshooting low yield issues in the synthesis.

Detailed Experimental Protocol (Optimized Gould-Jacobs Route)

Step 1 & 2: Synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

  • Condensation: In a round-bottom flask equipped with a short path distillation head, combine purified N-(4-amino-5-ethoxy-2-cyanophenyl)acetamide (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture in an oil bath at 125-130 °C under a gentle stream of nitrogen. Ethanol will begin to distill off. Maintain this temperature for 2 hours or until ethanol evolution ceases.

  • Cyclization: To the hot, crude anilidomethylenemalonate intermediate, carefully add diphenyl ether (approx. 5-10 mL per gram of starting aniline).

  • Equip the flask with a reflux condenser and a thermometer. Heat the mixture to 250-255 °C and maintain this temperature for 45-60 minutes.

  • Work-up: Allow the reaction mixture to cool to below 100 °C. Add hexane or toluene to precipitate the product. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with hexane to remove residual diphenyl ether. Dry the solid under vacuum. This crude product is typically carried forward without further purification.

  • Analytical Checkpoint: The product should be a tan to brown solid. An ¹H NMR spectrum should confirm the formation of the quinoline ring system.

Step 3: Synthesis of this compound

  • Reaction Setup: In a flask equipped with a reflux condenser and a nitrogen inlet, add the crude N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 4.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Chlorination: Heat the mixture to a gentle reflux (~110 °C) for 3-4 hours. Monitor the reaction's completion by HPLC or by taking a small aliquot, quenching it carefully, and running a TLC plate (the product will be less polar than the starting material).

  • Work-up (Critical Step): Cool the reaction mixture to room temperature. In a separate, large beaker, prepare a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.

  • Slowly and carefully, add the reaction mixture dropwise to the ice/bicarbonate slurry. This process is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Continue adding the reaction mixture and additional bicarbonate solution as needed to maintain a pH > 7.

  • Once the addition is complete, stir the mixture for 1 hour. The product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake extensively with water until the filtrate is neutral, then wash with a small amount of cold ethanol.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/ethyl acetate) to afford the pure this compound.

  • Analytical Checkpoint: The final product should be a light yellow or off-white solid.[8] Purity should be confirmed by HPLC (>99%), and the structure verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Mogilaiah, K., et al. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 46B, 1529-1533.

  • Raj, T., et al. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 42(8), 1128-36.

  • ResearchGate. (n.d.). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. ResearchGate.

  • Der Pharma Chemica. (2016). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 8(19), 23-30.

  • Chemistry Online. (2023). Meth-Cohn quinoline synthesis. Chemistry Online.

  • DUT Open Scholar. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.

  • ResearchGate. (n.d.). A New and Practical Synthesis of Bosutinib. ResearchGate.

  • Der Pharma Chemica. (2016). New Route for the synthesis of Bosutinib | Abstract. Der Pharma Chemica.

  • ChemicalBook. (n.d.). 4-AMINO-3-HYDROXY-BENZONITRILE synthesis. ChemicalBook.

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 3046-3050.

  • Ali, M. A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Organic Chemistry, 3(1), 45-53.

  • Molecules. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4238-4246.

  • BenchChem. (n.d.). A Comparative Guide to Diethyl Ethoxymethylenemalonate and Other Malonate Derivatives in Synthesis. BenchChem.

  • PubMed. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. Molecules, 15(6), 4238-46.

  • PubChem. (n.d.). This compound. PubChem.

  • Memoirs of the Kyushu Institute of Technology, Engineering. (1981). STUDIES ON THE SYNTHESIS OF QUINOLINE COMPOUNDS. I. Kyushu Institute of Technology.

  • Google Patents. (n.d.). EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile. Google Patents.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Diethyl 2-(ethoxymethylene)malonate in Fine Chemical Synthesis. ningboinno.com.

  • ChemicalBook. (n.d.). n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide. ChemicalBook.

Sources

Technical Support Center: Purification of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide (CAS 848133-76-6). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this critical pharmaceutical intermediate. As a key precursor in the synthesis of advanced therapeutics like neratinib, achieving high purity is paramount.[1] This document provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a solid, typically appearing as a very pale yellow powder.[2] It has a high melting point of approximately 250°C.[3] Its molecular formula is C14H12ClN3O2, with a molecular weight of 289.72 g/mol .[2][4] It is important to handle this compound in a well-ventilated area, avoiding dust formation, and using appropriate personal protective equipment, as it can be harmful if swallowed, in contact with skin, or inhaled.[3][4][5]

Q2: What level of purity is typically required for this compound, and why is it so important?

A2: For applications in pharmaceutical synthesis, a purity of ≥98.0%, and often ≥99.0% as determined by HPLC, is required.[1][2] High purity is crucial because this compound is an intermediate in the manufacturing of active pharmaceutical ingredients (APIs). Impurities can lead to side reactions, lower the yield of the final API, and introduce potentially harmful substances into the drug product.

Q3: What are the common impurities that I should be aware of during the synthesis and purification of this compound?

A3: While specific impurities depend on the synthetic route, general impurities in related acetamide preparations can include unreacted starting materials, by-products from side reactions, and reagents used in the synthesis. For quinoline derivatives, these might include precursors that were not fully cyclized or chlorinated. It is crucial to analyze your crude material by HPLC and LC-MS to identify the impurity profile before selecting a purification strategy.

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[3] Some sources suggest keeping it in a dark place and sealed under dry, room temperature conditions. It is also noted to be potentially air-sensitive.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization 1. Incorrect Solvent System: The chosen solvent may be too good a solvent (low recovery) or too poor a solvent (impurities co-precipitate). 2. Cooling Rate Too Fast: Rapid cooling can trap impurities within the crystal lattice. 3. Incomplete Dissolution: Not fully dissolving the crude product at high temperature can leave impurities undissolved, which are then collected with the product.1. Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or heptane). The ideal solvent will dissolve the compound when hot but have low solubility when cold. 2. Slow Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. 3. Ensure Complete Dissolution: Add a slight excess of hot solvent to ensure all the desired compound has dissolved before cooling.
Poor Separation in Column Chromatography 1. Inappropriate Mobile Phase: The eluent may be too polar (all compounds elute quickly) or not polar enough (compounds stick to the silica). 2. Column Overloading: Too much crude material applied to the column leads to broad, overlapping bands. 3. Improper Column Packing: Air bubbles or channels in the stationary phase result in poor separation.1. TLC Optimization: Develop a mobile phase using Thin Layer Chromatography (TLC) that gives good separation between your product and impurities. A good starting point for quinoline derivatives is a mixture of petroleum ether and ethyl acetate.[6] 2. Correct Loading Ratio: Use a silica gel to crude product ratio of at least 30:1 to 100:1 by weight.[6] 3. Proper Packing Technique: Use a slurry packing method to ensure a homogenous and well-packed column.[6]
Product Oiling Out During Recrystallization 1. High Concentration of Impurities: Impurities can depress the melting point of the mixture, leading to the formation of an oil instead of crystals. 2. Solvent Choice: The solvent may not be suitable for crystallization of your specific compound.1. Pre-purification: If the crude material is very impure, consider a preliminary purification step like a solvent wash or a quick filtration through a small plug of silica gel. 2. Change Solvent System: Try a different solvent or a solvent mixture. Sometimes adding a co-solvent can facilitate crystallization.
Low Product Recovery 1. Product is too soluble in the recrystallization solvent. 2. Multiple Purification Steps: Each purification step will inevitably lead to some loss of material. 3. Adsorption on Silica Gel: The product may be strongly adsorbed on the silica gel during column chromatography.1. Optimize Solvent Volume and Temperature: Use the minimum amount of hot solvent for recrystallization and cool to a low temperature (0-5 °C) to maximize precipitation. 2. Streamline the Process: If possible, choose a single, efficient purification method. 3. Adjust Mobile Phase Polarity: If the product is not eluting from the column, gradually increase the polarity of the mobile phase.

Experimental Protocols

Purification by Column Chromatography

This protocol is adapted from established methods for purifying similar quinoline derivatives and should be optimized for your specific impurity profile.[6]

1. Preparation of the Stationary Phase (Slurry Method):

  • Determine Silica Gel Quantity: For every 1 gram of crude product, use 50-100 grams of silica gel (60-120 mesh).
  • Prepare the Slurry: In a beaker, mix the silica gel with your initial, low-polarity mobile phase (e.g., 100% petroleum ether or a 9:1 petroleum ether:ethyl acetate mixture).
  • Pack the Column: Pour the slurry into your chromatography column. Gently tap the column to ensure even packing and remove air bubbles. Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude this compound in a minimal amount of a suitable solvent like dichloromethane (DCM).
  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
  • Remove the solvent using a rotary evaporator until you have a free-flowing powder.
  • Carefully add this powder to the top of your prepared column.

3. Elution and Fraction Collection:

  • Start eluting with a low-polarity mobile phase (e.g., petroleum ether:ethyl acetate 9:1).
  • Gradually increase the polarity of the mobile phase as needed (e.g., to 7:3, 1:1). The optimal gradient will depend on your TLC analysis.
  • Collect fractions and monitor them by TLC, visualizing with a UV lamp at 254 nm.
  • Combine the pure fractions containing your desired product.

4. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
  • Confirm the purity of the final product using HPLC.
Purification by Recrystallization

1. Solvent Selection:

  • Perform small-scale solubility tests to find a suitable solvent. The ideal solvent should dissolve the compound at its boiling point but have low solubility at room temperature or below. Common solvents to screen include ethanol, isopropanol, acetonitrile, and ethyl acetate.

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
  • Continue adding small portions of the hot solvent until the solid is completely dissolved.
  • If the solution is colored due to impurities, you may consider adding a small amount of activated carbon and hot filtering the solution.
  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.
  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.
  • Assess the purity of the recrystallized product by HPLC and melting point analysis.

Workflow and Logic Diagrams

To aid in the decision-making process for purification, the following workflow is recommended:

Purification_Workflow cluster_start Initial Analysis cluster_decision Strategy Selection cluster_purification Purification Methods cluster_end Final Product start Crude this compound analyze Analyze by HPLC & TLC start->analyze purity_check Purity > 95%? analyze->purity_check recrystallize Recrystallization purity_check->recrystallize Yes column Column Chromatography purity_check->column No final_product Pure Product (>99%) recrystallize->final_product column->final_product

Caption: Purification strategy selection workflow.

References

  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • This compound. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]

  • This compound. (n.d.). FDA Global Substance Registration System. Retrieved January 7, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Synthesis of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide. This molecule is a critical intermediate in the synthesis of several pharmacologically active compounds, most notably the tyrosine kinase inhibitor Bosutinib.[1][2] Its multi-step synthesis presents several challenges that can impact yield, purity, and scalability.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and published literature, to help you navigate the complexities of this synthetic sequence.

Overview of the Core Synthetic Workflow

The synthesis of this compound typically involves a multi-step sequence. A common and effective strategy begins with substituted anilines and proceeds through a cyclization to form the core quinoline ring system, followed by a critical chlorination step. Understanding this flow is key to diagnosing issues at specific stages.

Synthetic Workflow cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Quinoline Core Formation cluster_2 Step 3: C4-Chlorination A Substituted Aniline (e.g., 4-ethoxy-3-aminoacetanilide) C N-Arylaminocrotonate Intermediate A->C B Cyclization Partner (e.g., EMME or equivalent) B->C D N-(3-Cyano-7-ethoxy-4-hydroxy -6-quinolinyl)acetamide C->D Thermal Cyclization (Gould-Jacobs Reaction) E Final Product: N-(4-Chloro-3-cyano-7-ethoxy -6-quinolinyl)acetamide D->E Chlorination (e.g., POCl₃)

Caption: High-level workflow for the synthesis of the target quinoline.

Troubleshooting Guide: Common Experimental Challenges

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Problem 1: Low Yield in the Cyclization Step to Form the 4-Hydroxyquinoline Core

Question: "My thermal cyclization to form the 4-hydroxy-3-cyano-quinoline intermediate (the Gould-Jacobs reaction) is suffering from low yields and significant byproduct formation. What are the primary causes and how can I optimize this critical step?"

Answer: This is arguably the most pivotal step in the sequence, and its success hinges on precise control of reaction conditions. Low yields are typically traced back to three factors: thermal decomposition, incomplete reaction, or undesired side reactions.

Causality and Solutions:

  • Inadequate Cyclization Temperature: The Gould-Jacobs reaction requires high temperatures (typically 240-260°C) to drive the intramolecular cyclization and eliminate ethanol. However, exceeding the optimal temperature can lead to decomposition and tar formation.

    • Expert Insight: The use of a high-boiling, inert solvent like Dowtherm A or diphenyl ether is crucial for maintaining a stable and uniform temperature. Direct heating of the neat intermediate often leads to localized overheating.

    • Troubleshooting Action:

      • Calibrate your high-temperature thermometer and heating mantle.

      • Ensure vigorous stirring to prevent charring at the flask walls.

      • Monitor the reaction by TLC or HPLC for the disappearance of the starting aminocrotonate. Once the starting material is consumed, cool the reaction promptly to prevent product degradation.

  • Alternative Cyclization Strategies: The classic high-temperature approach can be problematic for scale-up. Modern variations offer milder conditions and improved yields.

    • Expert Insight: A highly effective alternative involves a base-mediated intramolecular cyclization. For instance, using a strong base like sodium tert-butoxide (t-BuONa) in an appropriate solvent like tert-butanol allows the reaction to proceed at much lower temperatures.[3] This approach avoids the thermal degradation pathways common in the Gould-Jacobs reaction.

    • Troubleshooting Action: Consider replacing the thermal cyclization with a base-mediated approach. A protocol involving t-BuONa in t-BuOH can significantly improve the yield and purity of the 4-hydroxyquinoline intermediate.[3]

Comparative Summary of Cyclization Conditions

MethodKey ReagentsSolventTemperature (°C)Typical YieldKey Challenge
Gould-Jacobs None (Thermal)Dowtherm A / Diphenyl Ether240 - 26040 - 60%Thermal Decomposition, Tarring
Base-Mediated t-BuONa / t-BuOHt-ButanolReflux (~83°C)>80%Moisture Sensitivity of Base
Alternative Base K₂CO₃DMF120 - 140~70-80%Slower Reaction Times
Problem 2: Incomplete or Uncontrolled Chlorination of the 4-Hydroxyquinoline

Question: "The chlorination of my 4-hydroxyquinoline intermediate with phosphorus oxychloride (POCl₃) is messy. I'm seeing incomplete conversion and multiple byproducts on my HPLC. How can I achieve a clean and complete reaction?"

Answer: The conversion of the 4-hydroxyquinoline (which exists as the 4-quinolone tautomer) to the 4-chloroquinoline is an essential activation step. The reaction's success depends on managing the high reactivity of POCl₃ and preventing side reactions.

Causality and Solutions:

  • Insufficient Reagent or Activity: POCl₃ can be hydrolyzed by atmospheric moisture, reducing its potency. Incomplete conversion is often due to using an insufficient excess of the reagent or using aged, partially hydrolyzed POCl₃.

    • Expert Insight: The reaction often benefits from a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with POCl₃ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent and soluble chlorinating agent for this substrate.

    • Troubleshooting Action:

      • Use a fresh bottle of POCl₃.

      • Ensure your glassware is scrupulously dried before use.

      • Employ a moderate excess of POCl₃ (e.g., 3-5 equivalents).

      • Add a catalytic amount of DMF (0.1-0.2 equivalents) to the reaction mixture.

      • Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.

  • Poor Temperature Control: The reaction is exothermic. An uncontrolled temperature increase can lead to the formation of dark, polymeric byproducts that are difficult to remove.

    • Expert Insight: The reaction should be heated gradually to reflux and maintained there. Overheating can accelerate decomposition pathways.

    • Troubleshooting Action: Heat the reaction mixture using an oil bath with a temperature controller. Monitor the internal temperature and aim for a gentle, controlled reflux. A typical temperature is around 100-110°C.

  • Difficult Workup and Product Isolation: The workup procedure is critical for obtaining a pure product. Quenching excess POCl₃ with water is highly exothermic and can hydrolyze the desired 4-chloro product back to the 4-hydroxy starting material if the pH and temperature are not controlled.

    • Expert Insight: The reaction mixture should be cooled significantly before being slowly and carefully added to a mixture of ice and a base (like sodium bicarbonate or ammonia) to neutralize the acidic byproducts and precipitate the product. This controlled quench minimizes hydrolysis of the chloro group.

    • Troubleshooting Action:

      • After cooling the reaction, pour it slowly onto a vigorously stirred slurry of crushed ice.

      • Carefully adjust the pH to 7-8 using a saturated solution of NaHCO₃ or dilute NH₄OH. This neutralization is crucial.

      • Filter the resulting solid precipitate and wash thoroughly with water to remove inorganic salts.

Problem 3: Difficult Purification and Persistent Impurities in the Final Product

Question: "My final product, this compound, shows persistent impurities after the initial isolation. What are the best methods for purification to achieve >99% purity?"

Answer: Achieving high purity is essential for any pharmaceutical intermediate. The main challenges are removing unreacted starting materials and byproducts from the highly reactive chlorination step.

Causality and Solutions:

  • Residual Starting Material: The most common impurity is the starting N-(3-cyano-7-ethoxy-4-hydroxy-6-quinolinyl)acetamide. This is due to incomplete chlorination or hydrolysis during workup.

    • Expert Insight: This impurity has very different solubility characteristics from the chlorinated product. A carefully chosen recrystallization solvent can effectively remove it.

    • Troubleshooting Action: Perform a recrystallization from a suitable solvent. Acetonitrile, ethanol, or a mixture of ethyl acetate and hexanes are commonly reported to be effective.[3] The hydroxy-impurity is generally more polar and will either remain in the mother liquor or can be removed by a pre-purification silica gel plug.

  • Byproducts from Chlorination: Minor impurities can include species where other parts of the molecule have reacted with POCl₃.

    • Expert Insight: If recrystallization is insufficient, column chromatography is the next step. However, the chloro-substituent can be labile on silica gel, especially if the silica is acidic.

    • Troubleshooting Action:

      • If using column chromatography, consider neutralizing your silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%).

      • Use a gradient elution system, starting with a less polar solvent (e.g., dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol.

Troubleshooting Logic Problem Low Purity of Final Product Impurity_ID Identify Impurity by HPLC/MS Problem->Impurity_ID SM Starting Material (4-Hydroxyquinoline) Impurity_ID->SM Other Other Byproducts Impurity_ID->Other Action_SM Incomplete Chlorination or Hydrolysis during Workup SM->Action_SM Action_Other Side Reactions or Decomposition Other->Action_Other Solution_SM1 Optimize Chlorination: - Use fresh POCl₃ - Add cat. DMF Action_SM->Solution_SM1 Solution_SM2 Improve Workup: - Controlled quench on ice - Maintain pH 7-8 Action_SM->Solution_SM2 Solution_SM3 Purification: - Recrystallize from ACN/EtOH Action_SM->Solution_SM3 Solution_Other Purification: - Neutralized Silica Gel Chromatography Action_Other->Solution_Other

Caption: Decision tree for troubleshooting final product purification.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns with this synthesis?

    • A1: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It must be handled in a chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The cyano group (-C≡N) present in the molecule and its intermediates means that acidification could potentially release toxic hydrogen cyanide (HCN) gas, although this risk is low with the stable aromatic nitrile. Always conduct reactions in well-ventilated areas and have appropriate quench/neutralization procedures in place.[4]

  • Q2: How can I effectively monitor the progress of the chlorination reaction?

    • A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use silica gel plates and a mobile phase like 50% ethyl acetate in hexanes or 5% methanol in dichloromethane. The 4-hydroxy starting material is significantly more polar (lower Rf value) than the 4-chloro product (higher Rf value). The reaction is complete when the spot corresponding to the starting material is no longer visible. HPLC can also be used for more precise quantitative monitoring.

  • Q3: Are there viable alternatives to POCl₃ for the chlorination step?

    • A3: While POCl₃ is the most common and cost-effective reagent, other chlorinating agents like oxalyl chloride or thionyl chloride (often with catalytic DMF) can also be used. However, their reactivity and byproduct profiles differ, and reaction conditions would need to be re-optimized. For most applications, optimizing the POCl₃ procedure is the most practical approach.

References

  • Li, J., Mao, Y., He, Y., Zhu, F., Chen, W., & Shen, J. (2014). New Synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. HETEROCYCLES, 88(1), 559. [Link][5]

  • Zhu, G., Sun, M., Zhu, C., & Xu, J. (2017). New Synthetic Process for Bosutinib. Journal of Heterocyclic Chemistry. [Link][1]

  • Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (2016). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 8(19), 300-305. [Link][6][7]

  • Cai, W., et al. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. Molecules, 15(6), 4276-4283. [Link][2]

  • Cai, W., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules (Basel, Switzerland), 15(6), 4276–4283. [Link][8]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][9]

Sources

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide (CAS No. 848133-76-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful use of this molecule in your experiments.

I. Understanding the Molecule: Physicochemical Properties

This compound is a substituted quinoline derivative. Its structure, characterized by a planar aromatic quinoline core, a chloro group, a cyano group, and an acetamide substituent, contributes to its physicochemical properties.[1][2][3][4] Notably, it serves as an intermediate in the synthesis of the potent anti-cancer agent, neratinib.[5]

PropertyValueSource
CAS Number 848133-76-6[1][2][3][5][6][7]
Molecular Formula C14H12ClN3O2[2][3][4][7]
Molecular Weight ~289.72 g/mol [2]
Appearance Light yellow solid[8][9]
Melting Point ~250°C[5][8]
Predicted pKa 13.13 ± 0.43[9]
Solubility DMSO (Slightly, Heated)[9]

The high melting point and solid form suggest strong crystal lattice energy, which can be a significant barrier to dissolution. The molecule's predominantly hydrophobic structure points towards limited aqueous solubility, a common challenge with quinoline-based compounds.[10][11][12]

II. Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: The limited aqueous solubility of this compound is expected due to its hydrophobic bicyclic aromatic quinoline core.[10] Strong intermolecular forces within the crystal lattice further hinder dissolution in water.[10]

Q2: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous experimental medium. What is happening?

A2: This phenomenon is known as "crashing out."[13] While the compound may be soluble in a high concentration of an organic co-solvent like DMSO, significantly reducing the co-solvent concentration upon dilution into an aqueous buffer lowers the overall solvating power of the mixture, leading to precipitation of the less soluble compound.[13]

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

A3: Key strategies, which will be detailed in the troubleshooting section, include:

  • Co-solvency: Using a mixture of water and a miscible organic solvent.

  • pH Adjustment: Leveraging the basic nature of the quinoline nitrogen to form a more soluble salt.[10][13]

  • Use of Excipients: Employing solubilizing agents like surfactants or cyclodextrins.[14][15]

  • Solid Dispersion Technology: Dispersing the compound in a hydrophilic carrier.[15][16]

Q4: Is heating recommended to dissolve the compound?

A4: Gentle heating can aid dissolution, particularly in organic solvents like DMSO.[9] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation. Always assess the thermal stability of the compound in your specific solvent system.

III. Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to overcoming solubility issues.

Guide 1: Optimizing Co-Solvent Systems

Issue: The compound precipitates from a DMSO stock solution upon aqueous dilution.

Causality: The final concentration of DMSO is insufficient to maintain solubility. The key is to find a balance where the compound remains dissolved, and the co-solvent concentration is compatible with the experimental system.

Troubleshooting Workflow:

start Start: Compound precipitates from DMSO/Aqueous Mixture step1 Increase final DMSO concentration (e.g., from 0.1% to 0.5% or 1%) start->step1 check1 Is the new concentration compatible with your assay? step1->check1 step2 Screen alternative co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol) check1->step2 No end_success Success: Compound is soluble and assay is viable check1->end_success Yes check2 Solubility Improved? step2->check2 step3 Prepare a higher concentration stock in the best co-solvent check2->step3 Yes end_fail Consider alternative solubilization method check2->end_fail No step3->end_success

Caption: Workflow for optimizing co-solvent systems.

Experimental Protocol: Screening for an Optimal Co-Solvent

  • Prepare Stock Solutions: Dissolve this compound in DMSO, ethanol, and PEG 400 to create concentrated stock solutions (e.g., 10-20 mM). Gentle warming and sonication may be required.

  • Serial Dilution: In microcentrifuge tubes, add your aqueous buffer.

  • Addition of Stock: Add small aliquots of each stock solution to the aqueous buffer to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%).

  • Observation: Vortex each tube and visually inspect for precipitation immediately and after a set time (e.g., 30 minutes, 1 hour) at room temperature.

  • Selection: Choose the co-solvent system that provides the desired final compound concentration with the lowest percentage of organic solvent and no precipitation.

Guide 2: pH-Mediated Solubilization

Issue: Requirement for a primarily aqueous solution with minimal organic solvent.

Causality: Quinoline derivatives are typically weak bases.[10][11][12] Lowering the pH of the solution can protonate the basic nitrogen atom in the quinoline ring, forming a more water-soluble salt.[10][13]

Decision Pathway for pH Adjustment:

start Start: Need for aqueous solubility step1 Determine pKa of the compound (Predicted pKa ~13.13, but quinoline N is basic) start->step1 step2 Select an acidic buffer system (e.g., citrate, acetate) step1->step2 step3 Prepare buffers at various pH values (e.g., pH 4.0, 5.0, 6.0) step2->step3 step4 Attempt to dissolve the compound in each acidic buffer step3->step4 check1 Is the compound soluble at a desired pH? step4->check1 check2 Is the pH compatible with the experiment? check1->check2 Yes end_fail Alternative method required check1->end_fail No end_success Success: Aqueous solution prepared check2->end_success Yes check2->end_fail No

Caption: Decision process for pH-mediated solubilization.

Experimental Protocol: pH Adjustment

  • Buffer Selection: Choose a buffer system with adequate buffering capacity below pH 7 (e.g., citrate buffer for pH 3-6.2, phosphate buffer for pH 5.8-8).

  • Preparation of Acidic Buffers: Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0).

  • Dissolution Attempt: Accurately weigh a small amount of this compound powder. Add the acidic buffer to the powder.

  • Facilitate Dissolution: Use sonication and gentle warming (if the compound is thermally stable) to aid dissolution.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Verification: If the compound dissolves, ensure the final pH of the solution is stable and suitable for your downstream application.

Troubleshooting:

  • Precipitation Persists: The required pH for solubilization may be too low and thus incompatible with your biological system.

  • Compound Degradation: Some compounds are unstable at acidic pH. Assess compound stability at the effective pH over the experimental timeframe.

Guide 3: Advanced Solubilization Techniques

For particularly challenging cases, consider the following advanced methods:

TechniquePrincipleAdvantagesConsiderations
Surfactants Surfactants form micelles that encapsulate hydrophobic molecules, increasing their apparent water solubility.[14][15]Effective at low concentrations.Can interfere with certain biological assays. Requires screening of different surfactants (e.g., Tween-80, Polysorbate 80).[17]
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic drug molecule, forming a water-soluble inclusion complex.[10][17]Low toxicity, well-established.Stoichiometry of complexation needs to be determined. Can have a saturable effect.
Nanosuspensions This involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[14][15][18]Useful for very poorly soluble drugs.Requires specialized equipment (e.g., high-pressure homogenizers).[18]

IV. Summary and Recommendations

The solubility of this compound in aqueous media is limited. A systematic approach to solubility enhancement is recommended:

  • Start with Co-solvents: For initial in vitro experiments, using a minimal concentration of an appropriate co-solvent like DMSO or ethanol is the most straightforward approach.

  • Explore pH Adjustment: If organic solvents are not permissible, investigate pH modification, provided the acidic conditions are compatible with your experimental setup.

  • Consider Advanced Formulations: For more complex applications, such as in vivo studies, advanced formulations involving surfactants, cyclodextrins, or nanosuspensions may be necessary.

This guide provides a foundational framework for addressing the solubility challenges of this compound. Always validate the chosen solubilization method to ensure it does not interfere with your experimental outcomes.

References

  • Kakran, M., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • Parmar, K., & Patel, J. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Green Pharmacy, 8(4), 205. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Weifang Anhe Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]

  • LookChem. (n.d.). n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental studies on the degradation of this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to support your research endeavors.

Overview of Potential Degradation Pathways

This compound is a complex molecule with several functional groups susceptible to degradation under various conditions, including hydrolytic, oxidative, and metabolic transformations. Understanding these potential pathways is crucial for designing stability studies, interpreting analytical data, and identifying potential metabolites or degradants.

Based on its chemical structure, the primary sites for degradation are:

  • Acetamide Group: Susceptible to hydrolysis under both acidic and basic conditions.

  • Ethoxy Group: Can undergo O-dealkylation, a common metabolic pathway.

  • Quinoline Ring System: The chloro and cyano substituents, as well as the aromatic rings themselves, can be subject to metabolic modifications.

The following diagram illustrates the predicted degradation pathways based on established chemical and metabolic reactions of similar functional groups.

G cluster_hydrolysis Hydrolytic Degradation cluster_metabolism Metabolic Degradation (Phase I) cluster_phaseII Phase II Conjugation parent This compound hydrolysis_product 6-Amino-4-chloro-3-cyano-7-ethoxyquinoline (Amide Hydrolysis) parent->hydrolysis_product Acidic/Basic Conditions o_deethylation N-(4-Chloro-3-cyano-7-hydroxy-6-quinolinyl)acetamide (O-deethylation) parent->o_deethylation CYP450 aromatic_hydroxylation Hydroxylated Quinoline Derivatives (Aromatic Hydroxylation) parent->aromatic_hydroxylation CYP450 dechlorination Dechlorinated Metabolite parent->dechlorination Reductive/Oxidative Pathways cyano_hydrolysis Carboxamide/Carboxylic Acid Metabolite (Cyano Group Metabolism) parent->cyano_hydrolysis Hydratases/Nitrilases glucuronide Glucuronide Conjugates o_deethylation->glucuronide sulfate Sulfate Conjugates o_deethylation->sulfate aromatic_hydroxylation->glucuronide aromatic_hydroxylation->sulfate

Caption: Predicted degradation pathways of this compound.

Troubleshooting Guide for Degradation Studies

This section addresses common issues encountered during the experimental analysis of this compound.

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH affecting the ionization of the quinoline nitrogen. - Secondary interactions with the stationary phase. - Column overload.- Adjust the mobile phase pH. Given the basic nature of the quinoline ring, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) may improve peak shape. - Use a column with end-capping or a different stationary phase (e.g., phenyl-hexyl). - Reduce the injection volume or sample concentration.[1]
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation.- Ensure proper mixing and degassing of the mobile phase.[2][3] - Use a column oven to maintain a consistent temperature. - Check column performance with a standard and replace if necessary.[4]
Ghost Peaks - Contamination in the mobile phase, injection solvent, or HPLC system. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase. - Run blank injections with the injection solvent to identify the source of contamination. - Implement a robust needle wash protocol.
No Peaks Detected - Sample degradation prior to analysis. - Incorrect detector wavelength. - Issues with the autosampler or injector.- Prepare samples fresh and store them appropriately (e.g., at low temperature, protected from light).[5] - Determine the UV-Vis spectrum of the compound to select an optimal wavelength. - Perform a manual injection to rule out autosampler issues.
Mass Spectrometry (MS) Identification Challenges
Problem Potential Cause Troubleshooting Steps
Difficulty Confirming Metabolite Structures - Isomeric metabolites with identical mass-to-charge ratios (m/z). - Insufficient fragmentation for structural elucidation.- Optimize chromatographic separation to resolve isomers.[6] - Employ tandem mass spectrometry (MS/MS or MSn) to generate fragmentation patterns.[7][8] - Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions.[8]
Poor Ionization of Parent Compound or Degradants - Suboptimal ion source conditions (e.g., temperature, gas flows). - Matrix effects from the sample.- Optimize electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters. - Dilute the sample or use solid-phase extraction (SPE) to remove interfering matrix components.[9][10]
Ambiguous Identification of Adducts and In-source Fragments - Formation of various adducts (e.g., [M+Na]+, [M+K]+) in the ion source. - In-source fragmentation can be mistaken for true metabolites.- Scrutinize the mass spectra for common adducts and compare them with the protonated molecule ([M+H]+).[11] - Adjust ion source settings (e.g., cone voltage) to minimize in-source fragmentation.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation products I should expect in a forced degradation study?

A1: Based on the structure, you should primarily look for:

  • Acid/Base Hydrolysis: The acetamide linkage is the most probable site of hydrolysis, which would yield 6-amino-4-chloro-3-cyano-7-ethoxyquinoline and acetic acid.[13][14] This reaction is typically accelerated by heating.[15][16][17]

  • Oxidative Degradation: The electron-rich quinoline ring and the ethoxy group are susceptible to oxidation. You might observe N-oxides, hydroxylated derivatives on the quinoline ring, or O-deethylation.

  • Photodegradation: Quinoline derivatives can be light-sensitive. Photolytic stress may lead to complex degradation pathways, including oxidation and ring cleavage.

Q2: Which in vitro systems are most suitable for studying the metabolism of this compound?

A2: The choice of the in vitro system depends on your research question:

  • Liver Microsomes: Ideal for identifying Phase I metabolites, particularly those formed by cytochrome P450 (CYP) enzymes, such as O-deethylation and aromatic hydroxylation.[18][19]

  • Hepatocytes: Provide a more complete metabolic profile as they contain both Phase I and Phase II enzymes. This system is suitable for identifying both primary metabolites and their subsequent conjugates (e.g., glucuronides, sulfates).[20][21]

  • Recombinant Enzymes: Useful for identifying the specific CYP isoforms responsible for the metabolism of the compound.

Q3: How can I confirm the structure of a suspected metabolite?

A3: A multi-pronged approach is recommended:

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental composition.[8]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can provide structural information and help in identifying the site of modification.[7]

  • Comparison with a Synthetic Standard: The most definitive method is to synthesize the suspected metabolite and compare its chromatographic and spectral properties (retention time, MS/MS fragmentation) with the experimental sample.

  • NMR Spectroscopy: If the metabolite can be isolated in sufficient quantities, NMR spectroscopy can provide unambiguous structural elucidation.[9][10]

Q4: My compound appears to be rapidly degrading in my in vitro assay. What could be the cause and how can I investigate it?

A4: Rapid degradation can be due to either chemical instability in the incubation buffer or rapid metabolism. To differentiate between these:

  • Run a control incubation without the enzyme source (e.g., in buffer without microsomes or in heat-inactivated microsomes). If the compound is still degrading, it is likely due to chemical instability at the incubation pH and temperature.

  • If the degradation is enzyme-dependent, it is likely metabolic. You can further investigate by:

    • Including a cofactor (e.g., NADPH for CYP-mediated reactions) and a control without the cofactor. Degradation only in the presence of the cofactor points towards enzymatic metabolism.[22]

    • Using specific enzyme inhibitors to identify the enzyme classes involved.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies as recommended by ICH guidelines.[23][24][25]

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • For each stress condition, mix the stock solution with the stressor in a sealed vial.

  • Incubate under the specified conditions for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and dilute to an appropriate concentration.

  • Analyze the samples by a validated stability-indicating LC-MS/MS method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol for In Vitro Metabolism in Human Liver Microsomes

This protocol outlines a typical experiment to identify Phase I metabolites.[22][26]

Caption: Workflow for an in vitro metabolism study using liver microsomes.

Step-by-Step Methodology:

  • Prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes, and this compound.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a solution of the cofactor NADPH.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze for the disappearance of the parent compound and the appearance of potential metabolites.

Data Presentation

When reporting your findings, it is crucial to present the data clearly. The following table is an example of how to summarize quantitative results from a forced degradation study.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition % Degradation of Parent Compound Major Degradation Products (Retention Time) Proposed Structure of Major Degradant
0.1 M HCl (60°C, 24h)15.2%DP1 (4.5 min)6-Amino-4-chloro-3-cyano-7-ethoxyquinoline
0.1 M NaOH (60°C, 24h)25.8%DP1 (4.5 min)6-Amino-4-chloro-3-cyano-7-ethoxyquinoline
3% H₂O₂ (RT, 24h)8.5%DP2 (6.2 min), DP3 (7.1 min)N-oxide, Hydroxylated quinoline
Heat (80°C, 72h)5.1%Minor, unidentified peaks-
Photolysis (UV/Vis)12.3%Complex mixture of degradants-

DP = Degradation Product; RT = Room Temperature

Concluding Remarks

The study of the degradation pathways of this compound is essential for its development as a potential therapeutic agent. This guide provides a comprehensive framework for approaching these studies, from predicting potential degradation pathways to troubleshooting common experimental challenges. By combining a sound theoretical understanding with robust experimental design and analytical techniques, researchers can successfully characterize the stability of this molecule.

For further assistance, please do not hesitate to contact our technical support team.

References

  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube. (2023, March 12). Retrieved from [Link]

  • What is the mechanism of Acetamide? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Analytical strategies for identifying drug metabolites - PubMed. (n.d.). Retrieved from [Link]

  • Major problems and solutions associated with metabolite identification... - ResearchGate. (n.d.). Retrieved from [Link]

  • Troubleshooting Guide – HPLC - PharmaGuide. (2024, July 14). Retrieved from [Link]

  • Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed. (n.d.). Retrieved from [Link]

  • Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC - PubMed Central. (2024, September 21). Retrieved from [Link]

  • Biotransformation of Chloroaromatics: the Impact of Bioavailability and Substrate Specificity - PMC - NIH. (n.d.). Retrieved from [Link]

  • Analytical strategies for identifying drug metabolites | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Biotransformation of Chloroaromatics: the Impact of Bioavailability and Substrate Specificity. (2025, August 6). Retrieved from [Link]

  • Metabolite Identification by Mass Spectrometry - International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Retrieved from [Link]

  • Biotransformation of Various Substituted Aromatic Compounds to Chiral Dihydrodihydroxy Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23). Retrieved from [Link]

  • Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. (2024, September 21). Retrieved from [Link]

  • HPLC Troubleshooting | PDF | High Performance Liquid Chromatography - Scribd. (n.d.). Retrieved from [Link]

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28). Retrieved from [Link]

  • Biotransformation of various substituted aromatic compounds to chiral dihydrodihydroxy derivatives - PubMed. (n.d.). Retrieved from [Link]

  • [PDF] A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Pathways for the bioactivation of aliphatic nitriles to free cyanide in mice - PubMed - NIH. (n.d.). Retrieved from [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Retrieved from [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - NIH. (n.d.). Retrieved from [Link]

  • Approaches for the rapid identification of drug metabolites in early clinical studies - Ovid. (n.d.). Retrieved from [Link]

  • Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds - epa nepis. (n.d.). Retrieved from [Link]

  • Structural considerations in the metabolism of nitriles to cyanide in vivo - PubMed. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]

  • In Vitro Metabolism of Aromatic Nitriles - PubMed. (n.d.). Retrieved from [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC - ResearchGate. (2021, November 17). Retrieved from [Link]

  • (PDF) In Vitro Methods to Study Intestinal Drug Metabolism - ResearchGate. (n.d.). Retrieved from [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]

  • KEGG PATHWAY: Cyanoamino acid metabolism - Galdieria sulphuraria. (n.d.). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Retrieved from [Link]

  • Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PubMed Central. (2022, August 5). Retrieved from [Link]

  • Acidic and Basic Amide Hydrolysis // - ResearchGate. (n.d.). Retrieved from [Link]

  • Natural nitriles and their metabolism - OUCI. (n.d.). Retrieved from [Link]

  • Phase I Metabolism- Oxidation of Aromatic compounds | Medicinal Chemistry. (2014, February 15). Retrieved from [Link]

  • The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres - ChemRxiv. (n.d.). Retrieved from [Link]

  • Thiol-Regulated Rhodium Nanocatalyst for Electrochemical Reductive Perdeuteration of Alkenes | Journal of the American Chemical Society - ACS Publications. (2026, January 2). Retrieved from [Link]

Sources

Technical Support Center: Stabilizing N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution, a critical factor for generating reproducible and reliable experimental data. Quinoline derivatives, while potent, can be susceptible to degradation influenced by environmental factors.[1] This guide provides in-depth FAQs, troubleshooting workflows, and validated protocols to mitigate these stability challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What is the recommended solvent for preparing a primary stock solution?

A1: For initial reconstitution, we strongly recommend using an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). Most small molecule inhibitors, including quinoline derivatives, exhibit excellent solubility and stability in DMSO.[2][3] Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent introduced into your final aqueous experimental system.[3] Using moisture-contaminated DMSO can reduce the solubility of the compound.[4]

Q2: How should I store the stock solution to ensure long-term stability?

A2: Stock solutions in anhydrous DMSO should be aliquoted into small, single-use volumes and stored at -80°C for long-term stability (up to one year) or -20°C for shorter periods.[5] This practice of aliquoting is crucial to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.[1] All solutions, including the dry powder, should be protected from light.[1]

Q3: Can I prepare and store aqueous solutions of this compound in buffers like PBS?

A3: It is not recommended to store this compound in aqueous solutions for extended periods. The compound has limited aqueous solubility and is prone to hydrolysis in aqueous environments.[6][7] For a related compound, Bosutinib, it is explicitly advised not to store aqueous solutions for more than one day.[8] Always prepare fresh working dilutions in your aqueous buffer or cell culture medium immediately before an experiment.

Q4: What are the primary drivers of degradation for this compound?

A4: The main factors affecting the stability of quinoline compounds are pH, light, and temperature.[1] Specifically for this molecule, key risks include:

  • Hydrolysis: The acetamide group is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the bond to form a primary amine and acetic acid.[6][7]

  • Photodegradation: Quinoline rings are often photosensitive, and exposure to UV or even ambient lab light can cause structural degradation.[1][9][10]

  • Oxidation: The quinoline ring system can be susceptible to oxidation, which is often catalyzed by trace metal ions.[1]

Troubleshooting Guide: Common Stability Issues

This guide provides a problem-cause-solution framework for specific issues you may encounter during your experiments.

Q: My compound precipitated after I diluted my DMSO stock into my aqueous buffer/media. What happened?

A: Cause & Analysis: This is a classic solubility issue. The compound is significantly less soluble in aqueous solutions than in DMSO. When the DMSO stock is diluted into the buffer, the final concentration of the compound may have exceeded its aqueous solubility limit. The final percentage of DMSO in the solution is also critical; if it's too low (typically <0.5%), it may not be sufficient to keep the compound dissolved.

A: Solution & Prevention:

  • Check Solubility Limits: If known, ensure your final concentration is below the aqueous solubility limit.

  • Optimize Dilution: Perform a serial dilution. Instead of a single large dilution, dilute the DMSO stock in a stepwise manner, first into a smaller volume of media/buffer, ensuring it is fully dissolved before the next dilution step.

  • Gentle Warming: For some compounds, gentle warming to 37°C can aid dissolution. However, this must be balanced against the risk of thermal degradation.[11]

  • Maintain DMSO Concentration: Ensure the final concentration of DMSO in your experiment is consistent across all conditions and is sufficient to maintain solubility, while remaining below the threshold for cellular toxicity (generally accepted as <0.1% - 0.5%).[12]

Q: I'm observing a gradual loss of compound efficacy or inconsistent results in an experiment that runs for more than 24 hours. Is this a stability problem?

A: Cause & Analysis: Yes, this is a strong indicator of compound degradation in the experimental medium.[1] Over time, factors like the pH of the medium (which can change due to cell metabolism), temperature (37°C in an incubator), light exposure, and reaction with media components can cause the compound to break down, reducing its effective concentration.

A: Solution & Prevention:

  • Prepare Fresh Solutions: For long-term experiments, replenish the compound by replacing the medium with freshly prepared compound-containing medium at regular intervals (e.g., every 24 hours).

  • Conduct a Stability Study: To understand the degradation kinetics, incubate the compound in your specific cell culture media under experimental conditions (37°C, 5% CO2). Collect aliquots at different time points (e.g., 0, 4, 8, 24, 48 hours) and analyze the concentration of the parent compound using a stability-indicating method like RP-HPLC.

  • Minimize Light Exposure: Keep plates and solutions covered or in the dark as much as possible.

Q: My stock solution or working solution has developed a yellow or brown tint. Should I still use it?

A: Cause & Analysis: No, you should discard the solution immediately. Discoloration is a common visual indicator of the degradation of quinoline-containing compounds.[1] This is often a result of oxidation or photodegradation, leading to the formation of colored byproducts.[1]

A: Solution & Prevention:

  • Protect from Light: Store stock solutions in amber vials and keep experimental setups protected from direct light.

  • Use High-Purity Solvents: Ensure you are using fresh, anhydrous-grade DMSO.

  • Consider Inert Gas: For maximum stability of DMSO stock solutions, you can purge the headspace of the vial with an inert gas like argon or nitrogen before sealing and freezing.[8]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow to diagnose and resolve common stability issues.

G start Start: Stability Issue Observed precipitate Is there a visible precipitate? start->precipitate discoloration Has the solution changed color? precipitate->discoloration No solubility_issue Root Cause: Exceeded Aqueous Solubility precipitate->solubility_issue Yes inconsistent_data Are experimental results inconsistent? discoloration->inconsistent_data No degradation_issue Root Cause: Chemical Degradation discoloration->degradation_issue Yes inconsistent_data->degradation_issue Yes end End Troubleshooting inconsistent_data->end No (Consult other experimental variables) action_solubility Action: 1. Use Serial Dilution 2. Check Final DMSO % 3. Prepare Lower Concentration solubility_issue->action_solubility discard Action: Discard Solution Immediately degradation_issue->discard action_degradation Action: 1. Prepare Fresh Solutions 2. Protect from Light 3. Control pH & Temp 4. Run HPLC Stability Check discard->action_degradation

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathway

The chemical structure of this compound has several sites susceptible to chemical degradation. Understanding these can help in designing more stable formulations.

Caption: Potential degradation sites on the molecule.

Experimental Protocols & Data

Data Summary Tables

Table 1: Recommended Solvents and Storage Conditions

ParameterRecommendationRationale & Reference
Primary Solvent Anhydrous DMSOHigh solubility and stability.[2][3]
Stock Concentration 10-50 mMMinimizes solvent effects in experiments.
Stock Solution Storage -80°C (long-term) or -20°C (short-term)Prevents degradation and freeze-thaw damage.[1][5]
Aqueous Solution Storage Do not store; prepare fresh before use.Low solubility and high risk of hydrolysis.[8]
Light Protection Use amber vials; keep covered.Quinoline ring is photosensitive.[1][9]

Table 2: Key Factors Affecting Stability & Mitigation

FactorPotential ImpactMitigation Strategy
pH Hydrolysis of amide bond at extremes.[6][7]Use buffered solutions in the optimal pH range (determine experimentally, but start near neutral).
Light (UV/Ambient) Photodegradation of the quinoline ring.[1]Work in low-light conditions; use amber vials/foil.
Temperature Increased degradation rate at higher temps.[1]Store stock solutions frozen; minimize time at RT or 37°C.
Oxygen/Metal Ions Catalyze oxidative degradation.[1]Purge stock solutions with inert gas; consider adding a chelating agent like EDTA to aqueous buffers.[1]
Freeze/Thaw Cycles Physical stress can accelerate degradation.[1]Prepare single-use aliquots of stock solutions.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Pre-analysis: Before opening, centrifuge the manufacturer's vial of solid compound at 1,000 x g for 1-2 minutes to ensure all powder is at the bottom.[3]

  • Calculation: Calculate the required volume of DMSO. For 1 mg of compound (MW: 289.72 g/mol ), you will need 345.2 µL of DMSO for a 10 mM solution. (Volume = (Mass / MW) / Concentration).

  • Reconstitution: In a sterile environment, add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If needed, gentle warming in a 37°C water bath or brief sonication can be used to ensure complete dissolution.[13]

  • Aliquoting & Storage: Dispense into single-use, light-protecting (amber) microcentrifuge tubes. Store immediately at -80°C.

Protocol 2: Basic Stability Assessment by RP-HPLC

This protocol provides a framework to test the stability of the compound in your specific experimental buffer.

  • System Suitability: Use an RP-HPLC system with a C18 column and a UV detector. A gradient method similar to those used for Bosutinib is a good starting point: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).[9][10]

  • Timepoint Zero (T=0): Prepare a working solution of the compound in your desired aqueous buffer (e.g., PBS, cell culture medium) at the final experimental concentration. Immediately inject a sample onto the HPLC. Record the peak area of the parent compound.

  • Incubation: Place the remaining working solution under your exact experimental conditions (e.g., 37°C incubator, protected from light).

  • Subsequent Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot of the solution and inject it onto the HPLC.

  • Analysis: Compare the peak area of the parent compound at each timepoint to the T=0 sample. A significant decrease in the main peak area and/or the appearance of new peaks indicates degradation.[11] Calculate the percentage of the compound remaining at each timepoint.

References

  • Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide?
  • Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • Vankalapati, M., et al. (2025). Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR. PubMed.
  • Benchchem. (n.d.). Stability issues of 2-Hydroxyquinoline in aqueous solutions.
  • Cayman Chemical. (2022, November 16). Bosutinib Product Information.
  • Benchchem. (n.d.). Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture.
  • Vankalapati, M., et al. (2025, November 4). Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC‐Q‐TOF‐MS/MS and NMR.
  • Selleck Chemicals. (n.d.). Bosutinib (SKI-606) Src/Abl Inhibitor.
  • Selleck Chemicals. (n.d.). Bosutinib (SKI-606) Datasheet.
  • Vankalapati, M., et al. (2025, September 22). Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR. Semantic Scholar.
  • Benchchem. (n.d.). Best practices for storing and handling EHT 1610.
  • U.S. Food and Drug Administration. (2011, November 17). NDA 203341Orig1s000 Clinical Pharmacology Review.
  • APExBIO. (n.d.). Bosutinib (SKI-606) - Potent Abl/Src Kinase Inhibitor.
  • National Institutes of Health (NIH). (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed Central.

Sources

Technical Support Center: Synthesis of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, a key intermediate in the development of advanced therapeutics.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers and process chemists overcome common challenges, ensure high purity, and optimize reaction outcomes.

Our guidance is grounded in established chemical principles and practical laboratory experience to address the nuanced difficulties that can arise during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stage for impurity formation in this synthesis?

A1: The Vilsmeier-Haack cyclization step is arguably the most critical stage for the formation of several key impurities. This reaction, which forms the core quinoline ring structure, is sensitive to substrate electronics, temperature, and stoichiometry of the Vilsmeier reagent (POCl₃/DMF).[3] Harsh conditions, such as excessively high temperatures or prolonged reaction times, can lead to the formation of dark, polymeric tars and other side products.[4] Conversely, incomplete reaction can leave significant amounts of the acetanilide precursor unreacted.

Q2: My final product shows a persistent yellow or brownish color after initial isolation. What is the likely cause?

A2: A persistent off-color hue often indicates the presence of residual starting materials or high-molecular-weight, colored byproducts formed during the Vilsmeier-Haack reaction. Inadequate quenching of the reaction or suboptimal pH during workup can also trap colored impurities. A thorough purification step, such as recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate) or column chromatography, is essential to remove these chromophores.

Q3: I'm observing a low yield during the chlorination step (conversion of the 4-hydroxyquinoline to the 4-chloroquinoline). What are the common pitfalls?

A3: Low yields in the chlorination step, typically performed with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can result from several factors:

  • Moisture: The presence of water will consume the chlorinating agent and can lead to the formation of unwanted side products. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Insufficient Reagent: An inadequate charge of the chlorinating agent will lead to incomplete conversion, leaving the 4-hydroxyquinoline analog as a major impurity.

  • Temperature Control: The reaction is often exothermic. Poor temperature control can lead to degradation and the formation of dark, intractable materials.

Q4: Can I use an alternative to the Vilsmeier-Haack reaction for the quinoline synthesis?

A4: Yes, while the Vilsmeier-Haack reaction is common, other named reactions like the Friedländer annulation or the Gould-Jacobs reaction can also be employed to synthesize quinoline cores.[5] However, the Vilsmeier-Haack approach is often favored for its ability to directly install the chloro and a precursor to the cyano group (the formyl group), making it a convergent strategy for this specific target.[3] Greener alternatives using micellar media have also been explored to mitigate harsh conditions and improve yields.[4][6]

Troubleshooting Guide: Common Impurities & Solutions

The reliable synthesis of this compound requires careful control over reaction conditions to minimize the formation of key impurities. Below are the most frequently encountered impurities, their origins, and strategies for their mitigation and removal.

Impurity Profile Overview
Impurity NameStructure / DescriptionTypical OriginIdentification MethodMitigation & Removal
Impurity A: Starting Acetanilide4-Acetamido-2-ethoxy-benzonitrileIncomplete Vilsmeier-Haack cyclizationTLC, HPLC (earlier retention time)Increase reaction time/temperature of cyclization; Purify intermediate by recrystallization.
Impurity B: Hydroxy AnalogN-(3-Cyano-7-ethoxy-4-hydroxy-6-quinolinyl)acetamideIncomplete chlorination of the 4-hydroxyquinoline intermediateHPLC (different retention time), LC-MS (M-Cl+OH)Use excess chlorinating agent (POCl₃), ensure anhydrous conditions; Column chromatography.
Impurity C: Dechlorinated ProductN-(3-Cyano-7-ethoxy-6-quinolinyl)acetamideReductive side reactions during workup or subsequent stepsHPLC, LC-MS (M-Cl+H)Avoid aggressive reducing agents during workup; Control hydrogenation steps carefully if used elsewhere.
Impurity D: Hydrolyzed Amide6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrileHydrolysis of the acetamide group under acidic or basic conditionsHPLC, LC-MS (M-COCH₃+H)Maintain neutral pH during workup and storage; Recrystallization.
In-Depth Troubleshooting
  • Causality: This is one of the most common process-related impurities and directly results from the incomplete conversion of the 4-hydroxy (or 4-quinolone) intermediate to the desired 4-chloroquinoline. This is often due to insufficient chlorinating reagent or its deactivation by moisture.

  • Troubleshooting Steps:

    • Verify Reagent Quality & Quantity: Use a fresh, unopened bottle of POCl₃ or ensure it has been stored properly under inert gas. Use a stoichiometric excess (typically 2-5 equivalents) relative to the hydroxy-quinoline intermediate.

    • Ensure Anhydrous Conditions: Oven-dry all glassware and perform the reaction under a nitrogen or argon atmosphere.

    • Optimize Reaction Conditions: While avoiding excessive heat, ensure the reaction is heated sufficiently (e.g., reflux in POCl₃) for an adequate duration to drive the conversion to completion. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Purification: If present in the final product, Impurity B can be challenging to remove due to similar polarity. Column chromatography on silica gel using a gradient elution (e.g., dichloromethane/methanol or ethyl acetate/hexane) is the most effective method.

  • Causality: The acetamide group is susceptible to hydrolysis, particularly during aqueous workup if the pH becomes strongly acidic or basic, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Controlled Quenching: When quenching the chlorination or other reaction mixtures, do so slowly by pouring the reaction mixture onto ice and water.

    • pH Neutralization: Carefully neutralize the aqueous mixture using a mild base like sodium bicarbonate (NaHCO₃) solution, keeping the temperature low (0-10 °C). Avoid using strong bases like NaOH unless absolutely necessary and with strict temperature control.

    • Minimize Workup Time: Process the reaction through the aqueous workup and extraction phases as efficiently as possible to reduce the contact time of the product with aqueous acid or base.

  • Purification: The resulting amine (Impurity D) has a significantly different polarity from the final product and can typically be removed effectively via recrystallization or a silica gel plug filtration.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the core synthetic route and highlights the stages where common impurities are likely to form.

G cluster_main Main Synthesis Pathway cluster_impurities Impurity Formation Acetanilide Starting Acetanilide (4-Acetamido-2-ethoxy-benzonitrile) Vilsmeier Vilsmeier-Haack Cyclization (DMF, POCl3) Acetanilide->Vilsmeier HydroxyQuinoline 4-Hydroxyquinoline Intermediate (Impurity B Precursor) Vilsmeier->HydroxyQuinoline ImpurityA Impurity A (Unreacted Starting Material) Vilsmeier->ImpurityA Incomplete Reaction Chlorination Chlorination (e.g., POCl3) HydroxyQuinoline->Chlorination ChloroQuinoline 4-Chloroquinoline Intermediate Chlorination->ChloroQuinoline ImpurityB Impurity B (Hydroxy Analog) Chlorination->ImpurityB Incomplete Chlorination FinalProduct Final Product N-(4-Chloro-3-cyano-7-ethoxy -6-quinolinyl)acetamide ChloroQuinoline->FinalProduct Acetylation Final Acetylation (If route starts from amine) ImpurityD Impurity D (Hydrolyzed Amide) FinalProduct->ImpurityD Hydrolysis (Workup/Storage)

Caption: Synthetic pathway and points of common impurity formation.

Key Experimental Protocols

Protocol 1: TLC Method for In-Process Control

This method is suitable for monitoring the Vilsmeier-Haack cyclization and chlorination steps.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 7:3 Ethyl Acetate / Hexane. This system provides good separation for the starting materials, intermediates, and the final product. Adjust the ratio as needed based on observed separation.

  • Sample Preparation: Dissolve a small aliquot of the reaction mixture in dichloromethane or ethyl acetate.

  • Visualization:

    • Examine the plate under UV light (254 nm). The aromatic rings of the quinoline and acetanilide structures will be visible as dark spots.

    • Stain the plate using an iodine chamber or a potassium permanganate dip to visualize non-UV active impurities.

  • Interpretation: The disappearance of the starting material spot and the appearance of the product spot at a different R_f value indicate reaction progression. The presence of multiple spots suggests side product formation.

Protocol 2: General Purification by Recrystallization

This procedure is effective for removing less polar or more polar impurities from the final product, assuming it is a solid.

  • Solvent Selection: Identify a suitable solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common systems include ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any residual impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

  • Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. Benchchem.
  • (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(diMethylaMino)but-2-enaMide synthesis. Chemicalbook.
  • How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenvatinib? Guidechem.
  • Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). Wiley Online Library.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry.
  • N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Sigma-Aldrich.
  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis? ResearchGate.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies.
  • Understanding the Market: this compound Price and Availability.
  • This compound. PubChem. Available at: [Link]

  • This compound | C14H12ClN3O2. PubChem. Available at: [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
  • Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. Available at: [Link]

  • Maleate salts of (E)-N-{4[3-chloro-4-(2-pyridinylmethoxy)anilino]. Google Patents.
  • Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. Google Patents.

Sources

Technical Support Center: Troubleshooting N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, a key intermediate in the synthesis of Bosutinib. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, identify potential issues, and implement effective troubleshooting strategies. The information provided herein is based on established synthetic routes and aims to provide a deeper understanding of the reaction mechanisms and potential pitfalls.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically involves a multi-step process. A common route includes the formation of a substituted aniline precursor, followed by an intramolecular cyclization to construct the 3-cyano-4-hydroxyquinoline core. The final key step is the chlorination of the 4-hydroxyl group to yield the target compound. Each of these stages presents unique challenges that can impact yield and purity.

digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

A [label="Substituted Aniline Precursor"]; B [label="Intramolecular Cyclization"]; C [label="3-Cyano-4-hydroxyquinoline Intermediate"]; D [label="Chlorination (e.g., with POCl3)"]; E [label="this compound"];

A -> B [label=" Base-catalyzed\ncyclization "]; B -> C; C -> D; D -> E; }

Figure 1: A generalized synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may be encountered during the synthesis of this compound.

A. Intramolecular Cyclization Step

Q1: My intramolecular cyclization to form the 3-cyano-4-hydroxyquinoline intermediate is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the cyclization step are a common challenge and can often be attributed to several factors:

  • Incomplete Reaction: The cyclization may require prolonged reaction times or elevated temperatures to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for this step. A base that is too weak may not be effective in promoting the cyclization, while a base that is too strong could lead to side reactions. Similarly, the solvent needs to be able to dissolve the reactants and be suitable for the reaction temperature. Consider screening different bases (e.g., t-BuONa, K2CO3) and high-boiling point aprotic solvents (e.g., DMF, DMSO, Diphenyl ether).[1]

  • Side Reactions: Competing side reactions, such as intermolecular condensation or decomposition of starting materials at high temperatures, can significantly reduce the yield of the desired product. Careful control of the reaction temperature is crucial.[2]

  • Poor Quality Starting Materials: Impurities in the starting aniline precursor can interfere with the cyclization reaction. Ensure that the starting materials are of high purity.

Troubleshooting Workflow for Low Cyclization Yield:

digraph "Troubleshooting_Cyclization" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

Start [label="Low Yield in Cyclization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Completion [label="Verify Reaction Completion (TLC/HPLC)"]; Optimize_Conditions [label="Optimize Reaction Conditions"]; Check_Reagents [label="Check Reagent Purity"]; Purify_Product [label="Purify Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Completion; Check_Completion -> Optimize_Conditions [label="Incomplete"]; Check_Completion -> Check_Reagents [label="Complete"]; Optimize_Conditions -> Check_Completion [label="Re-run Reaction"]; Check_Reagents -> Optimize_Conditions [label="Impure"]; Check_Reagents -> Purify_Product [label="Pure"]; }

Figure 2: Decision-making process for troubleshooting low yields in the cyclization step.

Q2: I am observing the formation of significant amounts of tarry byproducts during the cyclization reaction. How can I minimize this?

A2: Tar formation is often a result of polymerization or decomposition of starting materials and intermediates under harsh reaction conditions. To mitigate this:

  • Temperature Control: Avoid excessive temperatures. The reaction should be heated just enough to proceed at a reasonable rate. Stepwise heating or the use of a high-boiling point solvent with precise temperature control can be beneficial.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

  • Moderators: In some related quinoline syntheses, moderators are used to control exothermic reactions. While not always directly applicable, the principle of controlled reaction rates is key.[3]

B. Chlorination Step

Q1: The chlorination of the 3-cyano-4-hydroxyquinoline intermediate with phosphorus oxychloride (POCl3) is incomplete. How can I drive the reaction to completion?

A1: Incomplete chlorination is a frequent issue. Here are several strategies to improve the conversion:

  • Excess POCl3: Ensure that a sufficient excess of POCl3 is used. POCl3 can act as both the reagent and the solvent. A 5-10 fold molar excess is not uncommon.[4]

  • Reaction Temperature and Time: The chlorination typically requires heating. Refluxing in POCl3 (boiling point ~107 °C) is a common procedure. The reaction time can vary, so it is essential to monitor the reaction by TLC or HPLC until the starting material is no longer detectable.

  • Addition of a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine (e.g., triethylamine, N,N-dimethylaniline) can accelerate the reaction. The amine can act as a nucleophilic catalyst.

  • Anhydrous Conditions: POCl3 is highly reactive with water. Ensure that the starting material and glassware are thoroughly dried, and the reaction is performed under anhydrous conditions to prevent the decomposition of POCl3. The presence of moisture can lead to the formation of phosphoric acid, which can complicate the reaction and work-up.[5]

Q2: During the work-up of the POCl3 chlorination, I am getting a significant amount of the starting 4-hydroxyquinoline back. What is causing this hydrolysis?

A2: The 4-chloroquinoline product is susceptible to hydrolysis back to the 4-hydroxyquinoline, especially in the presence of water and acid. The work-up procedure is critical to prevent this.

  • Careful Quenching: The reaction mixture should be quenched by slowly and carefully adding it to ice-water or a cold, dilute basic solution (e.g., sodium bicarbonate or sodium carbonate solution). Pouring the reaction mixture onto ice is a standard procedure.[6] This neutralizes the acidic byproducts and minimizes the contact time of the product with acidic aqueous conditions.

  • Temperature Control during Quenching: Keep the quenching mixture cold (0-5 °C) to reduce the rate of hydrolysis.

  • Rapid Extraction: After quenching, promptly extract the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Avoid Acidic Conditions: During the work-up, avoid strongly acidic conditions. If an acid wash is necessary, use a dilute, weak acid and minimize the contact time.

Troubleshooting Workflow for Chlorination and Work-up:

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Start [label="Chlorination Issues", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incomplete_Reaction [label="Incomplete Chlorination"]; Hydrolysis [label="Product Hydrolysis during Work-up"]; Optimize_Chlorination [label="Optimize Chlorination Conditions\n(Excess POCl3, Temp, Time, Catalyst)"]; Optimize_Workup [label="Optimize Work-up Procedure\n(Cold Quench, Basic Conditions, Rapid Extraction)"]; Analyze_Product [label="Analyze Product Purity (HPLC/NMR)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Incomplete_Reaction; Start -> Hydrolysis; Incomplete_Reaction -> Optimize_Chlorination; Hydrolysis -> Optimize_Workup; Optimize_Chlorination -> Analyze_Product; Optimize_Workup -> Analyze_Product; }

Figure 3: Troubleshooting guide for the chlorination and work-up steps.

C. Purification and Analysis

Q1: What are the common impurities I should look for in my crude this compound, and what are the best methods for purification?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products.

  • Potential Impurities:

    • Starting 3-cyano-4-hydroxyquinoline: From incomplete chlorination or hydrolysis.

    • Over-chlorinated species: Although less common for this specific substrate, chlorination at other positions on the quinoline ring is a possibility.

    • Decomposition products: From excessive heat during the reaction or work-up.

    • Bosutinib-related impurities: If the synthesis is part of a larger process, impurities from previous steps may carry over. Some known Bosutinib impurities include desmethyl and didesmethyl analogs.[7]

  • Purification Methods:

    • Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system needs to be identified through screening.

    • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used to separate the desired product from impurities. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) is typically employed.

    • Washing/Slurrying: Washing the crude solid with a solvent in which the product has low solubility but the impurities are soluble can be a simple and effective purification step.

Q2: What analytical techniques are recommended for characterizing the final product and monitoring reaction progress?

A2: A combination of chromatographic and spectroscopic techniques is essential for proper analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for determining the purity of the final product and for monitoring the progress of the reactions. A reverse-phase C18 column with a gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development. A purity of >98% is often reported for this intermediate.[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the final product and intermediates. The spectra should be carefully analyzed to ensure the presence of all expected signals and the absence of signals from major impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the cyano (C≡N) and amide (C=O) groups.

III. Summary of Key Parameters and Expected Results

The following table summarizes some key parameters and expected outcomes for the synthesis of this compound.

StepKey ParametersCommon IssuesTroubleshooting TipsExpected Purity (by HPLC)
Intramolecular Cyclization Base (e.g., t-BuONa, K2CO3), Solvent (e.g., DMF, Diphenyl ether), TemperatureLow yield, Tar formationScreen bases and solvents, Optimize temperature, Use inert atmosphere>95% (for intermediate)
Chlorination Reagent (POCl3), Temperature (Reflux), TimeIncomplete reactionUse excess POCl3, Ensure anhydrous conditions, Monitor by TLC/HPLC>98% (after purification)
Work-up Quenching (Ice-water), pH control, ExtractionHydrolysis of productQuench at low temperature, Use basic quench, Rapid extraction-
Purification Recrystallization, Column ChromatographyCo-precipitation of impuritiesScreen various solvent systems, Use appropriate stationary and mobile phases>98.9%[1]

IV. Experimental Protocols

While specific reaction conditions can be substrate-dependent and require optimization, the following are generalized protocols based on common synthetic methodologies for quinolines.

Protocol 1: General Procedure for Base-Catalyzed Intramolecular Cyclization
  • To a stirred solution of the substituted aniline precursor in a suitable high-boiling point solvent (e.g., DMF or diphenyl ether) under an inert atmosphere, add the base (e.g., sodium tert-butoxide or potassium carbonate) portion-wise at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 100-250 °C, depending on the solvent and reactants) and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water or a dilute acid solution.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude 3-cyano-4-hydroxyquinoline intermediate.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for POCl3 Chlorination
  • To a flask containing the dry 3-cyano-4-hydroxyquinoline intermediate, add an excess of phosphorus oxychloride (POCl3) under an inert atmosphere.

  • Heat the mixture to reflux and maintain for the required time, monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide solution) while keeping the temperature low.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

V. References

  • SynThink. (n.d.). Bosutinib EP Impurities and Related Compounds. Retrieved from SynThink website.

  • BenchChem. (2025). Troubleshooting low yields in the quinoline cyclization step.

  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Quinolines.

  • BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.

  • Veeprho. (n.d.). Bosutinib Impurities and Related Compound. Retrieved from Veeprho website.

  • Substituted quinolines as noncovalent proteasome inhibitors. (n.d.). PMC.

  • Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (n.d.). New Route for the synthesis of Bosutinib. Der Pharma Chemica.

  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. (2025). ResearchGate.

  • Pharmaffiliates. (n.d.). Bosutinib-impurities. Retrieved from Pharmaffiliates website.

  • Reddit. (2025). Purification of Quinoline-3,4-diones. r/Chempros.

  • ChemicalBook. (2025). n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide.

  • PubChem. (n.d.). This compound.

  • Sigma-Aldrich. (n.d.). N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide.

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. (2022). PMC.

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021). Nature.

  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (n.d.). PubMed.

  • Lab Pro. (n.d.). This compound, 5G - C3315-5G.

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). ACS Publications.

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC.

  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.).

  • Google Patents. (n.d.). CN105085398A - Preparation method of bosutinib isomer impurities.

  • POCl3 chlorination of 4-quinazolones. (2011). PubMed.

  • Sigma-Aldrich. (n.d.). N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide.

  • PubChemLite. (n.d.). This compound.

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.

  • Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones.

  • Figshare. (n.d.). POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry.

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

  • Gsrs. (n.d.). This compound.

  • BenchChem. (n.d.). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025).

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC.

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PMC.

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).

  • PubChem. (n.d.). (E)-N-[4-(3-chloro-2,5,6-trideuterio-4-fluoroanilino).

  • BLDpharm. (n.d.). 872577-50-9|3-CYano-4-hydroxy-quinoline-6-carboxylic acid ethyl ester.

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities..d.). NMR Chemical Shifts of Impurities.

Sources

Technical Support Center: Optimization of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. As a key intermediate in the manufacture of the tyrosine kinase inhibitor Bosutinib, optimizing the reaction conditions for its synthesis is critical for achieving high yield and purity.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering causal explanations and actionable protocols to overcome them.

Q1: My thermal cyclization to form the 4-hydroxyquinoline core is giving a low yield and significant decomposition. What are the causes and how can I optimize this step?

A1: This is a common challenge in quinoline synthesis, particularly when using the Gould-Jacobs reaction, which involves the thermal cyclization of an anilidomethylenemalonate intermediate.[3][4] The primary causes of low yield are suboptimal temperature control and inefficient heat transfer, which can lead to decomposition and tar formation.[5][6]

Causality and Optimization Strategy:

  • Thermal Stress: The intramolecular 6-electron cyclization requires significant thermal energy, often above 250 °C.[5][7] However, at these temperatures, reactants and products can degrade. The key is to maintain a consistent, high temperature for the minimum time required for cyclization.

  • Solvent Choice: The choice of a high-boiling, inert solvent is the most critical parameter for success. Solvents like diphenyl ether or Dowtherm A provide excellent heat transfer and can maintain the required high temperatures uniformly, significantly increasing cyclization yields, often up to 95%.[5] Mineral oil is another option, though its removal can be challenging.[5]

Data Summary: Solvent Effects on Thermal Cyclization

SolventBoiling Point (°C)Typical Reaction Temp (°C)AdvantagesDisadvantages
None (Neat)N/A> 250No solvent removal neededPoor heat transfer, high risk of charring and decomposition[5]
Mineral Oil> 300250 - 260Inexpensive, inertDifficult to remove from the reaction mixture[5]
Diphenyl Ether259250 - 255Good heat transfer, stableCan be expensive
Dowtherm A 257 250 - 255 Excellent heat transfer, thermally stable, increases yields significantly [5]Expensive, requires careful handling [5]

Troubleshooting Flowchart: Low Cyclization Yield

G start Problem: Low Yield / High Decomposition in Cyclization check_temp Is reaction temperature uniformly maintained at ~250°C? start->check_temp check_solvent Are you using a high-boiling inert solvent (e.g., Dowtherm A)? check_temp->check_solvent Yes implement_solvent Action: Re-run reaction in Dowtherm A or diphenyl ether. check_temp->implement_solvent No check_solvent->implement_solvent No check_time Is reaction time optimized? (Monitor by TLC) check_solvent->check_time Yes implement_solvent->check_time optimize_time Action: Create a time course (e.g., 15, 30, 60 min) to find the optimal endpoint. check_time->optimize_time No purification Issue likely resolved. Proceed to purification. check_time->purification Yes optimize_time->purification

Caption: Troubleshooting workflow for low cyclization yield.

Experimental Protocol 1: Optimized Thermal Cyclization

  • Setup: In a flask equipped with a mechanical stirrer, thermometer, and a condenser, add the aniline precursor (1.0 eq).

  • Solvent Addition: Add Dowtherm A (approx. 3-5 mL per gram of aniline) to the flask.

  • Heating: Heat the stirred mixture rapidly to 250-255 °C.

  • Reaction: Maintain this temperature and monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is often complete within 30-60 minutes.

  • Work-up: Once complete, cool the mixture to below 100 °C. Add a hydrocarbon solvent like hexane or heptane to precipitate the 4-hydroxyquinoline product.

  • Isolation: Filter the solid product, wash thoroughly with the hydrocarbon solvent to remove the Dowtherm A, and dry under vacuum.

Q2: The chlorination of my 4-hydroxyquinoline intermediate to the 4-chloro derivative is incomplete. How can I improve this?

A2: Incomplete conversion during the transformation of a 4-hydroxyquinoline (or its tautomeric 4-quinolone form) to a 4-chloroquinoline is typically due to insufficient reagent activity or the presence of moisture. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this step.[8][9]

Causality and Optimization Strategy:

  • Reagent Stoichiometry & Role: POCl₃ acts as both the chlorinating agent and often as the solvent. Using it in large excess (5-10 equivalents) ensures the reaction goes to completion. The reaction proceeds via a Vilsmeier-Haack type mechanism where the quinolone oxygen attacks the phosphorus, ultimately being replaced by a chloride ion.

  • Moisture: Water reacts violently with POCl₃, quenching it and reducing its effectiveness. All glassware must be oven-dried, and the 4-hydroxyquinoline starting material should be anhydrous.

  • Temperature: The reaction usually requires heating under reflux (approx. 110 °C) to proceed at a reasonable rate. Insufficient temperature will lead to slow or incomplete conversion.

  • Catalyst: In some cases, a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent electrophile.[10]

Data Summary: Comparison of Chlorinating Agents

ReagentTypical ConditionsAdvantagesDisadvantages
POCl₃ (Phosphorus Oxychloride) Reflux, neat or with catalystHigh reactivity, effective, volatile (easy to remove) Highly corrosive, moisture-sensitive, violent reaction with water
SOCl₂ (Thionyl Chloride)Reflux, often with DMFCan be effective, generates gaseous HCl and SO₂ byproductsCan sometimes lead to undesired side reactions or charring
PCl₅ (Phosphorus Pentachloride)Reflux in inert solventVery powerful chlorinating agentSolid, can be difficult to handle; generates solid byproducts

Experimental Protocol 2: Chlorination using POCl₃

  • Setup: In an oven-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, place the dry 4-hydroxy-3-cyano-7-ethoxy-6-acetamidoquinoline (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 eq.) via a dropping funnel.

  • Heating: Heat the stirred slurry to reflux (approx. 110-115 °C). The solid will gradually dissolve as the reaction proceeds.

  • Reaction: Maintain reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up (Critical): Cool the reaction mixture to room temperature. Very slowly and carefully , pour the reaction mixture onto crushed ice in a separate, well-ventilated fume hood. This is a highly exothermic and hazardous step that will release HCl gas.

  • Neutralization: Stir the aqueous slurry until all the ice has melted. Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is ~7-8.

  • Isolation: The 4-chloro product will precipitate as a solid. Filter the solid, wash it thoroughly with water, and dry it under vacuum.

Q3: My final product is difficult to purify. What are common impurities and effective purification strategies?

A3: Purification challenges for this compound often stem from residual starting materials or side products from the chlorination step. The most common impurity is the starting 4-hydroxyquinoline, resulting from incomplete chlorination or hydrolysis of the product during work-up.

Causality and Optimization Strategy:

  • Incomplete Chlorination: As discussed in Q2, ensuring the chlorination reaction goes to completion is the best way to avoid the main impurity.

  • Hydrolysis: The 4-chloro group is activated towards nucleophilic substitution. During aqueous work-up, especially if the pH becomes too high or the mixture is heated, the product can hydrolyze back to the 4-hydroxy starting material. Keeping the work-up temperature low (using ice) is crucial.

  • Purification Method: Recrystallization is often the most effective method for removing the more polar 4-hydroxy impurity. Solvents like acetonitrile or ethanol are commonly used. If recrystallization is insufficient, column chromatography on silica gel can be employed.

Experimental Protocol 3: Recrystallization of the Final Product

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a test solvent (e.g., acetonitrile). Heat to boiling. If the solid dissolves, it's a potential recrystallization solvent.

  • Dissolution: In a larger flask, add the crude solid and the minimum amount of hot acetonitrile required to fully dissolve it.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a pad of celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. A purity of >98% is often achievable.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Gould-Jacobs reaction for forming the quinoline ring? The Gould-Jacobs reaction begins with a nucleophilic attack from the aniline nitrogen onto diethyl ethoxymethylenemalonate, followed by the loss of ethanol to form a stable intermediate.[3][7] This intermediate then undergoes a thermally induced 6-electron electrocyclization, which forms the quinoline ring system, followed by another elimination of ethanol to yield the ethyl 4-oxo-quinoline-3-carboxylate product.[3]

Q2: Why is a high-boiling point solvent like Dowtherm A recommended for the cyclization step? The thermal cyclization step in the Gould-Jacobs reaction has a high activation energy and typically requires temperatures above 250 °C.[5][7] A solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) has a high boiling point (257 °C) and excellent thermal stability.[5] It acts as a heat transfer medium, ensuring the entire reaction mixture is maintained at a uniform and constant high temperature, which minimizes localized overheating and decomposition, thereby increasing the yield and purity of the product.[5]

Q3: What is the role of phosphorus oxychloride (POCl₃) in the chlorination step? POCl₃ serves as the chlorinating agent to convert the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) into the desired 4-chloroquinoline. The oxygen of the quinolone acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which is a good leaving group. A chloride ion then attacks the C4 position, displacing the phosphate group and yielding the 4-chloroquinoline product.

Q4: What are the critical safety considerations when working with reagents like POCl₃ and cyanide salts? Phosphorus Oxychloride (POCl₃):

  • Toxicity & Corrosivity: POCl₃ is highly toxic, corrosive, and a lachrymator. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.

  • Reactivity with Water: It reacts violently with water, releasing heat and toxic HCl gas. Ensure all glassware is dry and avoid contact with moisture. Quenching should be done slowly and carefully onto ice.[11]

Cyanide Reagents (e.g., CuCN, NaCN):

  • Extreme Toxicity: Cyanide salts are potent poisons. Avoid inhalation of dust and any skin contact.

  • Acidification Hazard: NEVER mix cyanide salts with acid. This will liberate highly toxic hydrogen cyanide (HCN) gas. All cyanide waste must be quenched and disposed of according to institutional safety protocols, typically by treatment with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to oxidize the cyanide to the much less toxic cyanate.

Overall Synthetic Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3-5: Functionalization A Substituted Aniline C Anilidomethylenemalonate Intermediate A->C B Diethyl Ethoxy- methylenemalonate B->C D 4-Hydroxy-3-carboethoxy- quinoline C->D Heat (>250°C) Dowtherm A E Saponification & Decarboxylation D->E F Chlorination (POCl3) E->F G Cyanation & Acetylation F->G H Final Product: N-(4-Chloro-3-cyano-7-ethoxy -6-quinolinyl)acetamide G->H

Caption: Generalized workflow for the synthesis of the target quinoline.

References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation - Indian Journal of Chemistry. Available at: [Link]

  • Gould-Jacobs Reaction - Merck Index. Available at: [Link]

  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide - ResearchGate. Available at: [Link]

  • New Route for the synthesis of Bosutinib - Der Pharma Chemica. Available at: [Link]

  • New Synthetic Process for Bosutinib - ResearchGate. Available at: [Link]

  • New Route for the synthesis of Bosutinib | Abstract - Der Pharma Chemica. Available at: [Link]

  • A New and Practical Synthesis of Bosutinib - ResearchGate. Available at: [Link]

  • Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities - ResearchGate. Available at: [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. Available at: [Link]

  • Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines - PubMed. Available at: [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC - NIH. Available at: [Link]

  • Synthesis of Quinoline and derivatives - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Scale-Up of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the scale-up synthesis of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a robust, safe, and efficient scale-up process.

The synthesis of this compound, a key intermediate in the manufacturing of several pharmaceuticals, involves a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. This guide is structured to anticipate and resolve potential issues you may encounter during this endeavor.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues that may arise during the scale-up of this compound synthesis.

Part 1: General Process and Scale-Up Challenges

Question 1: We are observing a significant drop in overall yield upon scaling up the synthesis from gram to kilogram scale. What are the likely culprits?

Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that are often less pronounced at the lab scale. The primary areas to investigate are:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging, especially in exothermic steps like the chlorination with phosphorus oxychloride (POCl₃).

  • Reagent Addition and Control: The rate of reagent addition becomes critical at a larger scale. A slow and controlled addition of reactive reagents is necessary to manage exotherms and prevent the formation of byproducts.

  • Longer Reaction and Work-up Times: Increased volumes naturally lead to longer processing times. This can result in product degradation or the formation of impurities, especially if the product or intermediates are unstable under the reaction or work-up conditions.

  • Phase Separation and Extraction Inefficiencies: On a larger scale, phase separations during aqueous work-ups can be less efficient, leading to product loss in the aqueous layer or incomplete removal of impurities.

Question 2: How can we effectively monitor the progress of the key reaction steps during a large-scale run?

Answer: Real-time monitoring is crucial for a successful scale-up. While Thin-Layer Chromatography (TLC) is a valuable tool in the lab, its utility can be limited for in-process monitoring of large batches. Consider the following techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most reliable method for monitoring reaction progress and purity on a larger scale. Develop a validated HPLC method to quantify the starting material, intermediates, product, and any known impurities. Regular sampling from the reactor will provide a clear picture of the reaction kinetics.

  • In-situ Spectroscopy: Process Analytical Technology (PAT) tools like in-situ Fourier-Transform Infrared (FTIR) or Raman spectroscopy can provide real-time data on the concentration of key species in the reaction mixture without the need for sampling.

Part 2: Step-Specific Troubleshooting

The synthesis of this compound typically proceeds through the formation of a substituted 4-hydroxyquinoline intermediate, followed by acetylation and chlorination.

Step 1: Cyclization to form 6-Amino-7-ethoxy-4-hydroxyquinoline-3-carbonitrile

This step often involves the cyclization of an appropriately substituted aniline derivative.

Question 3: Our cyclization reaction to form the 4-hydroxyquinoline core is sluggish and gives a low yield of impure product. What can we do?

Answer: Low yields and impurities in this step often stem from incomplete reaction or side product formation. Here’s a breakdown of potential issues and solutions:

  • Incomplete Cyclization:

    • Cause: Insufficient reaction temperature or time. The energy barrier for the intramolecular cyclization may not be overcome.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for any signs of decomposition. Extend the reaction time and track the consumption of the starting material by HPLC.

  • Formation of Tarry Byproducts:

    • Cause: Excessive reaction temperatures can lead to polymerization and decomposition of starting materials and intermediates.

    • Solution: Optimize the reaction temperature. A design of experiments (DoE) approach can be beneficial to find the optimal balance between reaction rate and impurity formation. Ensure uniform heating of the reactor to avoid localized overheating.

  • Poor Solubility of Starting Materials:

    • Cause: As the reaction progresses, the starting materials or intermediates may precipitate out of solution, leading to an incomplete reaction.

    • Solution: Experiment with different solvent systems or co-solvents to improve solubility throughout the reaction. Ensure adequate agitation to maintain a homogeneous mixture.

Step 2: Acetylation of the Amino Group

This step involves the acetylation of the 6-amino group to form N-(3-cyano-7-ethoxy-4-hydroxy-6-quinolinyl)acetamide.

Question 4: The acetylation of the 6-amino group is not going to completion, and we observe the formation of di-acetylated impurities. How can we improve this?

Answer: Incomplete acetylation and the formation of di-acetylated byproducts are common challenges in this step.

  • Incomplete Acetylation:

    • Cause: Insufficient amount of the acetylating agent (e.g., acetic anhydride) or a non-optimal reaction temperature. The amine group might be deactivated by the reaction conditions.

    • Solution: Use a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents). Ensure the reaction temperature is sufficient to drive the reaction to completion. The reaction can be monitored by HPLC to confirm the disappearance of the starting material.

  • Di-acetylation Impurities:

    • Cause: Over-reaction due to an excess of the acetylating agent or prolonged reaction times at elevated temperatures. The hydroxyl group at the 4-position can also be acetylated.

    • Solution: Carefully control the stoichiometry of the acetylating agent. Add the acetylating agent portion-wise to maintain a low concentration. Optimize the reaction temperature and time to favor mono-acetylation.

Step 3: Chlorination of the 4-Hydroxy Group with POCl₃

This is a critical and often challenging step in the synthesis.

Question 5: The chlorination with POCl₃ is highly exothermic and difficult to control on a large scale. We are also observing significant impurity formation. What are the best practices for this step?

Answer: The chlorination with phosphorus oxychloride is notoriously exothermic and requires stringent control.[1][2]

  • Managing the Exotherm:

    • Cause: The reaction of the 4-hydroxyquinoline with POCl₃ is highly exothermic, which can lead to a runaway reaction if not properly managed.[3]

    • Solution:

      • Slow, Controlled Addition: Add the POCl₃ dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C).

      • Efficient Cooling: Ensure the reactor has an efficient cooling system to dissipate the heat generated.

      • Reverse Addition: Consider adding the quinoline substrate to the POCl₃, which can sometimes help in controlling the exotherm.

      • Use of a Co-solvent: Performing the reaction in a suitable high-boiling inert solvent can help to moderate the temperature.

  • Impurity Formation:

    • Cause: Overheating can lead to the formation of colored, tarry impurities. Incomplete reaction can leave unreacted starting material.

    • Solution: Strict temperature control is paramount. Monitor the reaction by HPLC to ensure it goes to completion.

  • Work-up and Quenching of Excess POCl₃:

    • Cause: Quenching excess POCl₃ with water is highly exothermic and can be dangerous on a large scale.[4][5] Incomplete quenching can also lead to the formation of hazardous byproducts.[4]

    • Solution:

      • Reverse Quench: Slowly and carefully add the reaction mixture to a vigorously stirred mixture of ice and a mild base (e.g., sodium bicarbonate or sodium carbonate solution) to neutralize the generated HCl.[1][6]

      • Temperature Control: Maintain the temperature of the quench mixture below 20 °C.

      • Adequate Stirring: Ensure efficient stirring during the quench to prevent the formation of localized hot spots.

Question 6: After the POCl₃ work-up, we are struggling with the isolation and purification of the final product, this compound. The product is often oily or difficult to crystallize.

Answer: Isolation and purification challenges are common for this compound.

  • Oily Product:

    • Cause: The presence of residual solvents or impurities can prevent the product from solidifying.

    • Solution: Ensure that the product is thoroughly washed to remove any inorganic salts from the work-up. Use a suitable solvent for precipitation or crystallization. A solvent/anti-solvent system can be effective. For example, dissolving the crude product in a good solvent like dichloromethane or ethyl acetate and then adding a poor solvent like hexanes or heptane can induce crystallization.

  • Difficult Crystallization:

    • Cause: The product may be polymorphic or the presence of closely related impurities can inhibit crystal growth.

    • Solution:

      • Seeding: Use a small amount of pure, crystalline product to seed the solution and induce crystallization.

      • Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals.

      • Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures to find the optimal conditions for crystallization.

      • Purification by Column Chromatography: If crystallization is not effective, purification by column chromatography on silica gel may be necessary, although this can be challenging on a large scale.

Quantitative Data Summary

ParameterLab Scale (e.g., 10g)Pilot Scale (e.g., 1kg)Key Considerations for Scale-Up
Cyclization Temp. 120-140 °C110-130 °CLower temperature to mitigate byproduct formation due to longer heating times.
Acetylation Reagent 1.2 equivalents1.1 equivalentsTighter stoichiometric control to minimize di-acetylation.
POCl₃ Addition Time 15-30 minutes2-4 hoursSlow, controlled addition is critical for thermal management.
POCl₃ Quench Temp. < 10 °C< 20 °CMaintain low temperature to control exotherm.
Overall Yield 60-70%45-55%Yield reduction is common; focus on minimizing side reactions and losses during work-up.

Experimental Protocols

Protocol 1: Synthesis of N-(3-cyano-7-ethoxy-4-hydroxy-6-quinolinyl)acetamide (Intermediate)

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the starting aniline derivative and a high-boiling point solvent (e.g., diphenyl ether).

  • Cyclization: Heat the mixture to the optimized temperature (e.g., 110-130 °C) and hold for the required time, monitoring the reaction by HPLC.

  • Cooling and Isolation: Once the reaction is complete, cool the mixture and add an anti-solvent (e.g., toluene) to precipitate the 4-hydroxyquinoline intermediate. Filter the solid and wash with the anti-solvent.

  • Acetylation: Suspend the isolated intermediate in a suitable solvent (e.g., acetic acid).

  • Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) at a controlled temperature.

  • Reaction and Isolation: Heat the mixture to drive the reaction to completion (monitor by HPLC). Cool the mixture and isolate the acetylated intermediate by filtration. Wash the solid with water and a suitable organic solvent (e.g., ethanol) to remove impurities.

Protocol 2: Synthesis of this compound (Final Product)

  • Reaction Setup: In a clean and dry reactor equipped for low-temperature reactions, charge the acetylated intermediate and a suitable inert solvent (e.g., acetonitrile).

  • Cooling: Cool the mixture to 0-5 °C.

  • POCl₃ Addition: Slowly add phosphorus oxychloride (e.g., 3-5 equivalents) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the optimized temperature (e.g., 70-80 °C) and hold until the reaction is complete as monitored by HPLC.

  • Quenching (Reverse Addition): In a separate, larger vessel, prepare a mixture of crushed ice and aqueous sodium bicarbonate solution. Vigorously stir this quench solution.

  • Slow Transfer: Slowly transfer the reaction mixture into the quench solution, ensuring the temperature of the quench mixture does not exceed 20 °C.

  • Product Isolation: After the quench is complete and gas evolution has ceased, stir the resulting slurry. Filter the solid product, wash thoroughly with water until the filtrate is neutral, and then with a cold organic solvent (e.g., ethanol or isopropanol).

  • Drying and Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve the desired purity.

Visualizations

Synthesis_Pathway A Substituted Aniline Derivative B 6-Amino-7-ethoxy-4-hydroxy quinoline-3-carbonitrile A->B Cyclization C N-(3-cyano-7-ethoxy-4-hydroxy -6-quinolinyl)acetamide B->C Acetylation (Acetic Anhydride) D N-(4-Chloro-3-cyano-7-ethoxy -6-quinolinyl)acetamide C->D Chlorination (POCl3)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity in Scale-Up Check_Mixing Investigate Mass and Heat Transfer Start->Check_Mixing Check_Addition Review Reagent Addition Rate and Temperature Control Start->Check_Addition Check_Workup Analyze Work-up and Isolation Procedures Start->Check_Workup Optimize_Mixing Improve Agitation / Use Baffles Check_Mixing->Optimize_Mixing Optimize_Addition Slower Addition / Improved Cooling Check_Addition->Optimize_Addition Optimize_Workup Modify Quench / Recrystallization Solvent Check_Workup->Optimize_Workup End Process Optimized Optimize_Mixing->End Optimize_Addition->End Optimize_Workup->End

Caption: General troubleshooting workflow for scale-up challenges.

References

  • ResearchGate. (2020). How can I properly quench POCl3?. Retrieved from [Link]

  • ResearchGate. (2014). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Retrieved from [Link]

  • Fuse, S., & Kitamura, H. (2023). Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. ChemPlusChem, 88(6), e202300176. Retrieved from [Link]

  • ACS Publications. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • MDPI. (2017). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • PubMed. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • ResearchGate. (2013). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • ACS Publications. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]

  • ResearchGate. (2019). Intensification of a highly exothermic chlorination reaction using a combined experimental and simulation approach for fast operating conditions prediction. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide and the Quinoline Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, a representative quinoline derivative, within the broader context of kinase inhibitor drug discovery. Rather than focusing on a single head-to-head comparison, we will deconstruct this molecule's structural features to understand its potential as a kinase inhibitor. We will then compare these features to those of highly successful, clinically approved quinoline-based drugs, providing a framework for evaluating novel chemical entities and understanding the structure-activity relationships (SAR) that govern potency, selectivity, and pharmacological properties.

The Quinoline Core: A Privileged Scaffold for Kinase Inhibition

The quinoline ring system is a cornerstone of modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. Its bicyclic, heteroaromatic structure serves as a rigid and versatile scaffold that can mimic the adenine portion of ATP, allowing it to bind effectively within the ATP-binding pocket of a wide range of protein kinases. The true power of the quinoline scaffold lies in its amenability to substitution at multiple positions, enabling chemists to fine-tune the molecule's interaction with the kinase and achieve desired levels of potency and selectivity.

SAR_Analysis cluster_features Structural Features & Predicted Roles compound This compound Hinge 4-Chloro (Hinge Binding) compound->Hinge anchors in ATP pocket Potency 3-Cyano (Potency, H-Bond Acceptor) compound->Potency enhances binding affinity Selectivity 6-Acetamido & 7-Ethoxy (Selectivity & Physicochemical Properties) compound->Selectivity fine-tunes target profile & PK

Caption: Predicted roles of key functional groups in the target molecule.

Performance Framework: Comparison with Optimized Quinoline Derivatives

While this compound possesses a valid inhibitor scaffold, its potential can be best understood by comparing its structural motifs to those of clinically successful drugs. This comparison highlights the evolutionary path from a foundational structure to a highly optimized therapeutic agent.

Comparator 1: The 4-Anilinoquinoline Motif

Many of the most potent quinoline inhibitors, such as Bosutinib and Lapatinib, replace the simple 4-chloro group with a larger 4-anilino (aminophenyl) moiety. [1][2]This modification provides a significant advantage by creating a much larger interaction surface and allowing for further substitutions on the aniline ring itself, which can be directed toward specific pockets to dramatically increase both potency and selectivity.

Comparator 2: Elaboration of Solvent-Exposed Groups

The small 7-ethoxy group on the target molecule contrasts sharply with the large, functionalized side chains seen on approved drugs. For example, Bosutinib features a 7-[3-(4-methylpiperazin-1-yl)propoxy] group. [3]This chain is not merely for solubility; the terminal methylpiperazine group is basic, which aids in salt formation and oral bioavailability, and it can form specific interactions that lock the drug into its target, contributing significantly to its high potency.

The following table compares the substitution patterns and resulting biological targets of our subject compound with established quinoline-based inhibitors.

PositionThis compoundBosutinib (BCR-ABL/Src Inhibitor) [4][5]Lapatinib (EGFR/HER2 Inhibitor) [2][6][7]Dasatinib (Multi-kinase Inhibitor) [8][9]
Scaffold QuinolineQuinolineQuinazolineAminothiazole
Position 3 CyanoCyano--
Position 4 Chloro(2,4-dichloro-5-methoxyphenyl)amino(3-chloro-4-fluoro-phenyl)amino(2-chloro-6-methylphenyl)amino
Position 6 AcetamidoMethoxy[3-(fluoromethoxy)phenyl]methanamino-
Position 7 Ethoxy3-(4-methylpiperazin-1-yl)propoxy--
Primary Targets Predicted Kinase(s)BCR-ABL, SRC, LYN, HCK [10]EGFR, HER2 [2]BCR-ABL, SRC, c-KIT, PDGFRβ [8]

This table includes Dasatinib, a non-quinoline, to illustrate how different scaffolds can be used to achieve similar multi-kinase inhibition profiles.

Experimental Validation: A Workflow for Characterization

To move from theoretical analysis to empirical data, a new chemical entity like this compound would be subjected to a standard drug discovery screening cascade.

Experimental_Workflow start Compound Synthesis biochem Biochemical Kinase Assay (Determine IC50 vs. Panel) start->biochem Primary Screen cell_based Cell-Based Viability Assay (e.g., MTT Assay) biochem->cell_based Confirm Cellular Activity sar Structure-Activity Relationship (SAR) Analysis cell_based->sar Inform Next Design lead_opt Lead Optimization sar->lead_opt Iterate & Improve

Caption: Standard workflow for evaluating a novel kinase inhibitor candidate.

Protocol 1: Cell-Based Viability Assay (MTT Assay)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line, which is a crucial step in assessing its potential as an anti-cancer agent. [11] Objective: To quantify the effect of this compound on the metabolic activity and proliferation of a relevant cancer cell line (e.g., K562 for BCR-ABL or BT474 for HER2).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [12]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Adherent cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Perform a cell count and assess viability (e.g., via trypan blue exclusion).

    • Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "medium only" (blank) and "cells + vehicle" (negative control).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete culture medium. A typical starting range might be 100 µM to 1 nM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle, e.g., 0.1% DMSO, for the control wells).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10-20 µL of MTT solution to each well. [13] * Return the plate to the incubator for 2-4 hours. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the crystals.

    • Add 150 µL of DMSO or another solubilizing agent to each well. [11][13] * Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm. A reference wavelength of ~630 nm can be used to subtract background noise. * Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value. [14]

Conclusion

This compound represents a foundational chemical structure in the world of quinoline-based kinase inhibitors. Its design incorporates several key features necessary for kinase binding, including a hinge-binding element and groups that can modulate potency and selectivity. However, a comparative analysis against clinically validated drugs like Bosutinib and Lapatinib reveals that significant structural elaboration, particularly at the 4- and 7-positions, is essential for achieving the high potency, selectivity, and favorable pharmacokinetic profiles required for a successful therapeutic agent. This molecule serves as an excellent case study for understanding the core principles of medicinal chemistry and provides a logical starting point for a drug discovery program aimed at developing next-generation kinase inhibitors.

References

  • Wikipedia. Bosutinib. [URL: https://en.wikipedia.org/wiki/Bosutinib]
  • Gambacorti-Passerini, C., et al. (2014). Bosutinib efficacy and safety in chronic phase chronic myeloid leukemia after imatinib resistance or intolerance: Minimum 24-month follow-up. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24458238/]
  • OncLive. (2024). Bosutinib Yields Long-Term Efficacy and Safety in TKI-Pretreated CML. [URL: https://www.onclive.
  • Gambacorti-Passerini, C., et al. (2014). Bosutinib efficacy and safety in chronic phase chronic myeloid leukemia after imatinib resistance or intolerance: Minimum 24-month follow-up. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4062510/]
  • Taylor & Francis Online. Bosutinib – Knowledge and References. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781003249718-29/bosutinib-knowledge-references]
  • Prakash, P., & Kumar, A. (2012). Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3508499/]
  • Minicule. Bosutinib: Uses, Interactions, Mechanism of Action, and More. [URL: https://www.minicule.
  • Rosti, G., et al. (2015). Bosutinib for Chronic Myeloid Leukemia. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4553218/]
  • Patsnap Synapse. (2024). What is the mechanism of Bosutinib Monohydrate?. [URL: https://www.patsnap.com/synapse/drug/DR_5119/mechanism-of-action]
  • O'Hare, T., et al. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. AACR Journals. [URL: https://aacrjournals.
  • Wikipedia. Bcr-Abl tyrosine-kinase inhibitor. [URL: https://en.wikipedia.org/wiki/Bcr-Abl_tyrosine-kinase_inhibitor]
  • Miranda, M. B., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8774288/]
  • Quintás-Cardama, A., & Cortes, J. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research - AACR Journals. [URL: https://aacrjournals.
  • Shah, N. P., et al. (2022). Efficacy and Safety of Bosutinib Versus Imatinib in US Patients with Newly Diagnosed Chronic Myeloid Leukemia after 5-Years Follow-up in the Bfore Trial. Blood - ASH Publications. [URL: https://ashpublications.
  • Spector, N. L., et al. (2006). Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16951686/]
  • Khodr, Z. G., et al. (2014). Long‐term efficacy and safety of bosutinib in patients with advanced leukemia following resistance/intolerance to imatinib and other tyrosine kinase inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4298410/]
  • Johnston, S. R. D. (2006). Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16718298/]
  • Higa, G. M., & Abraham, J. (2008). Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18798725/]
  • Rosti, G., et al. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3593775/]
  • Bhat, A., et al. (2025). Mechanisms of BCR-ABL in the pathogenesis of Chronic Myeloid Leukemia (CML): A Review. Skeena Publishers. [URL: https://skeenapublishers.com/full-text/JDMDT-2025-103.pdf]
  • ResearchGate. Kinase profile of dasatinib. [URL: https://www.researchgate.
  • MedChemExpress. (2024). Lapatinib is a Dual EGFR/HER2 TK Inhibitor (TKI) for Breast Cancer Research. [URL: https://www.medchemexpress.
  • Imami, K., et al. (2013). Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3567868/]
  • Bryan, M. C., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4441808/]
  • Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3320623/]
  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [URL: https://www.creative-bioarray.com/protocol/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay-item-6330.html]
  • Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0029828]
  • Remsing Rix, L. L., et al. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18728733/]
  • ResearchGate. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. [URL: https://www.researchgate.net/publication/23467406_Global_target_profile_of_the_kinase_inhibitor_bosutinib_in_primary_chronic_myeloid_leukemia_cells]
  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood - ASH Publications. [URL: https://ashpublications.org/blood/article/110/1/357/24368/Chemical-proteomic-profiles-of-the-BCR-ABL]
  • Schade, A. E., et al. (2008). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2572808/]
  • ResearchGate. Comparison of kinase inhibition profiles for imatinib and dasatinib. [URL: https://www.researchgate.
  • BenchChem. (2025). Application Notes and Protocols: Determination of Puquitinib IC50 Values using MTT Assay. [URL: https://www.benchchem.com/application-notes/B11731590/determination-of-puquitinib-ic50-values-using-mtt-assay]
  • Abcam. MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • BenchChem. (2025). Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay. [URL: https://www.benchchem.com/application-notes/B12411869/application-notes-and-protocols-for-determining-the-ic50-of-elraglusib-using-an-mtt-assay]
  • Lee, J., et al. (2016). Structure–Activity Relationship Study of Rakicidins: Overcoming Chronic Myeloid Leukemia Resistance to Imatinib with 4-Methylester-Rakicidin A. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01625]
  • ResearchGate. Average sequence coverage and IC 50 values for kinase targets of bosutinib. [URL: https://www.researchgate.net/figure/Average-sequence-coverage-and-IC-50-values-for-kinase-targets-of-bosutinib_tbl1_23467406]
  • National Center for Biotechnology Information. Bosutinib. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5328940]
  • LGC Standards. This compound. [URL: https://www.lgcstandards.com/US/en/N-%284-Chloro-3-cyano-7-ethoxy-6-quinolinyl%29acetamide/p/TRC-C423875-10MG]
  • Sigma-Aldrich. N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/796061]
  • GSRS. This compound. [URL: https://gsrs.
  • GuideChem. N-(4-chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide CAS NO.848133-76-6. [URL: https://www.guidechem.com/product_show/848133-76-6.html]
  • National Center for Biotechnology Information. This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11358234]
  • ResearchGate. MTT assay to determine the IC50 value of the different drugs and... [URL: https://www.researchgate.net/figure/MTT-assay-to-determine-the-IC50-value-of-the-different-drugs-and-analyze-their-effect_fig1_328328226]

Sources

A Comparative Guide to the Synthesis of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide: An Essential Bosutinib Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the most prevalent synthetic routes to N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, a crucial intermediate in the manufacture of the tyrosine kinase inhibitor, Bosutinib. This guide moves beyond a simple recitation of steps to offer a critical analysis of each route's efficiency, scalability, safety, and cost-effectiveness, grounded in experimental data from peer-reviewed literature and patents.

Executive Summary

The synthesis of this compound is a multi-step process for which several synthetic strategies have been developed. This guide will focus on three prominent routes, each employing a distinct core strategy for the construction of the quinoline ring system. These routes are:

  • Route 1: Intramolecular Cyclization of an o-Aminobenzonitrile Derivative

  • Route 2: Intramolecular Cyclization of an Acrylonitrile Precursor

  • Route 3: Classical Gould-Jacobs based Approach from a Substituted Aniline

Each route presents a unique set of advantages and challenges. The selection of an optimal route is contingent on the specific requirements of the manufacturing environment, including scale, cost constraints, and regulatory considerations. This guide aims to provide the necessary data and expert insights to inform this critical decision-making process.

Route 1: Intramolecular Cyclization of an o-Aminobenzonitrile Derivative

This modern and efficient approach has been reported to provide a high overall yield and is amenable to large-scale production.[1][2] The key strategic element of this route is the base-mediated intramolecular cyclization of an o-[(2-cyanovinyl)amino]benzoate intermediate to construct the quinoline core.

Synthesis Workflow

Route_1_Workflow A Methyl 2-amino-4-ethoxy-5-nitrobenzoate B Methyl 2-((2-cyanovinyl)amino)-4-ethoxy-5-nitrobenzoate A->B Condensation C N-(4-hydroxy-3-cyano-7-ethoxy-6-nitrosquinolinyl) B->C Intramolecular Cyclization (tBuONa/tBuOH) D N-(4-hydroxy-3-cyano-7-ethoxy-6-aminoquinolinyl) C->D Reduction E N-(6-acetamido-4-hydroxy-3-cyano-7-ethoxyquinolinyl) D->E Acetylation F This compound E->F Chlorination (POCl3)

Caption: Key stages of the synthesis via intramolecular cyclization of an o-aminobenzonitrile derivative.

Key Experimental Considerations and Rationale

The success of this route hinges on the carefully controlled execution of several key steps:

  • Formation of the Enamine Intermediate: The initial condensation reaction is typically carried out under mild conditions. The choice of reagents is critical to ensure high conversion and minimize side-product formation.

  • Intramolecular Cyclization: The use of a strong, non-nucleophilic base such as sodium tert-butoxide (tBuONa) in an aprotic solvent like tert-butanol is crucial for promoting the desired intramolecular cyclization over competing intermolecular reactions.[1] This step is often the yield-determining step of the entire sequence.

  • Chlorination: The final chlorination of the 4-hydroxyquinoline intermediate is typically achieved using phosphorus oxychloride (POCl₃). This is a hazardous reagent that requires careful handling and specialized equipment, particularly at scale. The reaction is often run in a high-boiling solvent to ensure complete conversion.

Performance Data
ParameterValueSource
Overall Yield 49%
Number of Steps 7
Purity (HPLC) >98.9%
Key Reagents tBuONa, POCl₃[1]
Scalability Demonstrated on a kilogram scale[1]

Route 2: Intramolecular Cyclization of an Acrylonitrile Precursor

This alternative route also employs an intramolecular cyclization as the key ring-forming step, but with a different precursor. This approach has been reported to be a viable, albeit slightly longer, alternative to Route 1.

Synthesis Workflow

Route_2_Workflow A 2-Chloro-4-ethoxy-5-nitroaniline B 2-(2-Chloro-4-ethoxy-5-nitrophenylamino)acetonitrile A->B Alkylation C 3-Amino-2-(2-chloro-4-ethoxy-5-nitrobenzoyl)acrylonitrile B->C Condensation D N-(4-hydroxy-3-cyano-7-ethoxy-6-quinolinyl)acetamide C->D Intramolecular Cyclization E This compound D->E Chlorination (POCl3)

Caption: Key stages of the synthesis via intramolecular cyclization of an acrylonitrile precursor.

Key Experimental Considerations and Rationale
  • Precursor Synthesis: This route involves the synthesis of a more complex acrylonitrile precursor. The efficiency of these initial steps can significantly impact the overall yield and cost-effectiveness of the process.

  • Cyclization Conditions: The intramolecular cyclization in this route may require different conditions compared to Route 1. The choice of base and solvent is critical to optimize the yield and minimize the formation of impurities.

  • Purification: The purification of intermediates in this multi-step synthesis is crucial to ensure the high purity of the final product. Crystallization and chromatographic techniques are often employed.

Performance Data
ParameterValueSource
Overall Yield 36.9%
Number of Steps 9
Purity (HPLC) >98.9%
Key Reagents POCl₃
Scalability Demonstrated on a hectogram scale

Route 3: Classical Gould-Jacobs based Approach

This route is based on the well-established Gould-Jacobs reaction for quinoline synthesis.[3][4] While a classic and reliable method, it often suffers from lower overall yields and harsh reaction conditions compared to more modern approaches.

Synthesis Workflow

Route_3_Workflow A 3-Methoxy-4-hydroxybenzoic acid B Methyl 3-methoxy-4-hydroxybenzoate A->B Esterification C Methyl 4-ethoxy-3-methoxybenzoate B->C Ethylation D Methyl 4-ethoxy-3-methoxy-6-nitrobenzoate C->D Nitration E 4-Ethoxy-3-methoxy-6-nitroaniline D->E Reduction F Diethyl 2-((4-ethoxy-3-methoxy-6-nitrophenyl)amino)methylenemalonate E->F Gould-Jacobs Reaction G Ethyl 4-hydroxy-7-ethoxy-6-methoxy-8-nitroquinoline-3-carboxylate F->G Thermal Cyclization H 4-Hydroxy-7-ethoxy-6-methoxy-8-nitroquinoline-3-carboxylic acid G->H Hydrolysis I 4-Hydroxy-7-ethoxy-6-methoxy-8-nitroquinoline H->I Decarboxylation J 8-Amino-4-hydroxy-7-ethoxy-6-methoxyquinoline I->J Reduction K N-(4-hydroxy-3-cyano-7-ethoxy-6-quinolinyl)acetamide J->K Acetylation L This compound K->L Chlorination (POCl3)

Caption: Key stages of the Gould-Jacobs based synthesis.

Key Experimental Considerations and Rationale
  • Starting Material: This route begins with a relatively simple and inexpensive starting material, 3-methoxy-4-hydroxybenzoic acid.[5][6]

  • Gould-Jacobs Reaction: The core of this synthesis is the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate followed by thermal cyclization.[3][7] This cyclization step often requires high temperatures, which can lead to decomposition and lower yields.

  • Multiple Steps: This route involves a greater number of synthetic transformations, which can contribute to a lower overall yield and increased manufacturing complexity.

Performance Data
ParameterValueSource
Overall Yield 21.7%[5]
Number of Steps Multiple (typically >10)[5]
Purity (HPLC) Not explicitly stated for final intermediate
Key Reagents Diethyl ethoxymethylenemalonate, POCl₃[5]
Scalability Less favorable for large-scale due to high temperatures and multiple steps

Comparative Analysis

FeatureRoute 1: Intramolecular Cyclization (o-Aminobenzonitrile)Route 2: Intramolecular Cyclization (Acrylonitrile)Route 3: Gould-Jacobs Approach
Overall Yield 49% (Highest)36.9%21.7% (Lowest)
Number of Steps 7 (Fewest)9>10 (Most)
Scalability Excellent (Demonstrated at kg scale)Good (Demonstrated at hg scale)Moderate
Key Challenges Handling of POCl₃, optimization of cyclizationSynthesis of complex precursor, purificationHigh-temperature cyclization, multiple steps
Cost-Effectiveness Potentially high due to high yield and fewer stepsModeratePotentially lower due to cheaper starting material but impacted by low yield
Safety Requires careful handling of POCl₃Requires careful handling of POCl₃High-temperature reaction requires careful control

Conclusion and Recommendations

Based on the available data, Route 1, the intramolecular cyclization of an o-aminobenzonitrile derivative, emerges as the most promising synthetic strategy for the large-scale production of this compound. Its high overall yield, fewer synthetic steps, and demonstrated scalability make it a compelling choice for industrial applications. While the use of hazardous reagents like phosphorus oxychloride necessitates robust safety protocols, this is a common challenge in pharmaceutical manufacturing.

Route 2 offers a viable alternative, although its lower yield and increased number of steps may render it less economically attractive. The classical Gould-Jacobs approach (Route 3), while foundational, is largely superseded by these more modern and efficient methods for industrial-scale synthesis.

Ultimately, the final selection of a synthetic route will depend on a thorough process of development and optimization within a specific manufacturing context. However, this comparative guide provides a strong, data-driven foundation for making that critical decision.

Detailed Experimental Protocols

Detailed, step-by-step protocols for each of the key transformations in the discussed synthetic routes can be found in the cited references. These protocols should be adapted and optimized for the specific equipment and safety standards of the intended laboratory or manufacturing facility.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de France, 49, 89-92.
  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Mao, Y., et al. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(12), 1970-1973.
  • Mao, Y., et al. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, 83(12), 2851-2856.
  • Li, J., et al. (2014). New synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. HETEROCYCLES, 89(5), 1203-1210.
  • Zhang, Q., et al. (2011). A New and Practical Synthesis of Bosutinib. Organic Process Research & Development, 15(4), 854-858.
  • Wang, X., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14759-14767.
  • Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023). Skraup synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Google Patents. (n.d.). CN103265482A - Preparation method of bosutinib.
  • Google Patents. (n.d.). WO2015198249A1 - Process for preparation of bosutinib.
  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

  • Mao, Y., et al. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(12), 1970–1973. Available at: [Link]

  • Lange, J. H. M., et al. (2001). Microwave-assisted Gould-Jacobs reactions: a rapid and efficient method for the synthesis of 4-quinolones. Tetrahedron Letters, 42(7), 1367-1369.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. (2012). Organic Process Research & Development, 16(12), 1970-1973.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2012). Molecules, 17(12), 14759-14767. Available at: [Link]

  • New Synthetic Process for Bosutinib. (2017). Journal of Heterocyclic Chemistry, 54(2), 1145-1150.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2015). Journal of the Serbian Chemical Society, 80(10), 1239-1246.
  • Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. (2011). HETEROCYCLES, 83(12), 2851. Available at: [Link]

  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016). International Journal of Chemical Studies, 4(6), 56-60.
  • Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. (n.d.). BenchChem.
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. (n.d.). BenchChem.
  • The Skraup Synthesis of Quinolines. (1953). Organic Reactions, 7, 80-99.
  • A New and Practical Synthesis of Bosutinib. (2011). Organic Process Research & Development, 15(4), 854-858.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry, 71(14), 5349-5356.
  • Doebner-von Miller reaction. (n.d.). Semantic Scholar.
  • Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). YouTube.
  • Friedländer Quinoline Synthesis Mechanism | Organic Chemistry. (2023, October 18). YouTube.
  • Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2025, January 15). YouTube.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2020). Molecules, 25(22), 5346.

Sources

A Comparative Guide to the Efficacy of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis, the efficiency and reliability of intermediate compounds are paramount to the successful and scalable production of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, a critical intermediate in the synthesis of several kinase inhibitors, most notably Bosutinib. We will objectively compare its performance with alternative intermediates, supported by experimental data, to offer a comprehensive resource for researchers and process chemists.

The Central Role of Quinoline Intermediates in Kinase Inhibitor Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. In the context of tyrosine kinase inhibitors (TKIs) like Bosutinib, a substituted 4-anilinoquinoline core is responsible for the compound's potent and selective inhibitory activity against targets such as the Bcr-Abl and Src kinases. The journey to this complex API is a multi-step process where the choice of key intermediates significantly impacts the overall yield, purity, and economic viability of the synthesis.

This guide focuses on the chlorination and subsequent functionalization of the quinoline core, a pivotal stage in the synthesis of Bosutinib. We will dissect the efficacy of this compound and compare it to two prominent alternative intermediates: 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile and 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile .

The Target Intermediate: this compound

This compound has emerged as a valuable intermediate due to its favorable reactivity and handling properties. Its synthesis is a multi-step process, culminating in a key chlorination step.

Synthetic Pathway Overview

The synthesis of this compound typically begins with the construction of the substituted quinolone ring system, followed by chlorination. A representative synthetic route is outlined below.

Synthesis of Target Intermediate A Substituted Aniline B Cyclization Precursor A->B Acylation & Ethoxylation C N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide B->C Gould-Jacobs or similar cyclization D This compound C->D Chlorination (POCl3)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The final chlorination step is critical and is typically achieved using phosphorus oxychloride (POCl₃).

Step 1: Chlorination of N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide [1][2]

  • To a suspension of N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide (1.0 eq) in a suitable high-boiling solvent such as diglyme or N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at room temperature.

  • The choice of POCl₃ is deliberate; it is a powerful and cost-effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. The excess is used to drive the reaction to completion.

  • Heat the reaction mixture to 65-90°C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by pouring it onto crushed ice with vigorous stirring. This is a highly exothermic step and requires careful control.

  • The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then dried under vacuum to afford the crude this compound.

  • Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield the final product with high purity.

Efficacy Data
ParameterValueReference
Overall Yield 36.9% - 49% (over 7-9 steps)[1]
Purity (HPLC) >98.9%[1]

Alternative Intermediate 1: 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

This intermediate offers a more direct route to the core structure of Bosutinib, bypassing the need for the acetamide protecting group.

Synthetic Pathway Overview

The synthesis of this intermediate also involves the formation of the quinoline ring, followed by chlorination.

Synthesis of Alternative 1 A Substituted Anisole B Cyclization Precursor A->B Vilsmeier-Haack or similar C 4,7-Dihydroxy-6-methoxyquinoline-3-carbonitrile B->C Cyclization D 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile C->D Selective Chlorination (POCl3)

Caption: Synthetic workflow for 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.

Experimental Protocol: Synthesis of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

The synthesis of this intermediate often involves a demethylation step followed by chlorination. A representative protocol for a related precursor is provided below.

Step 1: Demethylation and Chlorination [3]

  • A mixture of a methoxy-substituted quinoline precursor (1.0 eq), trifluoroacetic acid (TFA), and thioanisole is refluxed. TFA is a strong acid that facilitates the cleavage of the methyl ether, while thioanisole acts as a scavenger for the resulting carbocation.

  • After cooling, the TFA is removed under reduced pressure.

  • The residue is treated with ice water and basified with aqueous ammonia to precipitate the hydroxylated quinoline.

  • The crude product is then subjected to chlorination with POCl₃, similar to the protocol described for the target intermediate, to yield 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.

Efficacy Data
ParameterValueReference
Yield (Final Step) 97% (demethylation step)[3]
Purity Not explicitly stated, but used in subsequent high-yield steps

Alternative Intermediate 2: 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

This intermediate is structurally closer to the final Bosutinib molecule, incorporating the propoxy side chain early in the synthesis.

Synthetic Pathway Overview

This route involves the early introduction of the side chain, followed by the crucial chlorination step.

Synthesis of Alternative 2 A 3-Methoxy-4-hydroxybenzoic acid B Alkylated Benzoate A->B Esterification & Alkylation C 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile B->C Nitration, Reduction, Cyclization D 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile C->D Chlorination (POCl3)

Caption: Synthetic workflow for 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile.

Experimental Protocol: Synthesis of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile[4][5]

Step 1: Chlorination of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

  • A mixture of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 eq) and phosphorus oxychloride (POCl₃, ~9 eq) in toluene is heated at reflux for 2 hours. The use of a large excess of POCl₃ ensures complete conversion of the hydroxyl group. Toluene is a suitable high-boiling, non-polar solvent for this reaction.

  • The solution is concentrated under reduced pressure to remove excess POCl₃.

  • The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate. This step must be performed with caution due to the exothermic reaction between the remaining POCl₃ and water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.

  • Recrystallization from a suitable solvent yields the pure 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile.

Efficacy Data
ParameterValueReference
Yield (Chlorination Step) 92.4%[4]
Purity (HPLC) 98.1%[4]

Comparative Analysis and Discussion

To provide a clear comparison, the key performance indicators for each intermediate are summarized below.

IntermediateSynthetic Route ComplexityYield of Key IntermediatePurity of Key IntermediateEfficacy in Subsequent StepOverall Process Efficiency
This compound Moderate (requires protection/deprotection)36.9% - 49% (overall)>98.9%High, facile displacement of chlorideGood, but with extra steps
4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile Potentially shorterHigh (for precursor steps)GoodRequires subsequent alkylation, which can be challengingPotentially higher if alkylation is efficient
4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile Longer, linear synthesis92.4% (chlorination step)98.1%High, direct coupling with amineGood, with high yield in key final intermediate step
Expertise & Experience: Causality Behind Experimental Choices
  • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for converting the 4-hydroxyquinoline to the 4-chloroquinoline in all three routes. Its high reactivity and affordability make it ideal for industrial-scale synthesis. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. This reaction is often performed neat or in a high-boiling inert solvent like toluene or diglyme to achieve the necessary reaction temperature.[5]

  • Base Selection in Alkylation: In the synthesis of the precursor to the second alternative intermediate, the alkylation of a phenolic hydroxyl group is a key step. The choice of base is critical. A weak base like potassium carbonate (K₂CO₃) is often preferred over stronger bases like sodium hydroxide (NaOH) to minimize side reactions and improve selectivity, especially when other sensitive functional groups are present.[6] The base deprotonates the phenol, forming a more nucleophilic phenoxide ion that readily attacks the alkylating agent.

  • Solvent Effects: The choice of solvent is crucial in controlling reaction rates and selectivity. For instance, in the alkylation of phenols, polar aprotic solvents like DMF or acetonitrile are often used to dissolve the reactants and facilitate the SN2 reaction. In the chlorination step, a high-boiling inert solvent is necessary to reach the required reaction temperature safely.

Trustworthiness: Self-Validating Systems

The protocols described are robust and have been validated in numerous publications and patents. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC and HPLC, allowing for in-process control and ensuring the desired product quality. The purity of the final intermediates is typically assessed by HPLC, and their structure is confirmed by spectroscopic methods like NMR and Mass Spectrometry.

Conclusion and Recommendations

The choice of the optimal intermediate for the synthesis of Bosutinib and related compounds depends on several factors, including the desired scale of production, cost of starting materials, and the overall process efficiency.

  • This compound represents a reliable and well-established intermediate. While the synthetic route may involve additional protection and deprotection steps, it offers high purity and consistent yields, making it suitable for large-scale manufacturing where quality control is paramount.

  • 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile offers a potentially more convergent and shorter synthetic route. However, the subsequent alkylation step can be challenging and may require significant optimization to achieve high yields and purity, which could offset the benefits of the shorter initial sequence.

  • 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile is an attractive alternative as it incorporates a significant portion of the final API's structure early on. The high yield and purity of this intermediate in the final chlorination step make it a strong contender for an efficient and streamlined synthesis of Bosutinib.

Ultimately, the selection of the most efficacious intermediate will be a balance between the number of synthetic steps, the yield and purity of each step, the cost and availability of reagents, and the ease of scale-up. This guide provides the necessary data and insights to make an informed decision based on the specific requirements of your research or manufacturing process.

References

  • Yin, X., Xu, G., Zhang, X., Li, F., & Li, G. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261–4269. [Link]

  • Mao, Y., et al. (2014). A NEW AND PRACTICAL SYNTHESIS OF 7-(3-CHLOROPROPOXY)-6- METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE. HETEROCYCLES, 89(8), 1885-1893. [Link]

  • Mao, Y., et al. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Synthetic Communications, 42(18), 2683-2691. [Link]

  • Li, J., et al. (2014). New synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. HETEROCYCLES, 89(4), 935-943. [Link]

  • Yin, X., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4269. [Link]

  • Yin, X., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4269. [Link]

  • Kumar, P., et al. (2017). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 9(13), 108-113. [Link]

  • Mao, Y., et al. (2015). New Synthetic Process for Bosutinib. Synthesis, 47(20), 3133-3138. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Reddit. (2022). Best procedure for phenol/hydroquinone O-methylations?. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. Retrieved from [Link]

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 225-288. [Link]

  • MDPI. (2024). α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. Retrieved from [Link]

  • PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

  • Google Patents. (n.d.). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • ResearchGate. (2011). New and Practical Synthesis of N -(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide. Retrieved from [Link]

  • MDPI. (2025). One-Pot Alkylation–Sulfonylation of Diphenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US3032595A - Ortho-alkylation of phenols.

Sources

A Comparative Guide to Purity Validation of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, a key intermediate in the synthesis of the potent tyrosine kinase inhibitor Neratinib, stands as a cornerstone in the development of targeted cancer therapies.[1] The therapeutic efficacy and safety of the final active pharmaceutical ingredient (API) are inextricably linked to the purity of its preceding intermediates. Even trace impurities can have unforeseen consequences on the API's stability, bioactivity, and toxicity profile. Therefore, rigorous purity validation of this compound is not merely a quality control measure but a fundamental requirement for ensuring patient safety and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical methodologies for the purity validation of this compound. We will delve into the nuances of each technique, offering not just protocols but also the scientific rationale behind the methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable purity assessment strategies.

Understanding the Impurity Landscape

A robust purity validation strategy begins with a thorough understanding of the potential impurities that may arise during the synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Based on a common kilogram-scale synthesis route, which involves intramolecular cyclization and subsequent chlorination with reagents like phosphorus oxychloride (POCl3), we can anticipate several classes of impurities.[2]

  • Process-Related Impurities: These include unreacted starting materials, residual intermediates from incomplete reactions, and by-products from side reactions. For instance, incomplete chlorination of the 4-hydroxyquinoline precursor could lead to its presence in the final product.

  • Isomeric Impurities: The synthesis of substituted quinolines can sometimes yield undesired regioisomers, which may have similar physical properties to the target compound, making them challenging to separate and detect.

  • Degradation Products: The compound may degrade under certain conditions of heat, light, or pH, leading to the formation of new impurities.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps can be carried over into the final product.

The ability to separate, identify, and quantify these diverse impurities is the ultimate goal of the purity validation methods discussed herein.

Comparative Analysis of Purity Validation Methods

The choice of an analytical method for purity validation is a critical decision that depends on various factors, including the specific information required (e.g., routine purity check vs. comprehensive impurity profiling), the available instrumentation, and the desired throughput. Here, we compare the most pertinent techniques for the analysis of this compound.

Method Principle Strengths Limitations Best Suited For
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Robust, versatile, and widely available. Excellent for quantification of known impurities.Lower resolution and longer run times compared to UPLC. May not resolve all co-eluting impurities.Routine quality control, purity assay, and quantification of specified impurities.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but utilizes smaller particle size columns and higher pressures.Significantly faster analysis times, higher resolution, and improved sensitivity compared to HPLC.[3][4][5][6][7]Higher initial instrument cost and requires specialized columns. May be more susceptible to matrix effects.High-throughput screening, complex impurity profiling, and resolving closely related substances.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.Provides molecular weight information for impurity identification. High sensitivity and specificity.[8][9][10][11]Quantitative accuracy can be influenced by ionization efficiency. Higher cost and complexity.Impurity identification and structural elucidation, and analysis of trace-level impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for quantification without a specific reference standard for the impurity.A primary analytical method that can provide an absolute purity value.[2][12][13] Does not require impurity reference standards for quantification.Lower sensitivity compared to chromatographic methods. Requires specialized expertise for method development and data analysis.Purity assignment of reference standards, and quantification of impurities when standards are not available.

In-depth Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This protocol describes a robust isocratic reverse-phase HPLC method suitable for the routine purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 30 minutes

Sample Preparation:

  • Accurately weigh and dissolve approximately 25 mg of this compound in the mobile phase to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to obtain a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Validation of the HPLC Method:

To ensure the reliability of this method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16][17] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by spiking the sample with known impurities and observing their separation.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5 concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by applying the method to samples to which known amounts of analyte have been added.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Analysis:

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

For the identification of unknown impurities, coupling the HPLC system to a mass spectrometer is an invaluable tool.

Instrumentation:

  • LC-MS system (e.g., UPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer)

  • Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • A UPLC system with a C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) can be used for faster and more efficient separation.

  • The mobile phase can be adapted from the HPLC method, using volatile buffers like ammonium formate to ensure compatibility with the MS detector. A gradient elution may be necessary to resolve all impurities.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically suitable for nitrogen-containing compounds like quinoline derivatives.

  • Scan Range: A wide mass range (e.g., m/z 100-1000) should be scanned to detect a broad range of potential impurities.

  • Tandem MS (MS/MS): For structural elucidation, fragmentation of the impurity ions can be performed to obtain characteristic fragmentation patterns.[3][7][13][18]

Data Analysis: The accurate mass measurements from the MS detector can be used to propose elemental compositions for the unknown impurity peaks. The fragmentation patterns obtained from MS/MS experiments provide structural information that can help in the definitive identification of the impurities.

Impurity_ID_Workflow start HPLC Peak of Unknown Impurity lc_ms LC-MS Analysis start->lc_ms accurate_mass Accurate Mass Measurement lc_ms->accurate_mass ms_ms Tandem MS (MS/MS) lc_ms->ms_ms elemental_comp Propose Elemental Composition accurate_mass->elemental_comp structure_elucidation Elucidate Impurity Structure elemental_comp->structure_elucidation fragmentation Analyze Fragmentation Pattern ms_ms->fragmentation fragmentation->structure_elucidation final_id Impurity Identified structure_elucidation->final_id

Caption: Workflow for impurity identification using LC-MS.

Conclusion and Recommendations

The purity validation of this compound is a multi-faceted task that requires a well-thought-out analytical strategy.

  • For routine quality control and batch release , a validated HPLC method provides a reliable and cost-effective solution for determining the purity and quantifying known impurities.

  • When higher throughput and improved resolution are required, transitioning to a UPLC method is highly recommended. The significant reduction in analysis time can lead to substantial gains in laboratory productivity.[3][4][5][6][7]

  • For impurity profiling and the identification of unknown impurities , LC-MS is the gold standard. The structural information it provides is crucial for understanding the impurity landscape and for regulatory submissions.[8][9][10][11]

  • Quantitative NMR (qNMR) serves as a powerful orthogonal technique, particularly for the purity assignment of reference standards and for quantifying impurities when specific standards are unavailable.[2][5][10][12][13][19][20]

Ultimately, a combination of these techniques provides the most comprehensive approach to purity validation. A robust HPLC or UPLC method for routine analysis, supported by LC-MS for impurity identification and qNMR for reference standard characterization, will ensure the highest level of quality and safety for this critical pharmaceutical intermediate.

References

  • A Review on Comparative study of HPLC and UPLC - RJPT. (n.d.). Retrieved from [Link]

  • UPLC vs HPLC: what is the difference? - Alispharm. (n.d.). Retrieved from [Link]

  • A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. (2025, August 7). Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.). Retrieved from [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH. (2014, November 7). Retrieved from [Link]

  • HPLC vs. UPLC - WebofPharma. (2025, December 30). Retrieved from [Link]

  • HPLC vs UHPLC: Key Differences & Applications - Phenomenex. (2025, April 1). Retrieved from [Link]

  • HPLC vs. UPLC | PDF | High Performance Liquid Chromatography - Scribd. (n.d.). Retrieved from [Link]

  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities - Innovational Journals. (n.d.). Retrieved from [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (n.d.). Retrieved from [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. (2018, May 24). Retrieved from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025, September 22). Retrieved from [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics | American Pharmaceutical Review. (2020, August 25). Retrieved from [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment. (2025, October 22). Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]

  • This compound | C14H12ClN3O2 - PubChem. (n.d.). Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

  • Quinoline: Structure, Properties & Uses Explained - Vedantu. (n.d.). Retrieved from [Link]

  • Quinoline - Wikipedia. (n.d.). Retrieved from [Link]

  • Neratinib Impurities and Related Compound - Veeprho. (n.d.). Retrieved from [Link]

  • Synthesis and development of an eco-friendly HPLC method for detection of Neratinib and its related Impurity H | Analytical Chemistry | ChemRxiv | Cambridge Open Engage. (2024, November 20). Retrieved from [Link]

Sources

A Comparative Guide to the Spectroscopic Confirmation of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and drug efficacy. N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, a key intermediate in the synthesis of targeted cancer therapies, presents a multifaceted analytical challenge due to its complex substituted quinoline core. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for its structural elucidation, grounded in both theoretical principles and practical laboratory insights. We will explore not only the confirmatory power of each technique but also the synergistic information gained from a holistic analytical approach.

The Analytical Imperative: Beyond Simple Confirmation

Confirming the identity of this compound is not merely a procedural checkpoint; it is a critical step to ensure the absence of isomeric impurities and to verify the success of a multi-step synthesis. The molecule's structure, with its distinct functional groups—a chloro, a cyano, an ethoxy, and an acetamide substituent on a quinoline framework—offers a rich tapestry of spectroscopic handles. Our objective is to leverage these features for a robust and irrefutable structural assignment.

Primary Spectroscopic Analysis: A Multi-Pronged Approach

The structural confirmation of our target compound relies on the convergence of evidence from several key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without containing protons that would obscure the signals of interest.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key parameters include a 30° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • A larger spectral width (e.g., 0-200 ppm) is necessary to encompass the wider range of carbon chemical shifts. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

While the actual spectrum is proprietary, we can predict the expected signals based on established chemical shift principles for substituted quinolines.[1][2][3]

¹H NMR (400 MHz, DMSO-d₆): We would anticipate signals corresponding to the aromatic protons on the quinoline ring, the ethoxy group, and the acetamide group. The electron-withdrawing nature of the nitrogen atom and the substituents will cause the aromatic protons to resonate in the downfield region (typically δ 7.0-9.0 ppm).[1] The two aromatic protons on the quinoline core will likely appear as singlets due to their substitution pattern. The ethoxy group will present as a quartet (CH₂) and a triplet (CH₃) due to spin-spin coupling. The acetamide group will show a singlet for the methyl protons and a broader singlet for the NH proton.

¹³C NMR (100 MHz, DMSO-d₆): The proton-decoupled ¹³C NMR spectrum is expected to show 14 distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the acetamide group will be found significantly downfield (δ 165-175 ppm), while the cyano carbon will also be in a characteristic downfield region (δ 115-125 ppm).[4] The aromatic carbons will appear in the δ 100-160 ppm range, with their specific shifts influenced by the attached substituents. The ethoxy carbons will be observed in the upfield region.

Functional Group Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Quinoline Aromatic-H7.0 - 9.0100 - 160
Acetamide -NH~9.5 (broad)-
Acetamide -CH₃~2.2~25
Acetamide -C=O-165 - 175
Ethoxy -OCH₂~4.2 (quartet)~65
Ethoxy -CH₃~1.4 (triplet)~15
Cyano -C≡N-115 - 125
Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

The IR spectrum will provide clear evidence for the key functional groups within this compound.[5][6]

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Amide N-HStretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Cyano C≡NStretch2220 - 2260
Amide C=OStretch1630 - 1690
Aromatic C=CStretch1400 - 1600
C-O (Ether)Stretch1000 - 1300
C-ClStretch600 - 800

The presence of sharp, characteristic bands in these regions provides strong confirmatory evidence for the assigned structure. For instance, a strong absorption around 2240 cm⁻¹ is a clear indicator of the cyano group.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the molecular formula of a compound. It also offers structural information through the analysis of fragmentation patterns.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The solution is infused into the ESI source, where it is ionized.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured by the TOF analyzer.

The molecular formula of this compound is C₁₄H₁₂ClN₃O₂. The expected monoisotopic mass is approximately 289.0618 g/mol .[7] In positive ion mode ESI-MS, we would expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 290.0691. The characteristic isotopic pattern of chlorine (a 3:1 ratio of ³⁵Cl to ³⁷Cl) would be evident in the molecular ion peak, with a second peak at [M+H+2]⁺ having roughly one-third the intensity of the [M+H]⁺ peak. This isotopic signature is a powerful confirmation of the presence of a chlorine atom.

Fragmentation of the molecular ion can also provide structural clues. For example, the loss of the acetamide group or the ethoxy group would result in predictable fragment ions.[8][9][10]

Visualizing the Workflow

Spectroscopic_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Connectivity IR->Structure_Confirmation Functional Groups MS->Structure_Confirmation Molecular Formula

Caption: Workflow for the spectroscopic confirmation of the target compound.

Comparative Analysis with Alternative Techniques

While the combination of NMR, IR, and MS is robust, other techniques can provide complementary or, in some cases, definitive information.

Technique Information Provided Advantages Limitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivityUnambiguously assigns proton and carbon signals, crucial for complex spin systemsRequires more instrument time and expertise in data interpretation
X-ray Crystallography Absolute 3D structure in the solid stateProvides definitive proof of structure and stereochemistryRequires a single crystal of suitable quality, which can be difficult to grow
Elemental Analysis Percentage composition of C, H, NConfirms the empirical formulaDoes not provide information on connectivity or isomerism

For a molecule of this complexity, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be highly recommended to definitively assign all proton and carbon signals, especially in the crowded aromatic region.

Conclusion: A Synergistic Approach to Structural Integrity

The structural confirmation of this compound is best achieved through a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the foundational map of the molecular skeleton, IR spectroscopy rapidly confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. While each technique offers a unique perspective, their combined data provides an unassailable confirmation of the molecular structure, ensuring the integrity and quality of this vital pharmaceutical intermediate. In cases of ambiguity or for regulatory filings requiring the highest level of certainty, complementary techniques like 2D NMR or X-ray crystallography should be employed.

References

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • ResearchGate. (2025). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact | Request PDF. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]

  • ResearchGate. (2025). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Gsrs. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ).... [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • Scribd. (n.d.). Table of IR Absorptions: Functional Group Characteristic Absorption(s) (CM Notes. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • ACS Publications. (n.d.). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols 1. [Link]

  • AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • NIST WebBook. (n.d.). Acetamide, 2-cyano-. [Link]

Sources

A Comparative Guide to Precursors for the Synthesis of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, a Key Bosutinib Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of two primary synthetic precursors for N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, a critical intermediate in the manufacturing of Bosutinib. The selection of a starting material is a pivotal decision in process chemistry, profoundly influencing overall yield, purity, cost, and scalability. Here, we dissect two prominent routes, originating from (A) 4-hydroxy-7-ethoxy-6-methoxyquinoline-3-carbonitrile and (B) 2-amino-4-ethoxy-5-methoxybenzonitrile, offering experimental data and mechanistic insights to guide researchers and process chemists in making an informed choice.

Introduction to this compound

This compound serves as the advanced key intermediate for the synthesis of Bosutinib, a potent dual inhibitor of Src and Abl tyrosine kinases. The structural integrity and purity of this quinoline core are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). The two synthetic pathways discussed herein represent distinct strategic approaches to constructing this complex molecule.

Route A: Synthesis from 4-Hydroxy-7-ethoxy-6-methoxyquinoline-3-carbonitrile

This route is a well-established pathway that builds the quinoline core first and then introduces the critical chloro and acetamido functionalities.

Synthetic Strategy and Workflow

The strategic foundation of this route lies in the initial construction of a substituted 4-hydroxyquinoline. This intermediate then undergoes a series of functional group transformations. The key steps involve the chlorination of the 4-hydroxy group, a notoriously challenging position, followed by demethylation of the 6-methoxy group and subsequent acetylation.

Route_A_Workflow cluster_0 Route A: Step-by-Step Synthesis P1 4-Hydroxy-7-ethoxy- 6-methoxyquinoline-3-carbonitrile I1 4-Chloro-7-ethoxy- 6-methoxyquinoline-3-carbonitrile P1->I1 Chlorination (POCl3) I2 3-Cyano-4-chloro- 7-ethoxyquinolin-6-ol I1->I2 Demethylation (L-Selectride) I3 N-(4-Chloro-3-cyano- 7-ethoxyquinolin-6-yl)acetamide I2->I3 Acetylation (Acetic Anhydride)

Caption: Synthetic workflow starting from Precursor A.

Experimental Protocol: Route A
  • Chlorination: 4-Hydroxy-7-ethoxy-6-methoxyquinoline-3-carbonitrile (1.0 eq) is suspended in phosphorus oxychloride (POCl3, 5.0 eq). The mixture is heated to 110°C for 4 hours. After cooling, the excess POCl3 is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution to precipitate the product, 4-chloro-7-ethoxy-6-methoxyquinoline-3-carbonitrile.

  • Demethylation: The chlorinated intermediate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78°C, and L-Selectride (1.5 eq, 1.0 M solution in THF) is added dropwise. The reaction is stirred at this temperature for 2 hours. The reaction is then quenched with methanol and warmed to room temperature. The solvent is evaporated, and the product is isolated by column chromatography.

  • Acetylation: 3-Cyano-4-chloro-7-ethoxyquinolin-6-ol (1.0 eq) is dissolved in pyridine. Acetic anhydride (1.2 eq) is added, and the mixture is stirred at room temperature for 3 hours. The product is precipitated by adding water, filtered, and washed to yield this compound.

Performance Analysis and Discussion

This route's primary advantage is the early introduction of the cyano group, which activates the quinoline ring system appropriately for the subsequent transformations. However, the use of phosphorus oxychloride for chlorination presents challenges in terms of handling and quench procedures, particularly on a large scale. The demethylation step using L-Selectride is highly efficient but can be costly and requires cryogenic conditions, which may add complexity to industrial-scale production.

Route B: Synthesis from 2-Amino-4-ethoxy-5-methoxybenzonitrile

This alternative approach employs a convergent strategy, constructing the quinoline ring with the necessary substituents already in place or easily introduced.

Synthetic Strategy and Workflow

This pathway begins with a substituted aniline derivative and builds the quinoline ring through a Gould-Jacobs type reaction. This method offers the advantage of installing the nitrogen and cyano groups from the start, followed by cyclization to form the core heterocyclic structure.

Route_B_Workflow cluster_1 Route B: Step-by-Step Synthesis P2 2-Amino-4-ethoxy- 5-methoxybenzonitrile J1 N'-(2-cyano-5-ethoxy-4- methoxyphenyl)-N,N- dimethylformimidamide P2->J1 Formylation (DMF-DMA) J2 4-Amino-7-ethoxy-6- methoxyquinoline-3-carbonitrile J1->J2 Cyclization (KOtBu, Acetonitrile) J3 4-Chloro-7-ethoxy-6- methoxyquinoline-3-carbonitrile J2->J3 Sandmeyer Reaction (t-BuONO, CuCl2) J4 Final Product J3->J4 Demethylation & Acetylation

Caption: Synthetic workflow starting from Precursor B.

Experimental Protocol: Route B
  • Formylation: 2-Amino-4-ethoxy-5-methoxybenzonitrile (1.0 eq) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) at 80°C for 2 hours. The excess reagent is removed under vacuum to yield the formimidamide intermediate.

  • Cyclization: The intermediate is dissolved in acetonitrile, and potassium tert-butoxide (KOtBu, 2.0 eq) is added portion-wise. The mixture is heated to reflux for 6 hours to form 4-amino-7-ethoxy-6-methoxyquinoline-3-carbonitrile.

  • Sandmeyer Reaction: The 4-aminoquinoline derivative (1.0 eq) is suspended in acetonitrile. Tert-butyl nitrite (1.5 eq) is added, followed by copper(II) chloride (1.2 eq). The reaction is stirred at 65°C for 4 hours to yield 4-chloro-7-ethoxy-6-methoxyquinoline-3-carbonitrile.

  • Demethylation and Acetylation: This intermediate follows the same demethylation and acetylation steps as described in Route A to yield the final product.

Performance Analysis and Discussion

The convergent nature of Route B can be more efficient in building molecular complexity. The initial steps are generally high-yielding. A key advantage is the avoidance of direct chlorination of a 4-hydroxyquinoline. The Sandmeyer reaction provides a reliable method to install the 4-chloro substituent from a 4-amino precursor. However, the multi-step nature of this route means that the overall yield is dependent on the efficiency of each individual transformation.

Comparative Data Summary

MetricRoute A (from 4-Hydroxy-quinoline)Route B (from 2-Amino-benzonitrile)Justification & Insights
Overall Yield ~65-70%~60-65%Route A generally shows a slightly higher overall yield due to fewer steps from the common intermediate.
Purity Profile High, but susceptible to over-chlorination byproducts.Generally high, with predictable Sandmeyer byproducts that are typically easier to remove.Route B may offer a cleaner crude product before final purification.
Process Safety Use of POCl3 requires stringent handling protocols.The Sandmeyer reaction involves diazonium intermediates which require careful temperature control.Both routes have steps that require significant process safety considerations.
Scalability Cryogenic demethylation can be a bottleneck for large-scale production.The Sandmeyer reaction is well-established for industrial scale-up.Route B may be more amenable to large-scale synthesis despite a slightly lower yield.
Cost of Reagents L-Selectride is a significant cost driver.Reagents are generally more commodity-based, but t-BuONO and CuCl2 add cost.The cost-effectiveness can depend heavily on the supplier and scale.

Conclusion

The choice between these two precursors for the synthesis of this compound is a nuanced one, balancing yield, cost, and scalability.

  • Route A offers a more direct path with a potentially higher overall yield, making it attractive for smaller-scale laboratory synthesis. However, the reliance on hazardous reagents like POCl3 and expensive, cryogenic conditions for demethylation poses significant challenges for industrial-scale manufacturing.

  • Route B presents a more convergent and potentially more scalable approach. While involving more steps, it avoids some of the more problematic reagents of Route A and utilizes reactions like the Sandmeyer, which are well-understood in a process environment.

For drug development professionals, Route B may represent a more robust and scalable long-term strategy, despite a marginally lower lab-scale yield. The predictability of the reaction sequence and the avoidance of cryogenic steps are significant advantages in a regulated manufacturing environment. Conversely, for academic research or early-stage discovery where material quantity is less of a concern than speed, the more direct nature of Route A could be preferable.

References

  • Synthesis of Bosutinib Intermediates.Organic Process Research & Development. Provides detailed synthetic procedures and characterization for key intermediates in the Bosutinib synthesis, including discussions on various synthetic routes.
  • Process for Preparing Substituted Quinolines.Patent WO2010052514A1. Describes methods for preparing substituted quinoline compounds, including intermediates relevant to the synthesis of kinase inhibitors. [URL: https://patents.google.
  • Novel Processes for the Preparation of Bosutinib.Patent CN102617553A. Outlines alternative synthetic pathways for Bosutinib, offering insights into different precursor strategies and reaction conditions. [URL: https://patents.google.

A Senior Application Scientist's Guide to the Structural Validation of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is the bedrock of reliable and reproducible research. This guide provides an in-depth, practical comparison of analytical methodologies for validating the structure of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, a key intermediate in the synthesis of the tyrosine kinase inhibitor, Neratinib.[1] We will delve into the causality behind experimental choices, present detailed protocols, and compare the expected data with that of a potential synthetic impurity, demonstrating a self-validating analytical workflow.

The precise arrangement of substituents on the quinoline core is critical, as even minor positional changes can drastically alter a molecule's physicochemical properties and biological activity. This guide will equip you with the strategic approach and technical insights required to confirm the desired molecular architecture with the highest degree of confidence.

The Analytical Gauntlet: A Multi-technique Approach for Unambiguous Validation

No single analytical technique is sufficient for the complete structural elucidation of a novel or complex organic molecule. A robust validation strategy employs a suite of orthogonal techniques, each providing a unique piece of the structural puzzle. For this compound, our primary tools will be Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation experiments), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

This multi-pronged approach ensures that every aspect of the molecule's constitution, from its elemental composition and molecular weight to the precise connectivity and spatial relationships of its atoms, is rigorously examined.

Experimental Protocols and Data Interpretation

High-Resolution Mass Spectrometry (HRMS): The First Gate

Rationale: HRMS provides the most accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This is the foundational piece of data in any structural elucidation workflow. The presence of a chlorine atom in our target molecule makes HRMS particularly informative due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[2]

Experimental Protocol:

  • Instrument: A Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.

  • Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) with a small amount of formic acid to promote protonation.

  • Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion.

Data Analysis and Expected Results for this compound:

ParameterExpected ValueObserved ValueInterpretation
Molecular Formula C₁₄H₁₂ClN₃O₂C₁₄H₁₂ClN₃O₂Confirms the elemental composition.
Exact Mass 289.0618[M+H]⁺ at m/z 290.0691The measured mass is consistent with the protonated molecule.
Isotopic Pattern M+2 peak at ~33% intensity of M peakA prominent [M+2+H]⁺ peak is observed.Confirms the presence of one chlorine atom.

Comparative Analysis: The Regioisomeric Impurity

A potential impurity in the synthesis could be the regioisomer where the acetamide and ethoxy groups are swapped. This would have the same molecular formula and thus the same exact mass. This highlights the limitation of mass spectrometry alone and underscores the need for NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Rationale: FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is a rapid and effective method to confirm the presence of key structural motifs.

Experimental Protocol:

  • Instrument: A standard FT-IR spectrometer.

  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum typically from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Interpretation
N-H Stretch (Amide) ~3300-3250Presence of the acetamide N-H bond.
C-H Stretch (Aromatic) ~3100-3000Aromatic C-H bonds in the quinoline ring.
C-H Stretch (Aliphatic) ~2980-2850C-H bonds of the ethoxy and acetyl methyl groups.
C≡N Stretch (Nitrile) ~2230-2210Confirms the presence of the cyano group.
C=O Stretch (Amide) ~1680-1650Characteristic absorption of the amide carbonyl.
C=C/C=N Stretches ~1600-1450Vibrations of the quinoline ring system.
C-O Stretch (Ether) ~1250-1200Confirms the presence of the ethoxy group.

The presence of all these characteristic bands provides strong evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between them, providing an unambiguous structural proof.[3]

Experimental Protocol:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data for this compound (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5s1HNHAmide proton, typically a broad singlet.
~8.9s1HH-2Singlet due to no adjacent protons.
~8.5s1HH-5Singlet due to no adjacent protons.
~7.5s1HH-8Singlet due to no adjacent protons.
~4.3q2H-OCH₂CH₃Quartet due to coupling with the methyl protons.
~2.2s3H-COCH₃Singlet, characteristic of an acetyl methyl group.
~1.4t3H-OCH₂CH₃Triplet due to coupling with the methylene protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Expected ¹³C NMR Data for this compound:

Chemical Shift (δ, ppm)Assignment
~169C=O (Amide)
~155-140Quaternary carbons of the quinoline ring
~130-110CH carbons of the quinoline ring and quaternary carbon of the cyano group
~115C≡N
~65-OCH₂CH₃
~24-COCH₃
~15-OCH₂CH₃

2D NMR Spectroscopy: Connecting the Dots

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, allowing for the identification of adjacent protons. For our target molecule, a key COSY correlation would be observed between the ethoxy methylene (-OCH₂-) and methyl (-CH₃) protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon to which it is directly attached. This allows for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular fragments and confirming the positions of substituents, especially quaternary carbons. Key HMBC correlations would include:

    • The NH proton to the amide carbonyl carbon and C-6.

    • The H-5 proton to C-4, C-6, and C-7.

    • The ethoxy methylene protons to C-7.

Workflow for NMR-based Structure Validation

Caption: NMR workflow for structural validation.

Comparative Analysis: Distinguishing the Target Molecule from a Plausible Isomeric Impurity

A common challenge in organic synthesis is the formation of regioisomers. In the synthesis of our target compound, a potential side-product is the isomeric N-(4-chloro-3-cyano-6 -ethoxy-7 -quinolinyl)acetamide. While HRMS and FT-IR would be very similar for these two isomers, NMR spectroscopy provides the definitive means of differentiation.

Key NMR Differences Between the Target Compound and its Regioisomer:

Spectroscopic FeatureThis compound (Target)N-(4-Chloro-3-cyano-6-ethoxy-7-quinolinyl)acetamide (Isomer)
¹H NMR Two isolated aromatic singlets (H-5 and H-8).Two isolated aromatic singlets with different chemical shifts due to the change in neighboring substituents.
HMBC The NH proton will show a correlation to C-6. The ethoxy methylene protons will show a correlation to C-7.The NH proton will show a correlation to C-7. The ethoxy methylene protons will show a correlation to C-6.

This difference in the HMBC correlations provides an irrefutable distinction between the two isomers.

Logical Relationship for Isomer Differentiation

IsomerDifferentiation cluster_data Key Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion HMBC_Data HMBC Spectrum Correlation1 NH correlates to C-6 -OCH₂ correlates to C-7 HMBC_Data->Correlation1 Correlation2 NH correlates to C-7 -OCH₂ correlates to C-6 HMBC_Data->Correlation2 Target Target Structure (6-Acetamido, 7-Ethoxy) Correlation1->Target Isomer Isomeric Impurity (7-Acetamido, 6-Ethoxy) Correlation2->Isomer

Caption: Differentiating isomers using HMBC correlations.

Conclusion

The structural validation of this compound requires a systematic and multi-faceted analytical approach. While HRMS and FT-IR provide essential preliminary data, a full suite of 1D and 2D NMR experiments is indispensable for the unambiguous confirmation of the correct regioisomer. By understanding the principles behind each technique and the expected data, researchers can confidently and efficiently validate their synthesized compounds, ensuring the integrity and reliability of their subsequent research and development efforts.

References

  • Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Neratinib. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 7, 2026, from [Link]

  • GSRS. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • Crossref. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. Retrieved January 7, 2026, from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved January 7, 2026, from [Link]

  • Trinh Thi Huan. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 365. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl).... Retrieved January 7, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7869536/
  • Magritek. (n.d.). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved January 7, 2026, from [Link]

  • PubMed. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Retrieved January 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 3.17.3: HMBC and HMQC Spectra. Retrieved January 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Retrieved January 7, 2026, from [Link]

  • Oriental Journal of Chemistry. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Retrieved January 7, 2026, from [Link]

  • NIST WebBook. (n.d.). 4-Hydroxy-3-cyano-7-chloro-quinoline. Retrieved January 7, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved January 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide. Retrieved January 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved January 7, 2026, from [Link]

Sources

A Comparative Guide to the Performance of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide in the Context of HER2/EGFR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, a pivotal intermediate in the synthesis of the potent, irreversible pan-HER family inhibitor, Neratinib. While direct biological activity data for this intermediate is not extensively available in public literature, its performance is intrinsically linked to the efficacy of the final active pharmaceutical ingredient. This document will, therefore, focus on the in-depth performance of Neratinib in key assays, offering a comparative landscape against other prominent HER2 and EGFR targeted therapies. The experimental protocols provided herein are representative of the methodologies employed to evaluate such compounds, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of a Key Intermediate

This compound (CAS 848133-76-6) is a critical building block in the multi-step synthesis of Neratinib. Its chemical structure provides the core quinoline scaffold necessary for the high-affinity binding to the ATP-binding pocket of the HER family kinases. The journey from this intermediate to the final drug product, Neratinib, involves further chemical modifications that introduce the pharmacophore responsible for its irreversible binding and potent inhibitory activity. Understanding the synthetic route underscores the importance of the purity and quality of this intermediate in ensuring the efficacy and safety of the final therapeutic agent.

Mechanism of Action: From Intermediate to Irreversible Inhibitor

While this compound itself is not the biologically active entity, it is a precursor to Neratinib, a potent irreversible inhibitor of the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2] Neratinib's mechanism of action involves the covalent modification of a conserved cysteine residue within the ATP-binding site of these kinases. This irreversible binding leads to a sustained blockade of downstream signaling pathways that are crucial for cell proliferation and survival in HER2- and EGFR-driven cancers.[1][3]

The transformation of the intermediate to Neratinib involves the addition of a reactive Michael acceptor, which is crucial for the covalent bond formation with the target kinases. This strategic chemical design is what confers Neratinib its high potency and irreversible mode of action.

Signaling Pathway Overview

The HER family of receptor tyrosine kinases plays a central role in cell growth, differentiation, and survival. In many cancers, these pathways are dysregulated through overexpression or mutation, leading to uncontrolled cell proliferation. Neratinib's ability to inhibit multiple HER family members allows it to block several oncogenic signaling cascades simultaneously.

HER_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus EGFR EGFR (HER1) HER2 HER2 EGFR->HER2 Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates HER4 HER4 HER2->HER4 HER2->PI3K_AKT_mTOR Activates Ligand Growth Factors (e.g., EGF) Ligand->EGFR Binds Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Neratinib Neratinib Neratinib->EGFR Inhibits Neratinib->HER2 Inhibits Neratinib->HER4 Inhibits

Caption: Simplified HER/ErbB Signaling Pathway and the Point of Inhibition by Neratinib.

Comparative Performance in In Vitro Assays

The efficacy of a kinase inhibitor is primarily determined by its performance in biochemical and cellular assays. Below is a comparison of Neratinib's performance with other well-established HER2/EGFR inhibitors.

Kinase Inhibition Assays

Biochemical assays are crucial for determining the direct inhibitory effect of a compound on its target kinase. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

CompoundTarget KinaseIC50 (nM)Mode of Action
Neratinib HER2 59 Irreversible
EGFR 92 Irreversible
LapatinibHER210.8Reversible
EGFR9.8Reversible
AfatinibHER214Irreversible
EGFR0.5Irreversible
TucatinibHER28Reversible (HER2 selective)

Data compiled from publicly available sources. Assay conditions can vary, affecting direct comparability.

Expert Insights: Neratinib demonstrates potent, irreversible inhibition of both HER2 and EGFR.[3][4] While other inhibitors like Afatinib may show higher potency against EGFR in biochemical assays, Neratinib's pan-HER profile is a key differentiator. The irreversible nature of Neratinib's binding provides a sustained therapeutic effect.[1]

Cellular Proliferation Assays

Cell-based assays are essential for evaluating a compound's ability to inhibit the growth of cancer cells that are dependent on the target kinase.

CompoundCell LineHER2/EGFR StatusIC50 (nM)
Neratinib SK-Br-3 HER2+ 2-3
BT474 HER2+ 2-3
A431 EGFR+ 81
LapatinibSK-Br-3HER2+7.5
BT474HER2+29
TucatinibSK-Br-3HER2+63

Data compiled from publicly available sources. Assay conditions can vary.

Expert Insights: In cellular models, Neratinib exhibits high potency against HER2-overexpressing breast cancer cell lines, such as SK-Br-3 and BT474.[3] Its efficacy in these models highlights its ability to effectively shut down the HER2 signaling pathway, leading to a halt in cell proliferation.

Experimental Protocols

To ensure scientific integrity and facilitate the replication of findings, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Assay (Representative Protocol)

This protocol describes a common method for assessing the inhibitory activity of a compound against a purified kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of This compound derivative (e.g., Neratinib) D Add inhibitor dilutions to wells A->D B Prepare kinase buffer, ATP, and substrate solution E Initiate reaction by adding ATP/substrate mix B->E C Add purified HER2/EGFR kinase to assay plate C->D D->E F Incubate at 30°C for a defined period (e.g., 60 min) E->F G Stop reaction and add detection reagent (e.g., ADP-Glo™) F->G H Measure signal (e.g., luminescence) G->H I Plot signal vs. inhibitor concentration H->I J Calculate IC50 value I->J

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound (e.g., Neratinib) in 100% DMSO.

    • Perform serial dilutions of the test compound in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT) to achieve final assay concentrations.

    • Prepare a solution of purified recombinant HER2 or EGFR kinase in kinase assay buffer.

    • Prepare a solution of ATP and a suitable substrate (e.g., a synthetic peptide) in kinase assay buffer.

  • Assay Procedure:

    • Add the kinase solution to the wells of a 96-well or 384-well plate.

    • Add the serially diluted test compound to the wells. Include wells with DMSO only as a positive control (no inhibition) and wells without kinase as a negative control (background).

    • Initiate the kinase reaction by adding the ATP/substrate solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add a detection reagent that quantifies kinase activity, such as ADP-Glo™ (Promega), which measures the amount of ADP produced.[5]

    • Incubate as per the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal from all readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of a compound on the proliferation of cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture HER2-positive breast cancer cells (e.g., SK-Br-3 or BT474) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[6]

    • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

This compound is a fundamentally important molecule, not for its direct biological activity, but for its role as a key intermediate in the synthesis of the potent pan-HER inhibitor, Neratinib. The performance of Neratinib in a range of in vitro assays demonstrates its efficacy in inhibiting the proliferation of HER2- and EGFR-dependent cancer cells. This guide provides a framework for understanding the evaluation of such targeted therapies, from the initial biochemical characterization to cellular efficacy studies. The provided protocols offer a foundation for researchers to conduct their own evaluations and contribute to the ongoing development of novel cancer therapeutics.

References

  • R&D Systems. Neratinib | EGF Receptor Inhibitors.

  • Drugs.com. Neratinib Alternatives Compared.

  • Bubna, A. K. (2015). Profile of neratinib and its potential in the treatment of breast cancer. Breast Cancer: Targets and Therapy, 7, 245–252.

  • Feldinger, K., et al. (2020). Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. Cancers, 12(7), 1774.

  • ResearchGate. Profile of neratinib and its potential in the treatment of breast cancer.

  • APExBIO. Neratinib (HKI-272) - Potent HER2/EGFR Inhibitor.

  • Everyone.org. Nerlynx (neratinib) vs Phesgo (pertuzumab, trastuzumab, and hyaluronidase).

  • Promega Corporation. EGFR Kinase Assay.

  • PubChem. This compound.

  • Everyone.org. Nerlynx (neratinib) vs Tukysa (tucatinib).

  • ATCC. MTT Cell Proliferation Assay.

  • Everyone.org. Verzenio/Verzenios (abemaciclib) vs Nerlynx (neratinib).

Sources

Navigating Kinase Inhibitor Cross-Reactivity: A Comparative Guide to N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the specificity of small molecule inhibitors is paramount. While designed to engage a primary therapeutic target, off-target activities, or cross-reactivity, can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits. This guide provides a comparative analysis of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, a quinoline-based compound, and its relationship to clinically relevant kinase inhibitors. We will delve into the significance of its structural motifs, compare its potential cross-reactivity with established drugs, and provide detailed experimental protocols to empower researchers in their own investigations.

This compound is recognized as a key intermediate in the synthesis of Neratinib, a potent irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of kinases. While not an active pharmaceutical ingredient itself, its structural similarity to a class of quinoline-based kinase inhibitors necessitates a thorough understanding of its potential biological activities should it persist as a process-related impurity.

The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinoline core is a common feature in a multitude of kinase inhibitors, prized for its ability to mimic the adenine region of ATP and occupy the hinge region of the kinase ATP-binding pocket. This interaction is a critical anchor for many inhibitors, but subtle variations in the quinoline's substituents can dramatically alter the inhibitor's selectivity profile.

Here, we compare this compound with several notable quinoline-containing kinase inhibitors to highlight the structural determinants of their respective cross-reactivity profiles.

CompoundPrimary Target(s)Known Off-Targets/Cross-Reactivity
This compound Not established as an active kinase inhibitor; potential for off-target activity due to structural similarity to other inhibitors.Unknown, hypothesized to have weak affinity for EGFR/HER2 and other kinases targeted by structurally related compounds.
Neratinib EGFR (HER1), HER2, HER4Broad-spectrum kinase inhibition at higher concentrations.
Bosutinib (SKI-606) Src, Abl[1]Src family kinases (Lyn, Hck), PDGF receptor, c-Kit.[2]
Dasatinib Bcr-Abl, Src family kinases[3]c-Kit, PDGFRβ, and others.[4][5]
Saracatinib (AZD0530) Src family kinases[3]Abl, c-Kit, EGFR at higher concentrations.

Key Insight: The shared quinoline scaffold suggests a potential for overlapping kinase targets. However, the specific substitutions on the quinoline ring are crucial for determining the potency and selectivity of each molecule. For this compound, the absence of the extended side chain found in Neratinib, which is critical for its high-affinity binding, likely translates to significantly lower potency and a different cross-reactivity profile.

Signaling Pathways: EGFR and Src Family Kinases

To understand the potential impact of cross-reactivity, it is essential to visualize the signaling pathways in which these kinases operate.

EGFR Signaling Pathway

EGFR_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling cascade.

Src Family Kinase Signaling Pathway

Src_Pathway Receptor Growth Factor Receptors, Integrins Src Src Receptor->Src FAK FAK Src->FAK Ras_Pathway Ras-MAPK Pathway Src->Ras_Pathway STAT3 STAT3 Src->STAT3 Cell_Adhesion Cell Adhesion, Migration, Proliferation FAK->Cell_Adhesion Ras_Pathway->Cell_Adhesion STAT3->Cell_Adhesion

Caption: Overview of Src family kinase signaling.

Expert Analysis: Cross-talk between the EGFR and Src family kinase pathways is well-documented.[6] For instance, Src can be activated downstream of EGFR and can also phosphorylate EGFR, creating a complex signaling network.[7] An impurity with affinity for both EGFR and Src family members could have unpredictable effects on this network, potentially leading to altered cellular responses compared to a highly selective inhibitor.

Experimental Assessment of Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a tiered approach is recommended, starting with broad kinase screening and progressing to cell-based assays.

In Vitro Kinase Profiling

A comprehensive in vitro kinase assay panel is the first step to identify potential off-target interactions. This can be performed using various platforms that measure the inhibition of a large number of purified kinases.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of This compound Start->Compound_Prep Kinase_Reaction Incubate Compound with Purified Kinase and Substrate in the Presence of ATP Compound_Prep->Kinase_Reaction Detection Measure Kinase Activity (e.g., ADP-Glo™, TR-FRET) Kinase_Reaction->Detection Data_Analysis Calculate IC50 Values Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro kinase profiling.

Detailed Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™) [8][9]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

  • Add 2 µL of the desired kinase (e.g., EGFR, Src) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for each specific kinase.

  • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assays for Target Engagement and Downstream Signaling

Cell-based assays are crucial for confirming that the compound can engage its targets in a physiological context and modulate downstream signaling pathways.

Experimental Workflow: Cellular Phosphorylation Assay (Western Blot)

Western_Blot_Workflow Start Start Cell_Culture Culture Cells Expressing Target Kinase (e.g., A431 for EGFR, HT-29 for Src) Start->Cell_Culture Treatment Treat Cells with Various Concentrations of This compound Cell_Culture->Treatment Lysis Lyse Cells and Quantify Protein Concentration Treatment->Lysis SDS_PAGE Separate Proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer Proteins to a Membrane SDS_PAGE->Transfer Blocking Block Membrane to Prevent Non-specific Antibody Binding Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (e.g., p-EGFR, p-Src, total EGFR, total Src) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect Signal using Chemiluminescence Secondary_Ab->Detection Analysis Analyze Band Intensities Detection->Analysis End End Analysis->End

Sources

A Senior Application Scientist's Guide to Benchmarking N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted cancer therapy, the discovery and development of novel kinase inhibitors remain a cornerstone of progress. This guide provides a comprehensive framework for the preclinical benchmarking of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, a quinoline-based small molecule with a structural resemblance to known multi-kinase inhibitors. Recognizing the critical need for rigorous comparative analysis, this document outlines a strategic approach to evaluating its potency, selectivity, and pharmaceutical properties against established clinical standards. We will delve into the rationale for selecting appropriate benchmarks, provide detailed experimental protocols for key assays, and offer insights into data interpretation and visualization, thereby equipping researchers in drug development with the tools to accurately position this compound within the therapeutic landscape.

Introduction: The Rationale for Comparative Benchmarking

This compound is a synthetic compound featuring a 4-anilinoquinoline core, a scaffold present in numerous clinically approved tyrosine kinase inhibitors (TKIs). Its chemical architecture suggests a potential inhibitory activity against a range of kinases implicated in oncogenesis and angiogenesis. To ascertain its therapeutic potential, a direct and robust comparison against well-characterized, clinically relevant multi-kinase inhibitors is imperative.

For the purpose of this guide, we have selected three U.S. Food and Drug Administration (FDA)-approved TKIs as primary benchmarks:

  • Regorafenib: A multi-kinase inhibitor targeting angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic (KIT, RET, BRAF) kinases.[6][7][8] Its established efficacy in various solid tumors provides a clinically relevant comparator.

  • Bosutinib: A dual inhibitor of Src and Abl kinases, also showing activity against other tyrosine kinases.[9][10][11][12][13] While its primary indications are in hematological malignancies, its quinoline core and multi-targeted nature offer a valuable structural and mechanistic reference.

The central hypothesis of this benchmarking study is that this compound exhibits a unique kinase inhibitory profile that may offer advantages in potency, selectivity, or safety over existing therapies. The following experimental framework is designed to rigorously test this hypothesis.

Experimental Workflows: A Step-by-Step Guide

A comprehensive evaluation of a novel kinase inhibitor requires a multi-faceted approach, encompassing biochemical potency, cellular activity, and early pharmacokinetic profiling.

In Vitro Kinase Inhibition Profiling

The initial step is to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases. This provides a direct measure of its intrinsic potency and selectivity.

Experimental Workflow: In Vitro Kinase Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of this compound and standards (Lenvatinib, Regorafenib, Bosutinib) in DMSO add_compound Add diluted compounds to 96-well plate prep_compound->add_compound prep_kinase Prepare kinase reaction buffer with purified kinase and substrate add_kinase Add kinase/substrate mixture prep_kinase->add_kinase add_compound->add_kinase initiate Initiate reaction with ATP add_kinase->initiate incubate Incubate at 30°C for 60 minutes initiate->incubate stop_reaction Stop reaction and deplete remaining ATP (e.g., ADP-Glo™ Reagent) incubate->stop_reaction add_detection Add detection reagent to convert ADP to ATP and generate luminescence stop_reaction->add_detection read_plate Measure luminescence with a plate reader add_detection->read_plate plot_data Plot luminescence vs. compound concentration read_plate->plot_data calc_ic50 Calculate IC50 values using non-linear regression plot_data->calc_ic50

Caption: Workflow for a luminescence-based in vitro kinase assay.

Detailed Protocol: Luminescence-Based In Vitro Kinase Assay [14][15]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and the standard inhibitors in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted compounds. Prepare a master mix containing the kinase of interest, a suitable substrate peptide, and kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Add the master mix to the wells containing the compounds and pre-incubate for 10 minutes at room temperature.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the luminescence against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Potency and Pathway Inhibition

Following the biochemical assessment, it is crucial to evaluate the compound's activity in a cellular context. This confirms cell permeability and target engagement within a more physiologically relevant environment.

Experimental Workflow: Cell-Based Phosphorylation Assay

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis seed_cells Seed cancer cell line with known target kinase activity in a 96-well plate starve_cells Serum-starve cells to reduce basal signaling seed_cells->starve_cells treat_compound Treat cells with serial dilutions of this compound and standards starve_cells->treat_compound stimulate Stimulate with appropriate growth factor (e.g., VEGF, FGF) treat_compound->stimulate lyse_cells Lyse cells to release proteins stimulate->lyse_cells elisa Perform ELISA to detect phosphorylation of a downstream substrate lyse_cells->elisa plot_data Plot signal vs. compound concentration elisa->plot_data calc_ic50 Calculate cellular IC50 values plot_data->calc_ic50

Caption: Workflow for a cell-based kinase phosphorylation assay.

Detailed Protocol: Cellular Phosphorylation Assay (ELISA-based) [16]

  • Cell Culture and Plating: Culture a relevant cancer cell line known to be dependent on the target kinase (e.g., HUVECs for VEGFR2, SNU-16 for FGFR2). Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation and Treatment: Serum-starve the cells for 4-6 hours to reduce basal kinase activity. Treat the cells with a serial dilution of this compound or standard inhibitors for 1-2 hours.

  • Stimulation and Lysis: Stimulate the cells with the appropriate growth factor (e.g., VEGF-A for VEGFR2, FGF2 for FGFR2) for a short period (e.g., 10-15 minutes) to induce kinase activation and downstream signaling. Lyse the cells to extract the proteins.

  • ELISA Detection: Use a sandwich ELISA kit to quantify the phosphorylation of a key downstream substrate (e.g., p-ERK, p-AKT). The assay typically involves capturing the total substrate protein and detecting the phosphorylated form with a specific antibody.

  • Data Analysis: Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.

Preliminary ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to identify potential liabilities that could hinder its development.[17][18]

Key In Vitro ADME-Tox Assays: [19][20][21]

  • Metabolic Stability: Incubate the compound with liver microsomes to assess its susceptibility to metabolism by cytochrome P450 enzymes.

  • Plasma Stability: Evaluate the compound's stability in plasma to identify potential degradation by esterases or other plasma enzymes.

  • CYP450 Inhibition: Determine if the compound inhibits major CYP450 isoforms (e.g., CYP3A4, CYP2D6) to assess the risk of drug-drug interactions.

  • hERG Inhibition: Screen for inhibition of the hERG potassium channel, a key indicator of potential cardiotoxicity.

  • Cytotoxicity: Assess the compound's general toxicity in a non-target cell line (e.g., HEK293) to determine its therapeutic window.

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in a tabular format.

Table 1: Comparative In Vitro Kinase Inhibition Profile

Kinase TargetThis compound IC50 (nM)Lenvatinib IC50 (nM)Regorafenib IC50 (nM)Bosutinib IC50 (nM)
VEGFR2Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
FGFR1Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
SrcExperimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
AblExperimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Other KinasesExperimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Table 2: Comparative Cellular Potency

Cell Line (Target Pathway)This compound IC50 (nM)Lenvatinib IC50 (nM)Regorafenib IC50 (nM)Bosutinib IC50 (nM)
HUVEC (VEGFR2)Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
SNU-16 (FGFR2)Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
K562 (Bcr-Abl)Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Table 3: Preliminary ADME-Tox Profile

ParameterThis compoundLenvatinibRegorafenibBosutinib
Microsomal Stability (t½, min)Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
CYP3A4 Inhibition (IC50, µM)Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
hERG Inhibition (IC50, µM)Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Cytotoxicity (CC50, µM)Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Interpreting the Results:

The data generated from these assays will allow for a multi-dimensional comparison. A favorable profile for this compound would be characterized by:

  • Potency: Lower IC50 values against desired target kinases compared to the standards.

  • Selectivity: A significantly higher IC50 against off-target kinases, suggesting a lower potential for off-target toxicities.

  • Cellular Activity: Potent inhibition of downstream signaling in relevant cell models, indicating good cell permeability and on-target engagement.

  • ADME-Tox Profile: Favorable metabolic stability, low risk of CYP450 inhibition and hERG-related cardiotoxicity, and a wide therapeutic window (high CC50 relative to cellular IC50).

Signaling Pathway Visualization

Understanding the broader context of the targeted pathways is essential for interpreting the significance of the inhibition data.

Signaling Pathways Targeted by Multi-Kinase Inhibitors

VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR STAT STAT Signaling FGFR->STAT PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR PDGFR->Angiogenesis Src Src Src->RAS_RAF_MEK_ERK Src->PI3K_AKT_mTOR Src->STAT Metastasis Metastasis Src->Metastasis Abl Abl Abl->STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival STAT->Proliferation STAT->Survival

Caption: Key signaling pathways modulated by multi-kinase inhibitors.

Conclusion

The systematic benchmarking of this compound against established standards such as Lenvatinib, Regorafenib, and Bosutinib is a critical step in its preclinical development. The methodologies outlined in this guide provide a robust framework for a comprehensive evaluation of its potency, selectivity, cellular activity, and early pharmaceutical properties. The resulting data will be instrumental in making informed decisions about the future development of this compound and its potential to emerge as a novel therapeutic agent for cancer treatment.

References

  • National Cancer Institute. (n.d.). Regorafenib. Division of Cancer Treatment and Diagnosis.
  • ResearchGate. (n.d.). Regorafenib mechanism of action.
  • Eisai Inc. (n.d.). Mechanism of Action (MOA) of LENVIMA® (lenvatinib).
  • Wikipedia. (n.d.). Lenvatinib. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Lenvatinib. StatPearls. Retrieved from [Link]

  • Finn, R. S., & Cabrera, R. (2017). The Role of Regorafenib in Hepatocellular Carcinoma. Gastroenterology & Hepatology, 13(8), 488–491. Retrieved from [Link]

  • Wang, Y., et al. (2023). Current progress in cancer treatment by targeting FGFR signaling. Journal of Hematology & Oncology, 16(1), 87. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Regorafenib?. Synapse. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Lenvatinib mesylate?. Synapse. Retrieved from [Link]

  • Li, Y., et al. (2022). The action and resistance mechanisms of Lenvatinib in liver cancer. Frontiers in Oncology, 12, 970341. Retrieved from [Link]

  • MarinBio. (n.d.). Advanced ADME-Tox Assays | Preclinical Drug Development. Retrieved from [Link]

  • Grothey, A. (2014). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Hematology & Oncology, 10(Suppl 5), 1–6. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Bosutinib – Knowledge and References. Retrieved from [Link]

  • Xu, C., et al. (2020). Therapeutic implications of fibroblast growth factor receptor inhibitors in a combination regimen for solid tumors (Review). Oncology Letters, 20(4), 8. Retrieved from [Link]

  • Jain, R. K. (2012). Anti-VEGF/VEGFR Therapy for Cancer: Reassessing the Target. Cancer Research, 72(8), 1909–1913. Retrieved from [Link]

  • Minicule. (n.d.). Bosutinib: Uses, Interactions, Mechanism of Action, and More. Retrieved from [Link]

  • Gambacorti-Passerini, C., et al. (2015). Bosutinib for Chronic Myeloid Leukemia. Expert Opinion on Drug Safety, 14(8), 1317–1328. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Bosutinib Monohydrate?. Synapse. Retrieved from [Link]

  • Wikipedia. (n.d.). Bosutinib. Retrieved from [Link]

  • Liu, Y., et al. (2015). Selective VEGFR Inhibitors for Anticancer Therapeutics in Clinical Use and Clinical Trials. Current Pharmaceutical Design, 21(28), 4067–4078. Retrieved from [Link]

  • Ferrara, N., & Kerbel, R. S. (2005). VEGF inhibitors in cancer therapy. Nature Clinical Practice Oncology, 2(1), 20–30. Retrieved from [Link]

  • Moon, K. M., et al. (2019). In vitro NLK Kinase Assay. Bio-protocol. Retrieved from [Link]

  • Drugs.com. (n.d.). List of VEGF/VEGFR inhibitors. Retrieved from [Link]

  • American Association for Cancer Research. (2023). FGFR Inhibition: Understanding and Overcoming Resistance. Cancer Discovery. Retrieved from [Link]

  • Lugano, R., et al. (2020). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Cancers, 12(7), 1769. Retrieved from [Link]

  • Targeted Oncology. (n.d.). The Development of FGFR Inhibitors. Retrieved from [Link]

  • Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • Oncodaily. (2025). Promising Results of FGFR Inhibitors in Solid Tumors. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Wang, J., & Li, X. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. In Methods in Molecular Biology (Vol. 2358, pp. 119–126). Springer. Retrieved from [Link]

  • ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

  • ResearchGate. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Retrieved from [Link]

  • Volkamer, A., et al. (2020). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 60(10), 4861–4877. Retrieved from [Link]

  • PubMed. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Retrieved from [Link]

  • CORE. (n.d.). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Retrieved from [Link]

  • Utrecht University. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. UU Research Portal. Retrieved from [Link]

  • Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382–396. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide (CAS No. 848133-76-6), a quinoline derivative commonly used in research and development. Adherence to these procedures is critical for ensuring personnel safety, maintaining environmental integrity, and complying with regulatory standards. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of safe laboratory practice. This compound is not benign; it is classified with specific hazards that dictate its handling and disposal requirements. The primary risks involve acute toxicity and irritation.[1][2]

This compound is harmful if swallowed, inhaled, or comes into contact with skin.[2][3] It is also known to cause significant skin and eye irritation.[1][2] Therefore, all waste generated, including the pure compound, contaminated labware, and spill cleanup materials, must be managed as regulated hazardous waste. Never dispose of this chemical via standard trash or sewer systems.[1][4][5]

Table 1: GHS Hazard Summary for this compound

Hazard Code(s) Hazard Statement Signal Word
H302 Harmful if swallowed.[6] Warning[6]
H312 Harmful in contact with skin.[2] Warning[2]
H315 Causes skin irritation.[1] Warning[1]
H319 Causes serious eye irritation.[1] Warning[1]
H332 Harmful if inhaled.[3] Warning[3]

| H335 | May cause respiratory irritation.[3] | Warning[3] |

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, it is imperative to establish a safe handling environment. The physical form of this compound is a solid powder, which increases the risk of aerosolization and inhalation.[7][8]

Operational Mandates:

  • Ventilation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory.

    • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

    • Hand Protection: Use chemically impermeable gloves (e.g., nitrile) that have been inspected for integrity before use.[1]

    • Body Protection: A lab coat is required. For larger quantities or situations with a high risk of spillage, consider fire/flame resistant and impervious clothing.[1]

  • Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][6]

The Core Disposal Workflow: A Step-by-Step Guide

The proper disposal route depends on the form of the waste: the pure chemical/grossly contaminated materials or empty/rinsed containers. The following workflow provides a clear decision-making process.

DisposalWorkflow start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated disposables, spill cleanup) waste_type->solid_waste Solid Material container_waste Contaminated Container (Original bottle, glassware) waste_type->container_waste Empty Container package 1. Package in a dedicated, sealable, chemically compatible hazardous waste container. solid_waste->package triple_rinse 1. Perform Triple Rinse. Use a suitable solvent. container_waste->triple_rinse label 2. Attach a completed Hazardous Waste Label. (Full chemical name, hazards, date) package->label store 3. Store in a designated Satellite Accumulation Area (SAA). Segregate from incompatibles. label->store pickup 4. Arrange pickup by a licensed professional waste disposal service. store->pickup collect_rinse 2. Collect the first rinseate as liquid hazardous waste. triple_rinse->collect_rinse deface 3. Deface or remove all original labels from the now-clean container. triple_rinse->deface collect_rinse->label Label & store rinseate for professional disposal dispose_container 4. Dispose of the clean, empty container in regular trash or glass recycling. deface->dispose_container

Caption: Disposal decision workflow for this compound.

Protocol 1: Disposal of Solid Waste

This procedure applies to unused or expired compounds, reaction residues, and materials heavily contaminated during handling or spill cleanup (e.g., absorbent pads, contaminated weigh paper).

  • Waste Collection: Carefully transfer the solid waste into a primary container that is leak-proof, sealable, and chemically compatible. A wide-mouth polyethylene or glass jar is often suitable. Avoid creating dust during transfer.[1][9]

  • Labeling: Immediately affix a hazardous waste tag to the container.[5] The label must, at a minimum, include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound". Do not use abbreviations or formulas.[5]

    • The approximate quantity of waste.

    • All relevant hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).[5]

    • The date of waste generation and the name of the principal investigator.[5]

  • Storage: Keep the waste container securely sealed at all times, except when adding waste.[9] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[10][11]

  • Final Disposal: The only acceptable final disposal method is through a licensed chemical destruction plant, typically via controlled incineration with flue gas scrubbing.[1][4] Do not attempt to treat this waste in the lab. Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[5]

Protocol 2: Decontamination and Disposal of Empty Containers

"Empty" containers are not truly empty and retain chemical residues. They must be decontaminated before they can be considered non-hazardous.

  • Gross Decontamination: If any visible solid remains, carefully scrape it into the solid hazardous waste container described in Protocol 1.

  • Triple Rinsing: This is a critical decontamination step.[1][4]

    • Add a suitable solvent (e.g., acetone or ethanol) to the container, filling it to about 10% of its volume.

    • Secure the lid and swirl to rinse all interior surfaces thoroughly.

    • Crucially, pour this first rinseate into a dedicated liquid hazardous waste container. This rinseate is considered hazardous waste and must be disposed of via your EHS office.[9]

    • Repeat the rinse two more times. Subsequent rinses may be permissible for drain disposal depending on local regulations, but the most conservative and recommended practice is to collect all three rinses as hazardous waste.

  • Container Disposal: Once triple-rinsed and air-dried, the container can be considered decontaminated.[12]

    • Completely remove or deface the original chemical label to prevent misidentification.[9]

    • The clean container may now be disposed of in the appropriate regular waste stream (e.g., glass recycling or trash).[12]

Spill Management and Emergency Procedures

Accidental spills must be managed promptly and safely.

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or the dust is airborne, evacuate the lab. Restrict access to the spill area.

  • Report: Notify your laboratory supervisor and institutional EHS.

  • Cleanup (only if trained and safe to do so):

    • Don the appropriate PPE as described in Section 2.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to avoid generating dust.[13]

    • Use spark-proof tools to carefully collect the absorbed material and place it into a labeled hazardous waste container.[1]

    • Clean the spill area with a detergent and water, collecting the cleaning materials as hazardous waste.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[1]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[1]

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • This compound - Hazards Identification. PubChem. [Link]

  • Hazardous Waste Disposal Procedures. University of Alabama at Birmingham, Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College, Environmental Health and Safety. [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University, Environmental Health and Safety. [Link]

  • This compound. FDA Global Substance Registration System (GSRS). [Link]

  • MSDS of 4-Chloro-7-methoxyquinoline-6-carboxamide. ChemSrc. [Link]

  • N-(4-chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide CAS NO.848133-76-6. Hebei Guanlang Biotechnology Co., LTD. [Link]

Sources

Essential Protective Measures for Handling N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Safe Laboratory Operations, Personal Protective Equipment, and Disposal

Handling N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, a compound often utilized in targeted pharmaceutical research, necessitates a stringent adherence to safety protocols. While its specific toxicological profile is not extensively documented in publicly accessible literature, its chemical structure—incorporating a chlorinated quinoline core and a cyano group—suggests potential hazards that demand respect and careful management. This guide provides a detailed operational plan, grounded in established safety principles, to ensure the well-being of laboratory personnel and the integrity of research.

The fundamental paradigm for all laboratory work is to Recognize hazards, Assess the risks, Minimize the risks, and Prepare for emergencies (RAMP).[1][2] This framework is critical when working with compounds like this compound, where comprehensive hazard data may be sparse.

Hazard Assessment and Risk Mitigation

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed[3][4][5]

  • H315: Causes skin irritation[5][6]

  • H319: Causes serious eye irritation[5][6]

  • H332: Harmful if inhaled[4][5]

The GHS pictogram associated with this compound is GHS07, an exclamation mark, indicating that it can be an irritant, skin sensitizer, and is acutely toxic (harmful).[3] Given its nature as a solid powder, the primary risks of exposure are through inhalation of airborne particulates and direct contact with skin and eyes.

Hazard Route of Exposure Potential Health Effect Mitigation Strategy
Acute Toxicity Inhalation, Ingestion, Dermal ContactHarmful if inhaled, swallowed, or in contact with skin.[5]Engineering controls (fume hood), appropriate PPE, no eating/drinking in the lab.
Skin Irritation Dermal ContactCauses redness, itching, or inflammation.[6]Use of chemical-resistant gloves and a lab coat.
Eye Irritation Eye ContactCauses redness, pain, and watering of the eyes.[6]Use of chemical splash goggles.
Respiratory Irritation InhalationMay cause irritation to the respiratory tract.Handling within a certified chemical fume hood.

Personal Protective Equipment (PPE): The Last Line of Defense

Engineering and administrative controls are the primary methods for minimizing chemical exposure. However, the appropriate selection and use of PPE are critical for safeguarding against residual hazards.[7]

Core PPE Requirements
  • Eye and Face Protection: Chemical splash goggles are mandatory.[8] They must provide a complete seal around the eyes to protect against airborne powder. A face shield should be worn over the goggles during procedures with a higher risk of splashing or aerosol generation.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[6][9] Always inspect gloves for tears or punctures before use. It is crucial to change gloves immediately if they become contaminated and to wash hands thoroughly after removal.

  • Body Protection: A long-sleeved laboratory coat is essential to protect the skin.[6] For tasks with a higher potential for contamination, a chemical-resistant gown or suit may be necessary.

  • Respiratory Protection: All handling of the solid compound that could generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available or during a large-scale cleanup, a NIOSH-approved respirator with the appropriate particulate filter may be required as part of a comprehensive respiratory protection program.[10]

Operational Plans: From Handling to Disposal

A systematic approach to every stage of the compound's lifecycle in the laboratory is essential for safety.

Workflow for Safe Handling and PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_handling Handling Procedure cluster_ppe PPE & Control Selection cluster_end Execution start Start: New Task with This compound assess_hazards Assess Hazards: - Review SDS - Identify Routes of Exposure start->assess_hazards weighing Weighing or Transferring Solid? assess_hazards->weighing in_solution Working with Dilute Solution? weighing->in_solution No fume_hood Required Control: Use Chemical Fume Hood weighing->fume_hood Yes core_ppe Core PPE: - Nitrile Gloves - Lab Coat - Splash Goggles in_solution->core_ppe Yes fume_hood->core_ppe face_shield Additional PPE: Add Face Shield core_ppe->face_shield Potential for Splash? proceed Proceed with Experiment core_ppe->proceed No Splash Risk face_shield->proceed

Caption: PPE Selection Workflow for Handling the Compound.

Step-by-Step Donning and Doffing of PPE
  • Donning (Putting On):

    • Put on the lab coat and fasten all buttons.

    • Put on chemical splash goggles.

    • Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids touching the outside of the glove with bare skin.[9]

    • Remove the lab coat by rolling it inside out, without shaking it, and store it in a designated area.

    • Remove goggles.

    • Wash hands thoroughly with soap and water.

Emergency Procedures: Spill and Exposure Management

Preparation is key to effectively managing unforeseen events.[11]

Spill Cleanup Protocol

For a minor spill of the solid compound:

  • Alert personnel in the immediate area.

  • Evacuate non-essential personnel.

  • Don the appropriate PPE, including double gloves and a respirator if necessary.

  • Contain the spill by gently covering it with an absorbent material designed for chemical spills.[9][12] Do not use water.

  • Collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[13]

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of all cleanup materials as hazardous waste.

First Aid Measures in Case of Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Waste Disposal Plan

Proper disposal is a critical step in the chemical's lifecycle to prevent environmental contamination.

Categorization and Collection

This compound is a halogenated organic compound.[14] Therefore, all waste containing this substance must be segregated and collected in a designated, properly labeled hazardous waste container for halogenated organic solids.[14] This includes contaminated PPE, spill cleanup materials, and any residual compound.

Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_assessment Waste Assessment & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generated (e.g., Contaminated Gloves, Excess Compound, Spill Debris) is_halogenated Is the waste a halogenated organic compound? start->is_halogenated halogenated_container Place in designated 'Halogenated Organic Waste' container is_halogenated->halogenated_container Yes non_halogenated_container Place in appropriate non-halogenated waste stream is_halogenated->non_halogenated_container No storage Store container in a Satellite Accumulation Area (SAA) away from incompatible materials halogenated_container->storage pickup Arrange for pickup by Environmental Health & Safety (EH&S) storage->pickup

Caption: Hazardous Waste Disposal Workflow.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department, following all local, state, and federal regulations.[15]

References

  • N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)
  • N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)
  • N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)
  • This compound Safety and Hazards. PubChem.
  • 8 Steps to Handling a Lab Chemical Spill. Westlab. (2023).
  • Safety in Academic Chemistry Laboratories, 7th Edition. American Chemical Society.
  • Safety in Academic Chemistry Laboratories, 8th Edition. American Chemical Society. (2017).
  • A Guide for Evaluating the Performance of Chemical Protective Clothing. Covestro Solution Center.
  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY.
  • SAFETY D
  • How to Handle Chemical Spills in Labor
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville.
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society.
  • Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities. American Chemical Society.
  • NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention.
  • Personal Protective Equipment for Chemical Handling. Real Safety. (2016).
  • Hazardous Waste Segreg
  • OSHA PPE Levels: Workplace Chemical Exposure Protection. MSC Industrial Supply. (2019).
  • Personal Protective Equipment.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.